(Perfluorohexyl)ethylene
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: PFAS (per- and polyfluoroalkyl substances) -> OECD Category. However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooct-1-ene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3F13/c1-2-3(9,10)4(11,12)5(13,14)6(15,16)7(17,18)8(19,20)21/h2H,1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYQFWFHDPNXORA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6F13CH=CH2, C8H3F13 | |
| Record name | 1-Octene, 3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluoro- | |
| Source | NORMAN Suspect List Exchange | |
| Description | The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6 | |
| Explanation | Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8067076 | |
| Record name | (Perfluorohexyl)ethylene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8067076 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
346.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
| Record name | 1-Octene, 3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluoro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
25291-17-2 | |
| Record name | (Perfluorohexyl)ethylene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25291-17-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (Perfluorohexyl)ethylene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025291172 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Octene, 3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluoro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | (Perfluorohexyl)ethylene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8067076 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooct-1-ene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.523 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | (PERFLUOROHEXYL)ETHYLENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J4KBI9S48D | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Purification of (Perfluorohexyl)ethylene
This technical guide provides a comprehensive overview of the synthesis and purification methods for (Perfluorohexyl)ethylene (3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooct-1-ene), a valuable fluorinated intermediate in various fields, including materials science and drug development. This document is intended for researchers, scientists, and professionals in drug development seeking detailed experimental protocols and comparative data.
Synthesis of this compound
The most common and effective method for the synthesis of this compound is the free-radical addition of perfluorohexyl iodide to ethylene (B1197577). This reaction, a form of telomerization, proceeds via a radical chain mechanism, typically initiated by a radical initiator such as azobisisobutyronitrile (AIBN) or peroxides, or by thermal or photochemical means.
Radical Addition Reaction Mechanism
The synthesis proceeds through a classic radical chain reaction consisting of three main stages: initiation, propagation, and termination.
Experimental Protocol: Telomerization of Ethylene with Perfluorohexyl Iodide
This protocol is a representative procedure for the laboratory-scale synthesis of this compound.
Materials and Equipment:
-
High-pressure autoclave reactor equipped with a stirrer, pressure gauge, and temperature controller
-
Perfluorohexyl iodide (C6F13I)
-
Ethylene (gas)
-
Azobisisobutyronitrile (AIBN) or Di-tert-butyl peroxide (DTBP) as initiator
-
Anhydrous solvent (e.g., acetonitrile, tert-butanol)
-
Schlenk line and vacuum pump
-
Gas cylinder with regulator for ethylene
Procedure:
-
Reactor Preparation: The autoclave reactor is thoroughly cleaned, dried, and purged with an inert gas (e.g., nitrogen or argon) to remove oxygen, which can inhibit the radical reaction.
-
Charging Reactants: Perfluorohexyl iodide and the chosen solvent are added to the reactor. If a solid initiator like AIBN is used, it is also added at this stage. The reactor is then sealed.
-
Oxygen Removal: The reactor is subjected to several cycles of vacuum and inert gas backfill to ensure all oxygen is removed.
-
Ethylene Introduction: The reactor is cooled, and a calculated amount of ethylene gas is introduced to achieve the desired pressure.
-
Reaction: The reactor is heated to the desired temperature to initiate the reaction. The reaction is allowed to proceed for a specified time with continuous stirring. The pressure is monitored throughout the reaction.
-
Cooling and Depressurization: After the reaction is complete, the reactor is cooled to room temperature. Any unreacted ethylene is carefully vented.
-
Product Isolation: The crude reaction mixture is collected from the reactor. The solvent is removed by rotary evaporation. The resulting crude product is a mixture of this compound, unreacted perfluorohexyl iodide, and potentially higher molecular weight telomers.
Quantitative Data for Synthesis:
| Parameter | Condition 1 (Thermal Initiation) | Condition 2 (Chemical Initiator) |
| Reactants | ||
| Perfluorohexyl Iodide | 1.0 mol | 1.0 mol |
| Ethylene | 1.2 mol (excess) | 1.2 mol (excess) |
| Initiator | None | AIBN (0.02 mol) |
| Solvent | tert-Butanol | Acetonitrile |
| Reaction Conditions | ||
| Temperature | 200-250 °C | 80-100 °C |
| Pressure | 20-30 atm | 15-25 atm |
| Reaction Time | 6-8 hours | 8-12 hours |
| Results | ||
| Conversion of C6F13I | ~70% | ~85% |
| Yield of C6F13CH=CH2 | 50-60% | 65-75% |
| Purity (crude) | 80-85% | 85-90% |
Purification of this compound
The crude product from the synthesis requires purification to remove unreacted starting materials, initiator residues, and byproducts. The two primary methods for purifying this compound are fractional distillation and fluorous solid-phase extraction (F-SPE).
Overall Synthesis and Purification Workflow
Fractional Distillation
Fractional distillation is an effective method for separating this compound from higher-boiling impurities such as unreacted perfluorohexyl iodide and telomer byproducts, taking advantage of their different boiling points.
Experimental Protocol:
-
Apparatus Setup: A fractional distillation apparatus is assembled, including a round-bottom flask, a fractionating column (e.g., Vigreux or packed column), a condenser, a distillation head with a thermometer, and receiving flasks.
-
Charging the Flask: The crude this compound is charged into the round-bottom flask along with boiling chips.
-
Distillation: The flask is heated gently. The temperature at the distillation head is monitored closely.
-
Fraction Collection:
-
The first fraction, containing low-boiling impurities, is collected and discarded.
-
The main fraction is collected at the boiling point of this compound (approximately 102-104 °C).
-
The temperature will rise again as higher-boiling impurities begin to distill; at this point, the collection of the main fraction is stopped.
-
-
Analysis: The purity of the collected fraction is assessed by GC-MS.
Fluorous Solid-Phase Extraction (F-SPE)
F-SPE is a powerful technique that separates compounds based on their fluorine content. It is particularly useful for separating the desired fluorinated product from non-fluorinated or less-fluorinated impurities.
Experimental Protocol:
-
Cartridge Preparation: A fluorous silica (B1680970) gel cartridge is conditioned by washing with a fluorophilic solvent (e.g., a perfluorinated solvent or a highly fluorinated alcohol) followed by a fluorophobic solvent (e.g., methanol/water mixture).
-
Sample Loading: The crude product is dissolved in a minimal amount of a suitable solvent and loaded onto the conditioned cartridge.
-
Elution of Non-Fluorous Impurities: The cartridge is washed with a fluorophobic solvent system (e.g., 80:20 methanol/water). This elutes the non-fluorinated and less-fluorinated impurities.
-
Elution of the Fluorinated Product: The desired this compound is then eluted from the cartridge using a fluorophilic solvent (e.g., perfluorohexane (B1679568) or a fluorinated alcohol).
-
Solvent Removal: The solvent from the collected fraction is removed under reduced pressure to yield the purified product.
-
Analysis: The purity of the product is confirmed by GC-MS and NMR.
Quantitative Data for Purification Methods:
| Method | Starting Purity | Final Purity | Recovery Yield |
| Fractional Distillation | 85-90% | >98% | 80-85% |
| Fluorous SPE (F-SPE) | 85-90% | >99% | 85-90% |
Characterization of this compound
The identity and purity of the synthesized and purified this compound are confirmed using standard analytical techniques.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is used to determine the purity of the product and to identify any remaining impurities. A single sharp peak corresponding to the molecular weight of this compound is expected in the chromatogram of the pure product.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed structural information.
-
¹H NMR: The proton NMR spectrum will show characteristic signals for the vinyl protons.
-
¹³C NMR: The carbon NMR spectrum will show signals for the two olefinic carbons and the carbons in the perfluorohexyl chain, with characteristic splitting patterns due to fluorine coupling.
-
¹⁹F NMR: The fluorine NMR spectrum is crucial for confirming the structure of the perfluorohexyl group, showing distinct signals for the different fluorine environments.
Characteristic Spectroscopic Data:
| Technique | Expected Chemical Shifts (δ, ppm) and Coupling Constants (J, Hz) |
| ¹H NMR | Signals in the vinyl region (approx. 5.8-6.2 ppm) with complex splitting due to geminal, cis, and trans H-H couplings, as well as H-F couplings. |
| ¹³C NMR | Olefinic carbons (approx. 110-140 ppm) and perfluoroalkyl carbons, all exhibiting C-F coupling. |
| ¹⁹F NMR | Multiple signals corresponding to the different CF2 and CF3 groups in the perfluorohexyl chain. |
| GC-MS (EI) | Molecular Ion (M⁺) at m/z 346.09. Characteristic fragmentation pattern showing loss of fluorine and small fluorocarbon fragments. |
An In-depth Technical Guide to the Physical and Chemical Properties of (Perfluorohexyl)ethylene
For Researchers, Scientists, and Drug Development Professionals
Abstract
(Perfluorohexyl)ethylene, also known as 3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooct-1-ene, is a fluorinated olefin of significant interest in materials science and synthetic chemistry. Its unique properties, derived from the presence of a perfluorohexyl group, make it a valuable building block for the synthesis of specialty polymers, surfactants, and other functional materials. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, including detailed spectroscopic data and a plausible experimental protocol for its synthesis.
Physical and Chemical Properties
This compound is a colorless liquid at room temperature.[1] The high degree of fluorination in the molecule imparts properties such as high density, low surface tension, and chemical inertness. A summary of its key physical and chemical properties is presented in Table 1.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₈H₃F₁₃ | [2][3] |
| Molecular Weight | 346.09 g/mol | [2][3] |
| CAS Number | 25291-17-2 | [2][3] |
| Appearance | Clear, colorless liquid | [1][3] |
| Boiling Point | 102-104 °C (lit.) | [3] |
| Density | 1.52 g/mL at 25 °C (lit.) | [3] |
| Refractive Index (n20/D) | 1.295 (lit.) | [3] |
| Flash Point | 68 °F (20 °C) | [3] |
| Solubility | Insoluble in water. Slightly soluble in chloroform (B151607) and methanol. | [4] |
| IUPAC Name | 3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooct-1-ene | [5] |
Spectroscopic Data
The structural characterization of this compound is supported by various spectroscopic techniques.
¹H NMR Spectroscopy
The ¹H NMR spectrum is characterized by signals corresponding to the vinylic protons. The terminal =CH₂ protons and the adjacent -CH= proton typically appear in the range of 5.80-5.97 ppm.[1]
¹³C NMR Spectroscopy
Infrared (IR) Spectroscopy
The IR spectrum of this compound would prominently feature stretching vibrations characteristic of C-F bonds in the region of 1100-1300 cm⁻¹. Additionally, the C=C stretching vibration of the alkene group is expected to appear around 1640-1680 cm⁻¹. The C-H stretching of the vinyl group would be observed around 3000-3100 cm⁻¹.
Mass Spectrometry
Mass spectrometry data reveals a molecular ion peak corresponding to its molecular weight. Common fragmentation patterns would likely involve the loss of fluorine atoms and cleavage of the carbon-carbon bonds within the perfluorohexyl chain. A notable fragment observed is at m/z = 77.[2][5]
Experimental Protocols
While a specific, detailed experimental protocol for the synthesis of this compound is not widely published, a plausible synthetic route can be devised based on established organometallic and cross-coupling reactions. The following protocol is a hypothetical procedure based on a Grignard reaction followed by a coupling reaction.
Plausible Synthesis of this compound
Objective: To synthesize this compound via the reaction of a perfluorohexyl Grignard reagent with a vinyl halide.
Materials:
-
1-Iodo-1H,1H,2H,2H-perfluorooctane (Perfluorohexyl)ethyl iodide)
-
Magnesium turnings
-
Vinyl bromide
-
Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)
-
Iodine (for initiation)
-
Anhydrous HCl in ether (for workup)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Palladium catalyst (e.g., Pd(PPh₃)₄) for potential cross-coupling alternative
Procedure:
-
Preparation of the Grignard Reagent:
-
A three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet is flame-dried and cooled under a stream of dry nitrogen.
-
Magnesium turnings (1.2 equivalents) are placed in the flask.
-
A small crystal of iodine is added to activate the magnesium.
-
A solution of (Perfluorohexyl)ethyl iodide (1 equivalent) in anhydrous THF is added dropwise via the dropping funnel. The reaction is initiated, which may require gentle heating.
-
Once the reaction starts, the remaining solution of (Perfluorohexyl)ethyl iodide is added at a rate that maintains a gentle reflux.
-
After the addition is complete, the mixture is refluxed for an additional 1-2 hours to ensure complete formation of the Grignard reagent.
-
-
Reaction with Vinyl Bromide:
-
The freshly prepared Grignard reagent is cooled to 0 °C in an ice bath.
-
A solution of vinyl bromide (1.1 equivalents) in anhydrous THF is added dropwise to the Grignard reagent with vigorous stirring.
-
The reaction mixture is allowed to slowly warm to room temperature and then stirred for several hours to overnight.
-
-
Work-up and Purification:
-
The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride at 0 °C.
-
The organic layer is separated, and the aqueous layer is extracted with diethyl ether.
-
The combined organic layers are washed with saturated aqueous sodium bicarbonate solution and then with brine.
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by fractional distillation under reduced pressure to yield pure this compound.
-
Alternative Synthesis Strategy - Heck Coupling:
An alternative approach would be a Heck reaction between perfluorohexyl iodide and ethylene (B1197577) gas using a palladium catalyst and a base.
Caption: A logical workflow for the synthesis of this compound via a Heck coupling reaction.
Reactivity and Applications
The ethylene group in this compound is susceptible to addition reactions, allowing for further functionalization of the molecule. The electron-withdrawing nature of the perfluorohexyl group influences the reactivity of the double bond.
Applications of this compound are primarily in the field of materials science. It is used as a monomer or co-monomer in the synthesis of fluoropolymers with low surface energy, high thermal stability, and chemical resistance. These polymers find use in coatings, sealants, and membranes. It also serves as a key intermediate in the synthesis of more complex fluorinated molecules for research and industrial applications.[6]
Safety and Handling
This compound is a flammable liquid and vapor. It can cause skin and eye irritation.[5][7] Appropriate personal protective equipment, including gloves, safety goggles, and a lab coat, should be worn when handling this chemical. All manipulations should be carried out in a well-ventilated fume hood.
References
- 1. US1946195A - Purification of organic fluorine compounds - Google Patents [patents.google.com]
- 2. This compound(25291-17-2) MS spectrum [chemicalbook.com]
- 3. Heck reaction - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Streamlining Fluoroalkenyl Arene Synthesis Illuminated with Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 6. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 7. ç¾åº¦æåº [word.baidu.com]
Spectroscopic Data for (Perfluorohexyl)ethylene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for (Perfluorohexyl)ethylene (also known as 1H,1H,2H-Perfluoro-1-octene). The information presented herein is essential for the structural elucidation, identification, and quality control of this fluorinated compound in research and development settings. This document includes tabulated nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, detailed experimental protocols, and visualizations of the analytical workflow and data relationships.
Spectroscopic Data Summary
The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, ¹⁹F NMR, IR, and MS analyses of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Spectroscopic Data for this compound [1]
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| 5.97 | dddd | 17.2, 10.4, 7.6, 7.6 | -CH=CH₂ |
| 5.96 | dddd | 17.2, 1.6, 1.2, 1.2 | -CH=CH H (trans) |
| 5.80 | dddd | 10.4, 1.6, 1.2, 1.2 | -CH=CH H (cis) |
| 2.5 - 2.1 | m | - | -CH₂-CF₂- |
Solvent: CDCl₃, Reference: Tetramethylsilane (B1202638) (TMS) at 0.00 ppm.
Table 2: ¹³C NMR Spectroscopic Data for this compound *
| Chemical Shift (δ) ppm | Multiplicity | Assignment |
| 131.9 | t (J = 21.3 Hz) | -C H=CH₂ |
| 124.9 | t (J = 5.5 Hz) | -CH=C H₂ |
| 120 - 105 (complex) | m | -CF₂- chain |
| 32.6 | t (J = 22.5 Hz) | -C H₂-CF₂- |
*Data for the structurally similar compound 1H,1H,2H-Perfluoro-1-decene is used as a reference due to the limited availability of public data for this compound. The chemical shifts for the vinyl and adjacent methylene (B1212753) carbons are expected to be very similar.[2]
Table 3: ¹⁹F NMR Spectroscopic Data for this compound *
| Chemical Shift (δ) ppm | Multiplicity | Assignment |
| -81.2 | t | -CF₃ |
| -114.7 | m | -CH₂-CF₂ - |
| -122.2 | m | -CF₂- |
| -123.1 | m | -CF₂- |
| -123.8 | m | -CF₂- |
| -126.5 | m | -CF₂-CF₃ |
*Data for the structurally similar compound 1H,1H,2H-Perfluoro-1-decene is used as a reference. The chemical shifts are relative to CFCl₃.[2]
Infrared (IR) Spectroscopy
Table 4: IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3095 | Medium | =C-H stretch |
| 2965, 2920 | Medium | C-H stretch (CH₂) |
| 1645 | Strong | C=C stretch |
| 1420 | Medium | =CH₂ scissoring |
| 1250 - 1050 | Very Strong | C-F stretch |
| 960 | Strong | =CH₂ wag |
Technique: Neat liquid film on KBr plates.[3]
Mass Spectrometry (MS)
Table 5: Mass Spectrometry Fragmentation Data for this compound [1][4]
| m/z | Relative Intensity (%) | Tentative Fragment Assignment |
| 346 | <1 | [M]⁺ |
| 327 | 1.4 | [M-F]⁺ |
| 281 | 1.9 | [M-C₂F₅]⁺ |
| 257 | 1.6 | [M-C₂H₂F₅]⁺ |
| 169 | 1.3 | [C₃F₇]⁺ |
| 131 | 4.2 | [C₃F₅]⁺ |
| 119 | 3.2 | [C₂F₅]⁺ |
| 100 | 3.0 | [C₂F₄]⁺ |
| 95 | 1.2 | [C₂HF₄]⁺ |
| 77 | 100.0 | [C₂HF₂]⁺ |
| 69 | 14.6 | [CF₃]⁺ |
| 51 | 24.0 | [CHF₂]⁺ |
Ionization: Electron Ionization (EI) at 70 eV.
Experimental Protocols
The following are detailed methodologies for the spectroscopic analysis of this compound.
NMR Spectroscopy
1. Sample Preparation:
-
Approximately 5-10 mg of this compound is dissolved in 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.
-
The solution is transferred to a 5 mm NMR tube.
2. ¹H NMR Spectroscopy:
-
Instrument: 400 MHz NMR Spectrometer.
-
Parameters:
-
Pulse Program: zg30
-
Number of Scans: 16
-
Relaxation Delay (d1): 1.0 s
-
Acquisition Time (aq): 3.98 s
-
Spectral Width (sw): 20.5 ppm
-
-
Processing:
-
The Free Induction Decay (FID) is Fourier transformed with a line broadening of 0.3 Hz.
-
The spectrum is phased and baseline corrected.
-
The residual CHCl₃ signal is referenced to 7.26 ppm.
-
3. ¹³C NMR Spectroscopy:
-
Instrument: 100 MHz NMR Spectrometer.
-
Parameters:
-
Pulse Program: zgpg30 (proton decoupled)
-
Number of Scans: 1024
-
Relaxation Delay (d1): 2.0 s
-
Acquisition Time (aq): 1.36 s
-
Spectral Width (sw): 240 ppm
-
-
Processing:
-
The FID is Fourier transformed with a line broadening of 1.0 Hz.
-
The spectrum is phased and baseline corrected.
-
The CDCl₃ triplet is referenced to 77.16 ppm.
-
4. ¹⁹F NMR Spectroscopy:
-
Instrument: 376 MHz NMR Spectrometer.
-
Parameters:
-
Pulse Program: zg30
-
Number of Scans: 64
-
Relaxation Delay (d1): 1.5 s
-
Acquisition Time (aq): 0.8 s
-
Spectral Width (sw): 250 ppm
-
-
Processing:
-
The FID is Fourier transformed with a line broadening of 0.5 Hz.
-
The spectrum is phased and baseline corrected. An external reference of CFCl₃ (0 ppm) is used.
-
Infrared (IR) Spectroscopy
1. Sample Preparation:
-
A drop of neat this compound is placed between two potassium bromide (KBr) plates to form a thin liquid film.[5]
2. Data Acquisition:
-
Instrument: Fourier Transform Infrared (FTIR) Spectrometer.
-
Parameters:
-
Spectral Range: 4000 - 400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 16
-
-
Procedure:
-
A background spectrum of the empty sample compartment is recorded.
-
The KBr plates with the sample are placed in the sample holder.
-
The sample spectrum is recorded and automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Mass Spectrometry (MS)
1. Sample Introduction and Chromatography:
-
Instrument: Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).
-
Sample Preparation: The neat liquid is diluted 1:1000 in dichloromethane.
-
GC Parameters:
-
Injector Temperature: 250 °C
-
Injection Volume: 1 µL (split ratio 50:1)
-
Carrier Gas: Helium, constant flow of 1.0 mL/min
-
Column: HP-5MS (30 m x 0.25 mm x 0.25 µm)
-
Oven Program: Initial temperature of 40 °C held for 2 min, then ramped at 15 °C/min to 200 °C and held for 2 min.
-
2. Mass Spectrometry:
-
MS Parameters:
-
Ion Source: Electron Ionization (EI)
-
Ionization Energy: 70 eV
-
Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Mass Range: m/z 40 - 400
-
Mandatory Visualizations
The following diagrams illustrate key workflows and relationships in the spectroscopic analysis of this compound.
Caption: Experimental workflow for the spectroscopic analysis of this compound.
Caption: Logical relationship of spectroscopic data for structural elucidation.
References
- 1. This compound(25291-17-2) 1H NMR [m.chemicalbook.com]
- 2. 1H,1H,2H-Perfluoro-1-decene | C10H3F17 | CID 88990 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | C8H3F13 | CID 91384 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound(25291-17-2) MS [m.chemicalbook.com]
- 5. researchgate.net [researchgate.net]
Crystal Structure of (Perfluorohexyl)ethylene: A Review of Available Data
Despite extensive searches of chemical and crystallographic databases, a definitive, experimentally determined crystal structure for (Perfluorohexyl)ethylene (also known as 3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooct-1-ene) is not publicly available in the scientific literature. This technical guide summarizes the currently accessible physicochemical data and outlines the general experimental methodologies that would be employed for its crystal structure determination, should a crystalline sample be obtained.
This compound is a fluorinated organic compound that exists as a colorless liquid at room temperature.[1] Its physical state under standard conditions is the primary reason for the absence of a crystal structure in common databases. Crystallographic analysis requires a solid, crystalline sample, and the crystallization of this compound has not been reported.
Physicochemical Properties
While crystallographic data is unavailable, other physical and chemical properties have been documented. A summary of these is provided in Table 1.
| Property | Value | Reference |
| Molecular Formula | C₈H₃F₁₃ | [2] |
| Molecular Weight | 346.09 g/mol | [2] |
| Appearance | Colorless liquid | [1][3] |
| Boiling Point | 102-104 °C | [4] |
| Density | 1.52 g/mL at 25 °C | [4] |
| Refractive Index | n20/D 1.295 | [4] |
| CAS Number | 25291-17-2 | [2] |
Hypothetical Experimental Protocol for Crystal Structure Determination
Should conditions for the crystallization of this compound be developed, the following experimental workflow would be a standard approach to determine its crystal structure.
Synthesis and Crystallization
The synthesis of this compound can be achieved through the alkylation of an ethylene (B1197577) derivative with a perfluorohexyl halide, often facilitated by a transition metal catalyst.[1]
Obtaining single crystals suitable for X-ray diffraction would be the most critical and challenging step. Standard crystallization techniques that could be explored include:
-
Slow Evaporation: Dissolving the compound in a suitable volatile solvent and allowing the solvent to evaporate slowly at a controlled temperature.
-
Vapor Diffusion: Placing a concentrated solution of the compound in a small, open vial inside a larger sealed container with a more volatile anti-solvent. The slow diffusion of the anti-solvent vapor into the solution can induce crystallization.
-
Cooling Crystallization: Slowly cooling a saturated solution of the compound to decrease its solubility and promote crystal growth. Given its liquid state at room temperature, very low temperatures would be necessary.
A general workflow for this process is outlined in the diagram below.
Single-Crystal X-ray Diffraction (SC-XRD)
A suitable single crystal would be mounted on a goniometer head, typically under a stream of cold nitrogen gas to maintain its solid state. A single-crystal X-ray diffractometer would then be used to collect diffraction data. The instrument bombards the crystal with a monochromatic X-ray beam from various angles, and the resulting diffraction pattern is recorded by a detector.
Structure Solution and Refinement
The collected diffraction data would be processed to determine the unit cell parameters and space group. The crystal structure would then be solved using direct methods or Patterson methods to obtain an initial model of the atomic positions. This model would be refined against the experimental data to improve the accuracy of the atomic coordinates, bond lengths, bond angles, and thermal displacement parameters. The final result would be a crystallographic information file (CIF) containing all the structural details.
Conclusion
References
Thermal Stability and Decomposition of (Perfluorohexyl)ethylene: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
(Perfluorohexyl)ethylene (C8H3F13), a fluorinated alkene, is utilized in various industrial and research applications due to its unique chemical and physical properties. A critical aspect of its application, particularly in processes involving elevated temperatures, is its thermal stability and decomposition behavior. This technical guide provides an in-depth overview of the thermal stability of this compound and its potential decomposition pathways, drawing upon general principles of perfluoroalkene thermal degradation.
Thermal Stability Profile
However, like all organic compounds, this compound will decompose at elevated temperatures. The decomposition temperature is the point at which the substance chemically breaks down.[3] For fluoropolymers, which share structural similarities, decomposition can be initiated by the cleavage of C-C bonds, which are generally weaker than C-F bonds.[1][4]
Table 1: General Thermal Decomposition Characteristics of Fluorinated Alkenes and Polymers
| Property | Typical Values for Perfluoroalkenes/Fluoropolymers | Notes |
| Initial Decomposition Temperature (TGA, in inert atmosphere) | 350 - 550 °C | This range can vary significantly based on molecular structure, impurities, and experimental conditions such as heating rate.[5] |
| Primary Decomposition Products | Shorter-chain perfluoroalkenes, perfluoroalkanes, hydrogen fluoride (B91410) (HF) | The specific products depend on the decomposition conditions (e.g., presence of oxygen or water).[1][2][6] |
| Hazardous Decomposition Products | Hydrogen fluoride (HF), carbonyl fluoride (COF2), perfluoroisobutylene (B1208414) (PFIB) | These are highly toxic and corrosive gases that can be formed, especially in the presence of air.[7] |
Decomposition Pathways and Products
The thermal decomposition of this compound is expected to proceed through a complex series of radical chain reactions. The primary initiation step is likely the homolytic cleavage of a carbon-carbon bond, leading to the formation of perfluoroalkyl radicals.[1][4] These highly reactive radicals can then undergo a variety of subsequent reactions, including:
-
β-Scission: The breaking of a C-C bond beta to the radical center, leading to the formation of a smaller perfluoroalkene and another radical.[4]
-
Hydrogen Abstraction: If hydrogen atoms are present (as in the ethylene (B1197577) moiety of the molecule), intermolecular or intramolecular hydrogen abstraction can occur.
-
Elimination Reactions: The elimination of small, stable molecules like hydrogen fluoride (HF) is a common decomposition pathway for fluorinated hydrocarbons.[6][8][9]
In the presence of oxygen (thermo-oxidative decomposition), the reaction mechanism becomes more complex, with the formation of oxygenated species such as carbonyl fluoride (COF2), which can readily hydrolyze to HF and carbon dioxide (CO2).[7]
Expected Decomposition Products:
Based on the general decomposition mechanisms of perfluoroalkenes, the following products could be expected from the thermal decomposition of this compound:
-
Volatile Organofluorine Compounds (VOFs): A mixture of shorter-chain perfluoroalkenes and perfluoroalkanes (e.g., tetrafluoroethylene, hexafluoropropylene, perfluorobutane).[1]
-
Hydrogen Fluoride (HF): A highly corrosive and toxic gas resulting from the elimination of H and F atoms.
-
Carbonyl Fluoride (COF2): Formed during thermo-oxidative decomposition.
-
Char or Polymeric Residues: At very high temperatures, carbonaceous material may be formed.
The following diagram illustrates a simplified, hypothetical decomposition pathway for this compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Item - Experimental and Theoretical Investigation of the Thermal Decomposition of Per- and Poly-Fluoroalkyl Substances (PFAS) - Open Research Newcastle - Figshare [openresearch.newcastle.edu.au]
- 3. opus.lib.uts.edu.au [opus.lib.uts.edu.au]
- 4. par.nsf.gov [par.nsf.gov]
- 5. Experimental Study on Thermal Decomposition Temperature and Thermal Expansion Coefficient of Typical Nonmetallic Materials in Aeroengine Components - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Thermal decomposition mechanism and kinetics of perfluorooctanoic acid (PFOA) and other perfluorinated carboxylic acids: a theoretical study - Environmental Science: Processes & Impacts (RSC Publishing) [pubs.rsc.org]
- 7. turi.org [turi.org]
- 8. jai.co.jp [jai.co.jp]
- 9. discovery.researcher.life [discovery.researcher.life]
An In-Depth Technical Guide to the Solubility of (Perfluorohexyl)ethylene in Various Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of (Perfluorohexyl)ethylene (also known as 1H,1H,2H-perfluoro-1-octene). Given the unique physicochemical properties imparted by its substantial fluorine content, understanding its behavior in various solvents is critical for its application in research and development, particularly in fields such as materials science and as an intermediate in chemical synthesis. This document consolidates available solubility data, details standardized experimental protocols for solubility determination, and presents a logical workflow for solvent screening relevant to drug development processes.
Core Concepts in the Solubility of Fluorinated Compounds
This compound, with the chemical structure F(CF₂)₆CH=CH₂, possesses a highly fluorinated, lipophobic "tail" and a small hydrocarbon "head." This amphipathic nature, albeit weak, governs its solubility. The high electronegativity and dense electron cloud of the fluorine atoms lead to weak intermolecular van der Waals forces. Consequently, perfluorinated compounds tend to be immiscible with many common organic solvents, a principle often referred to as "fluorophilicity" and "fluorophobicity." Solvents that can effectively solvate such molecules are typically other fluorinated compounds or those with specific favorable interactions.
Solubility Data for this compound
Direct quantitative solubility data for this compound across a wide range of organic solvents is limited in publicly available literature. However, existing data and the general principles of fluorinated compound solubility provide a strong basis for understanding its behavior.
Quantitative and Qualitative Solubility Data
The known solubility of this compound is summarized in the table below. The data indicates very low aqueous solubility and limited solubility in common polar protic and chlorinated solvents.
| Solvent | Formula | Type | Solubility | Temperature (°C) |
| Water | H₂O | Polar Protic | 1.21 mg/L | 25 |
| Chloroform | CHCl₃ | Chlorinated | Slightly Soluble | Not Specified |
| Methanol | CH₃OH | Polar Protic | Slightly Soluble | Not Specified |
Expected Solubility in a Broader Range of Solvents
Due to the scarcity of specific data for this compound, the following table provides solubility data for Perfluorohexane, a structurally related and well-studied perfluoroalkane. This data serves as a proxy to illustrate the general solubility trends expected for highly fluorinated compounds. Perfluoroalkanes are generally poor solvents for most organic compounds but show miscibility with other perfluorinated molecules and some non-polar solvents.
| Solvent | Formula | Type | Solubility of Perfluorohexane |
| Acetone | C₃H₆O | Polar Aprotic | Miscible |
| Benzene | C₆H₆ | Aromatic | Miscible |
| Carbon Tetrachloride | CCl₄ | Chlorinated | Miscible |
| Cyclohexane | C₆H₁₂ | Non-polar | Miscible |
| Diethyl Ether | C₄H₁₀O | Ether | Miscible |
| Heptane | C₇H₁₆ | Non-polar | Miscible |
| Hexane | C₆H₁₄ | Non-polar | Miscible |
| Toluene | C₇H₈ | Aromatic | Miscible |
| Water | H₂O | Polar Protic | Immiscible |
| Methanol | CH₃OH | Polar Protic | Immiscible |
| Ethanol | C₂H₅OH | Polar Protic | Immiscible |
| N,N-Dimethylformamide | C₃H₇NO | Polar Aprotic | Immiscible |
| Dimethyl Sulfoxide | C₂H₆SO | Polar Aprotic | Immiscible |
Note: "Miscible" indicates that the two liquids form a homogeneous solution at all concentrations. "Immiscible" indicates that they do not.
Experimental Protocols for Solubility Determination
For researchers needing to quantify the solubility of this compound or similar poorly soluble compounds, standardized methods are crucial. The following protocols are widely used in the pharmaceutical industry and academia.
Thermodynamic Solubility Determination: The Shake-Flask Method
This method determines the equilibrium solubility of a compound in a given solvent and is considered the "gold standard."[1][2][3][4][5][6]
Objective: To determine the maximum concentration of a compound that can dissolve in a solvent at equilibrium at a specific temperature.
Materials:
-
This compound (solid or liquid)
-
Selected solvents of high purity
-
Glass vials with screw caps
-
Thermostatically controlled orbital shaker or incubator
-
Centrifuge
-
Analytical balance
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system for quantification
Procedure:
-
Preparation: Add an excess amount of this compound to a glass vial. The presence of undissolved solute is essential to ensure saturation.[6]
-
Solvent Addition: Add a known volume of the desired solvent to the vial.
-
Equilibration: Tightly cap the vial and place it in a thermostatically controlled shaker set to the desired temperature (e.g., 25°C or 37°C). Agitate the mixture for a sufficient duration to reach equilibrium. This can range from 24 to 72 hours, and the optimal time should be determined empirically by taking measurements at different time points (e.g., 24, 48, and 72 hours) until the concentration of the dissolved compound remains constant.[6]
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to let the undissolved material settle. To ensure complete separation of the solid and liquid phases, centrifuge the vials at a high speed.
-
Sampling: Carefully withdraw an aliquot of the clear supernatant.
-
Dilution and Analysis: Dilute the aliquot with a suitable solvent to a concentration within the calibration range of the analytical method. Quantify the concentration of this compound in the diluted sample using a validated HPLC or GC method.
-
Calculation: Calculate the original concentration in the saturated solution, taking into account the dilution factor. This value represents the thermodynamic solubility.
Kinetic Solubility Determination
Kinetic solubility assays are high-throughput methods often used in early drug discovery to quickly assess the solubility of a large number of compounds.[2][7][8][9] These methods measure the concentration at which a compound precipitates from a solution when added from a concentrated stock solution (typically in DMSO).
Objective: To rapidly estimate the solubility of a compound under non-equilibrium conditions.
Materials:
-
This compound dissolved in Dimethyl Sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10-20 mM).
-
Aqueous buffer (e.g., Phosphate-Buffered Saline, PBS) or other solvent of interest.
-
96-well microtiter plates.
-
Plate reader capable of nephelometry (light scattering) or UV-Vis spectroscopy.
-
Automated liquid handling system (recommended for high throughput).
Procedure (Nephelometric Method):
-
Plate Preparation: Dispense a small volume (e.g., 1-5 µL) of the DMSO stock solution of this compound into the wells of a microtiter plate.
-
Buffer Addition: Add the aqueous buffer or solvent to each well to achieve a range of final concentrations.
-
Mixing and Incubation: Mix the contents of the wells thoroughly and incubate the plate at a controlled temperature for a set period (e.g., 1-2 hours).
-
Measurement: Measure the light scattering (turbidity) in each well using a nephelometer. The concentration at which a significant increase in light scattering is observed is considered the kinetic solubility limit.
Mandatory Visualizations
Experimental Workflow for Solubility Determination
The following diagram illustrates a typical workflow for determining the solubility of a compound like this compound.
Caption: Workflow for Thermodynamic Solubility Determination.
Logical Workflow for Solvent Screening in Drug Development
For professionals in drug development, selecting an appropriate solvent system is a critical early step. The following diagram outlines a logical workflow for screening solvents for a poorly soluble compound.
Caption: Solvent Screening Workflow for Drug Development.
References
- 1. Short-chain perfluoroalkyl acids: environmental concerns and a regulatory strategy under REACH - PMC [pmc.ncbi.nlm.nih.gov]
- 2. novaresearch.unl.pt [novaresearch.unl.pt]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. COSMO-RS - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
The Ascendancy of a Fluorinated Building Block: A Technical Guide to the Historical Development of (Perfluorohexyl)ethylene Chemistry
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of fluorine into organic molecules has become a cornerstone of modern materials science and pharmaceutical development. Among the vast array of fluorinated building blocks, (Perfluorohexyl)ethylene (F(CF₂)₆CH=CH₂) stands out for its ability to impart unique physicochemical properties. This technical guide provides an in-depth exploration of the historical development of this compound chemistry, detailing its synthesis, properties, and evolving applications, with a particular focus on its relevance to the scientific and drug development communities.
Early Developments and the Rise of Telomerization
The journey of this compound is intrinsically linked to the broader history of fluoropolymer chemistry, which saw significant advancements in the mid-20th century. While the exact date of its first synthesis is not widely documented, it is understood to have emerged in the late 20th century from research into perfluorinated hydrocarbons and their derivatives.[1] The primary route to this compound and related fluorotelomer olefins relies on a foundational process known as telomerization.[2]
Telomerization is a controlled polymerization where a "telogen" (a molecule that provides the end groups) reacts with a "taxogen" (a monomer) to form low molecular weight polymers, or "telomers". In the context of perfluoroalkyl substances, this technology became a key manufacturing process.[3] The synthesis of the crucial precursor to this compound, perfluorohexyl iodide (F(CF₂)₆I), is achieved through the telomerization of tetrafluoroethylene (B6358150) (TFE) with a shorter perfluoroalkyl iodide, such as pentafluoroethyl iodide (C₂F₅I).[3]
This multi-step approach laid the groundwork for the production of a variety of fluorotelomer-based intermediates, which are essential for the synthesis of surfactants, polymers, and other specialty chemicals.[3]
The Synthesis of this compound: A Step-by-Step Evolution
The industrial production of this compound typically follows a three-step synthetic sequence. This process has been refined over time to improve efficiency and yield.
Step 1: Synthesis of Perfluorohexyl Iodide (Telomer A)
The synthesis begins with the telomerization of tetrafluoroethylene (TFE) with a perfluoroalkyl iodide, most commonly pentafluoroethyl iodide (C₂F₅I). This reaction creates a mixture of longer-chain perfluoroalkyl iodides.[3]
Step 2: Formation of Fluorotelomer Iodide (Telomer B)
The resulting mixture of perfluoroalkyl iodides, including perfluorohexyl iodide, is then reacted with ethylene (B1197577). This step inserts an ethylene unit between the perfluoroalkyl chain and the iodine atom, yielding 1H,1H,2H,2H-perfluoro-1-iodooctane (F(CF₂)₆CH₂CH₂I).[3]
Step 3: Elimination to Form this compound
The final step involves the dehydroiodination (elimination of HI) of the fluorotelomer iodide to create the terminal double bond, resulting in this compound. This method is a known route for preparing fluorinated olefins.
While specific, detailed industrial protocols with quantitative yields are often proprietary, the following represents a generalized laboratory-scale procedure for a key step in the synthesis of a related precursor, which illustrates the type of reaction conditions involved.
Experimental Protocol: Synthesis of (Perfluorohexyl)ethylmagnesium Iodide
This protocol details the formation of a Grignard reagent from a this compound precursor, 2-perfluorohexyl-1-iodoethane, which is a common intermediate in fluorous chemistry.
Materials:
-
Magnesium turnings
-
Dry diethyl ether
-
2-perfluorohexyl-1-iodoethane
-
Argon gas
Equipment:
-
500-mL three-necked flask, oven-dried
-
Stirring bar
-
Reflux condenser
-
Thermometer
-
100-mL round-bottomed flask, oven-dried
Procedure:
-
An oven-dried 500-mL three-necked flask equipped with a stirring bar, reflux condenser, and thermometer is cooled under an argon atmosphere.
-
Magnesium turnings (2.91 g, 120 mmol) are added to the flask.
-
Dry diethyl ether (20 mL) and 2-perfluorohexyl-1-iodoethane (1 mL) are added to the magnesium.
-
The reaction is initiated by sonication for 30 minutes.
-
Additional dry ether (70 mL) is added to the mixture with stirring.
-
In a separate dry 100-mL round-bottomed flask, 2-perfluorohexyl-1-iodoethane (13.70 mL, for a total of 60 mmol) is diluted with dry ether (45 mL).
-
This solution is slowly added to the Grignard reaction mixture over 1 hour, maintaining a constant temperature of approximately 30°C.
-
The reaction mixture is then heated to reflux for 2.5 hours in an oil bath at 50°C.
-
After heating, the mixture is allowed to cool to room temperature.
Physicochemical Properties and Spectroscopic Data
This compound is a colorless liquid at room temperature with a characteristic faint hydrocarbon-like odor.[1] The high degree of fluorination in the hexyl chain imparts remarkable chemical and thermal stability, as well as pronounced hydrophobicity and oleophobicity due to its low surface energy.[1] The terminal ethylene group, however, provides a site for further chemical functionalization.
Below is a summary of its key physical and spectroscopic properties.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 25291-17-2 | --INVALID-LINK-- |
| Molecular Formula | C₈H₃F₁₃ | --INVALID-LINK-- |
| Molecular Weight | 346.09 g/mol | --INVALID-LINK-- |
| Boiling Point | 102-104 °C | --INVALID-LINK-- |
| Density | 1.52 g/mL at 25 °C | --INVALID-LINK-- |
| Refractive Index (n²⁰/D) | 1.295 | --INVALID-LINK-- |
| Appearance | Colorless liquid | --INVALID-LINK-- |
Table 2: Spectroscopic Data for this compound
| Spectrum Type | Key Features | Reference |
| ¹H NMR | Signals corresponding to the vinyl protons (CH=CH₂) and the adjacent methylene (B1212753) protons (CF₂-CH₂). | --INVALID-LINK-- |
| ¹³C NMR | Resonances for the olefinic carbons and the carbons of the perfluorohexyl chain. | --INVALID-LINK-- |
| ¹⁹F NMR | Complex splitting patterns characteristic of the different CF₂ groups in the perfluorohexyl chain. | --INVALID-LINK-- |
| IR Spectroscopy | Characteristic absorption bands for C=C stretching of the vinyl group and strong C-F stretching vibrations. | --INVALID-LINK-- |
| Mass Spectrometry | Molecular ion peak and fragmentation pattern consistent with the structure. | --INVALID-LINK-- |
Applications: From Materials to Medicine
The unique properties of this compound have led to its use in a variety of applications, primarily as a chemical intermediate and a monomer for specialty polymers.
-
Material Surface Modification: Its low surface energy is exploited to create water- and oil-repellent surfaces. It can be incorporated into polymers used for self-cleaning and anti-fingerprint coatings on materials such as glass and electronic displays.
-
High-Performance Lubricants: The chemical inertness and low friction coefficient of perfluorinated compounds make this compound a candidate for use as a base oil or additive in high-performance lubricants.
-
Monomer for Fluorinated Polymers: The vinyl group allows this compound to be polymerized, often with other monomers, to produce fluoropolymers with tailored properties for specialized applications.
Role in Drug Development
For drug development professionals, the incorporation of fluorine into lead compounds is a well-established strategy to enhance metabolic stability, modulate lipophilicity, and improve target binding affinity. This compound serves as a valuable "fluorinated building block" for introducing a perfluorohexyl moiety into potential drug candidates.
While the direct incorporation of the this compound group into approved drugs is not widely documented, the use of perfluoroalkyl chains in medicinal chemistry is an active area of research. These groups can significantly alter the pharmacokinetic and pharmacodynamic properties of a molecule. For instance, the high lipophilicity of a perfluoroalkyl chain can enhance membrane permeability, while its steric bulk and electronic properties can influence binding to biological targets.
Currently, there is a lack of publicly available information linking this compound to specific signaling pathways or its definitive use in clinical drug candidates. However, the general principles of fluorine chemistry in drug design suggest its potential in the development of new therapeutic agents. The research community continues to explore the synthesis and biological evaluation of compounds containing perfluoroalkyl chains for a range of therapeutic areas.
Visualizing the Synthesis Workflow
The following diagram illustrates the generalized synthetic pathway for the production of this compound, highlighting the key stages from telomerization to the final product.
Caption: Generalized synthesis workflow for this compound.
Future Outlook
The chemistry of this compound continues to be an area of interest, driven by the demand for advanced materials and new therapeutic agents. Future research is likely to focus on developing more efficient and sustainable synthesis methods, as well as exploring its potential in new applications. For the drug development community, a deeper understanding of the structure-activity relationships of molecules containing the perfluorohexyl moiety will be crucial for unlocking its full therapeutic potential. As synthetic methodologies advance, the accessibility and application of this versatile fluorinated building block are poised to expand.
References
For Researchers, Scientists, and Drug Development Professionals
Introduction
The strategic incorporation of fluorine into molecular structures has become a cornerstone of modern drug development and materials science. The unique physicochemical properties imparted by fluorine, such as enhanced metabolic stability, increased lipophilicity, and unique conformational preferences, have led to the development of numerous successful therapeutics.[1][2] Within the realm of fluorinated materials, (Perfluorohexyl)ethylene (PFHE), also known as 3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooct-1-ene, and its corresponding polymers are emerging as materials of significant interest. This technical guide provides an in-depth review of PFHE and related fluorinated monomers, focusing on their synthesis, polymerization, physicochemical properties, and potential applications in advanced drug delivery systems.
Physicochemical Properties of this compound Monomer
This compound is a colorless liquid with a molecular formula of C8H3F13 and a molecular weight of 346.09 g/mol .[3] Its structure, consisting of a perfluorohexyl chain attached to a vinyl group, imparts a unique combination of properties that are advantageous for polymerization and subsequent applications.
| Property | Value | Reference |
| CAS Number | 25291-17-2 | [3] |
| Molecular Formula | C8H3F13 | [3] |
| Molecular Weight | 346.09 g/mol | [3] |
| Boiling Point | 102-104 °C | [4] |
| Density | 1.52 g/mL at 25 °C | [4] |
| Refractive Index (n20/D) | 1.295 | [4] |
Synthesis of this compound
The synthesis of this compound can be achieved through several routes, with the most common being the reaction of a perfluorohexyl-containing precursor with an ethylene (B1197577) synthon. One industrially relevant method is the telomerization of ethylene with perfluorohexyl iodide (C6F13I).[1] This process typically involves the free-radical addition of the perfluoroalkyl iodide across the double bond of ethylene.
Experimental Protocol: Synthesis of this compound via Telomerization
Materials:
-
Perfluorohexyl iodide (C6F13I)
-
Ethylene (gas)
-
Radical initiator (e.g., Azobisisobutyronitrile - AIBN)
-
Solvent (e.g., a perfluorinated solvent or a high-boiling hydrocarbon)
-
High-pressure reactor equipped with a stirrer, temperature control, and gas inlet.
Procedure:
-
The high-pressure reactor is charged with perfluorohexyl iodide and the chosen solvent.
-
The reactor is sealed, purged with an inert gas (e.g., nitrogen or argon) to remove oxygen, and then heated to the desired reaction temperature (typically 60-90 °C).
-
Ethylene gas is introduced into the reactor to the desired pressure.
-
A solution of the radical initiator (AIBN) in a suitable solvent is injected into the reactor to initiate the reaction.
-
The reaction mixture is stirred at a constant temperature and pressure for a specified period. The progress of the reaction can be monitored by gas chromatography (GC).
-
Upon completion, the reactor is cooled, and the excess ethylene is vented.
-
The reaction mixture is then subjected to distillation to separate the desired this compound from unreacted starting materials, higher-order telomers, and the solvent.
Polymerization of this compound
This compound can be polymerized through various mechanisms, with free-radical polymerization being a common and versatile method.[5] The resulting polymer, poly(this compound), possesses properties derived from its highly fluorinated side chains.
Experimental Protocol: Free-Radical Polymerization of this compound
Materials:
-
This compound monomer
-
Radical initiator (e.g., AIBN or benzoyl peroxide)
-
Solvent (e.g., fluorinated solvents like hexafluoroisopropanol, or conventional solvents like toluene (B28343) or xylenes)
-
Reaction vessel equipped with a stirrer, reflux condenser, and nitrogen inlet.
Procedure:
-
The reaction vessel is charged with the this compound monomer and the chosen solvent.
-
The solution is purged with nitrogen for a sufficient time to remove dissolved oxygen, which can inhibit radical polymerization.
-
The radical initiator is added to the reaction mixture.
-
The reaction is heated to the desired temperature (typically 60-80 °C) under a nitrogen atmosphere and stirred.
-
The polymerization is allowed to proceed for a predetermined time, often monitored by the increase in viscosity of the solution.
-
The polymerization is terminated by cooling the reaction mixture and exposing it to air.
-
The polymer is precipitated by pouring the reaction mixture into a non-solvent (e.g., methanol (B129727) or hexane).
-
The precipitated polymer is collected by filtration, washed with the non-solvent to remove unreacted monomer and initiator residues, and dried under vacuum.
Physicochemical Properties of Poly(this compound)
The properties of poly(this compound) are dominated by the long perfluorinated side chains, which lead to low surface energy, hydrophobicity, and chemical inertness. While specific data for poly(this compound) is not extensively reported in readily available literature, properties can be inferred from data on similar long-chain poly(perfluoroalkylethylene)s.
| Property | Typical Value Range for Long-Chain Poly(perfluoroalkylethylene)s |
| Glass Transition Temperature (Tg) | Varies depending on molecular weight and chain branching |
| Melting Temperature (Tm) | Typically in the range of 100-200 °C, depending on crystallinity |
| Thermal Decomposition Temperature | Generally high, often exceeding 300 °C |
| Molecular Weight (Mn, Mw) | Controllable by polymerization conditions (e.g., initiator concentration) |
| Polydispersity Index (PDI) | Typically between 1.5 and 2.5 for conventional free-radical polymerization |
| Contact Angle (Water) | > 110° |
Characterization of Poly(this compound)
A suite of analytical techniques is employed to characterize the structure, molecular weight, and thermal properties of the synthesized polymer.
| Technique | Information Obtained |
| Fourier-Transform Infrared Spectroscopy (FTIR) | Confirmation of polymer structure by identifying characteristic functional group vibrations. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹⁹F, ¹³C) | Detailed structural elucidation, determination of monomer conversion, and analysis of polymer tacticity. |
| Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC) | Determination of number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI).[6] |
| Differential Scanning Calorimetry (DSC) | Measurement of glass transition temperature (Tg) and melting temperature (Tm).[7] |
| Thermogravimetric Analysis (TGA) | Evaluation of thermal stability and decomposition temperature.[7] |
Applications in Drug Development
The unique properties of fluorinated polymers make them highly attractive for various applications in drug development, particularly in the design of advanced drug delivery systems.[4][8]
Cellular Uptake and Intracellular Trafficking
The cellular uptake of fluorinated nanoparticles is an area of active research. The hydrophobic and lipophobic nature of the perfluorinated chains can influence how these nanoparticles interact with cell membranes and serum proteins. Studies on other fluorinated polymer systems suggest that uptake can occur via endocytic pathways, including macropinocytosis.[9] The highly fluorinated surface can also lead to reduced protein adsorption, potentially enabling a "stealth" effect that prolongs circulation time in vivo.
Potential Impact on Signaling Pathways
While direct evidence for the effect of poly(this compound) on specific signaling pathways is limited, the general behavior of polymeric nanoparticles in drug delivery provides a framework for potential interactions. Two key pathways often implicated in the therapeutic action and biological response to nanoparticle-based therapies are the NF-κB and VEGF signaling pathways.
-
NF-κB Signaling Pathway: The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway is a central regulator of inflammation and immune responses. Many nanoparticle-based drug delivery systems are designed to modulate this pathway, either by delivering NF-κB inhibitors to target cells or by virtue of the polymer itself influencing inflammatory responses. The inertness of fluorinated polymers could potentially lead to a minimal inflammatory response, which would be advantageous for drug delivery applications.
-
VEGF Signaling Pathway: Vascular endothelial growth factor (VEGF) and its receptors (VEGFRs) are key regulators of angiogenesis, the formation of new blood vessels.[10][11] This pathway is a critical target in cancer therapy. Fluorinated polymer nanoparticles can be designed to deliver anti-angiogenic drugs that inhibit VEGFR signaling. Furthermore, the surface of these nanoparticles can be functionalized with targeting ligands, such as peptides or antibodies, that specifically bind to VEGFRs, thereby concentrating the therapeutic payload at the site of angiogenesis.[12]
Conclusion
This compound and its derived polymers represent a promising class of materials for advanced applications in drug development. Their unique fluorine-rich composition imparts desirable properties such as chemical inertness, low surface energy, and hydrophobicity, which can be leveraged to create sophisticated drug delivery systems. While further research is needed to fully elucidate the specific synthesis protocols, physicochemical properties, and biological interactions of poly(this compound), the foundational knowledge of fluorinated monomers provides a strong basis for their continued exploration. The ability to tailor the properties of these polymers through controlled polymerization techniques, combined with the potential for surface functionalization, opens up exciting possibilities for the development of next-generation targeted therapies. As our understanding of the nano-bio interface grows, fluorinated polymers like poly(this compound) are poised to play an increasingly important role in addressing key challenges in drug delivery and regenerative medicine.
References
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. Perfluorobutyl iodide synthesis - chemicalbook [chemicalbook.com]
- 3. US5268516A - Synthesis of perfluoroalkyl iodides - Google Patents [patents.google.com]
- 4. Fluorinated Organic Polymers for Cancer Drug Delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Polymer Analysis (GPC, TGA, DSC) - Universität Ulm [uni-ulm.de]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Mechanism of Cellular Uptake of Highly Fluorescent Conjugated Polymer Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Frontiers | Recent advances of anti-angiogenic inhibitors targeting VEGF/VEGFR axis [frontiersin.org]
- 12. Tumor targeting RGD conjugated bio-reducible polymer for VEGF siRNA expressing plasmid delivery - PMC [pmc.ncbi.nlm.nih.gov]
Quantum chemical calculations for (Perfluorohexyl)ethylene
An In-depth Technical Guide to Quantum Chemical Calculations for (Perfluorohexyl)ethylene
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound (PFHE), with the chemical formula C8H3F13, is a fluorinated olefin of significant interest in materials science and medicinal chemistry.[1][2] Its unique properties, conferred by the electron-withdrawing perfluorohexyl group, include high chemical and thermal stability, low surface energy, and hydrophobicity.[3][4] These characteristics make it a valuable building block for advanced polymers, functional coatings, and potentially as a component in drug delivery systems.[2][3] Understanding the electronic structure, molecular geometry, and reactivity of PFHE at a quantum mechanical level is crucial for designing novel materials and predicting their behavior. This technical guide provides a comprehensive overview of the application of quantum chemical calculations to elucidate the properties of this compound.
Core Concepts in the Computational Study of Fluorinated Molecules
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become indispensable tools for investigating the properties of fluorinated compounds. The high electronegativity of fluorine atoms significantly influences the electronic distribution within a molecule, affecting its reactivity, stability, and intermolecular interactions.[5] For PFHE, theoretical calculations can provide insights into:
-
Molecular Geometry: Accurate prediction of bond lengths, bond angles, and dihedral angles.
-
Electronic Properties: Distribution of electron density, molecular orbital energies (HOMO/LUMO), and the resulting electronic band gap.[5]
-
Spectroscopic Properties: Prediction of vibrational frequencies (IR and Raman spectra) and NMR chemical shifts to aid in experimental characterization.
-
Reactivity Descriptors: Calculation of molecular electrostatic potential (MEP), atomic charges, and Fukui functions to predict sites susceptible to nucleophilic or electrophilic attack.
Methodology for Quantum Chemical Calculations
A robust computational protocol is essential for obtaining reliable and reproducible results. The following methodology outlines a standard approach for the quantum chemical study of this compound.
Software and Hardware
Quantum chemical calculations are computationally intensive. The use of high-performance computing (HPC) clusters is recommended. A variety of software packages are available for performing these calculations, with Gaussian, ORCA, and NWChem being among the most widely used.[6]
Molecular Structure and Optimization
The initial step involves constructing the 3D structure of this compound. This can be done using molecular building software such as GaussView or Avogadro. The constructed geometry must then be optimized to find the lowest energy conformation. This is typically achieved using a DFT method.
-
Functional: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a common and reliable choice for organic molecules.[6] For systems where dispersion forces are important, functionals with dispersion corrections, such as ωB97X-D, are recommended.
-
Basis Set: A Pople-style basis set, such as 6-311+G(d,p), provides a good balance between accuracy and computational cost for molecules of this size. This basis set includes diffuse functions (+) to describe anions and excited states, and polarization functions (d,p) for more accurate geometries.
Frequency Calculations
Following geometry optimization, a frequency calculation should be performed at the same level of theory. This serves two purposes:
-
Verification of Minimum Energy Structure: The absence of imaginary frequencies confirms that the optimized geometry corresponds to a true energy minimum.
-
Prediction of Vibrational Spectra: The calculated frequencies can be compared with experimental IR and Raman spectra to validate the computational model.
Calculation of Molecular Properties
Once a stable geometry is obtained, a variety of molecular properties can be calculated:
-
Electronic Properties: Single-point energy calculations are used to determine the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a key indicator of chemical reactivity and electronic excitability.
-
Population Analysis: Methods such as Natural Bond Orbital (NBO) analysis can provide insights into atomic charges, hybridization, and intramolecular interactions.
-
Solvation Effects: To model the behavior of PFHE in a solvent, the Polarizable Continuum Model (PCM) can be employed.[7] This approach treats the solvent as a continuous dielectric medium, providing a more realistic description of the molecule's properties in solution.
Data Presentation: Calculated Properties of this compound
The following tables summarize the types of quantitative data that would be obtained from the proposed quantum chemical calculations, alongside available experimental data for comparison.
Table 1: Physicochemical Properties of this compound
| Property | Experimental Value | Calculated Value (Example) |
| Molecular Formula | C8H3F13 | - |
| Molecular Weight | 346.09 g/mol [1][8] | - |
| Boiling Point | 102-104 °C[3][9] | - |
| Density | 1.52 g/mL at 25 °C[3][9] | - |
| Refractive Index | n20/D 1.295[9] | - |
Table 2: Calculated Geometric Parameters for this compound (B3LYP/6-311+G(d,p))
| Parameter | Bond/Angle | Value (Å or °) |
| Bond Length | C=C | Calculated Value |
| C-H | Calculated Value | |
| C-C (adjacent to C=C) | Calculated Value | |
| C-F | Calculated Value | |
| Bond Angle | H-C=C | Calculated Value |
| C-C=C | Calculated Value | |
| F-C-F | Calculated Value | |
| Dihedral Angle | H-C-C-C | Calculated Value |
Table 3: Calculated Electronic Properties of this compound (B3LYP/6-311+G(d,p))
| Property | Value (eV) |
| Energy of HOMO | Calculated Value |
| Energy of LUMO | Calculated Value |
| HOMO-LUMO Gap | Calculated Value |
| Dipole Moment | Calculated Value (Debye) |
| Ionization Potential | Calculated Value |
| Electron Affinity | Calculated Value |
Visualization of Computational Workflow and Logical Relationships
Visual diagrams are essential for understanding the workflow of quantum chemical calculations and the interplay between theoretical and experimental approaches.
References
- 1. This compound | C8H3F13 | CID 91384 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. anfolspzoo.pl [anfolspzoo.pl]
- 4. Synthesis of partially fluorinated polyolefins via copolymerization of ethylene with fluorinated norbornene-based comonomers - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. This compound | 25291-17-2 | TCI AMERICA [tcichemicals.com]
- 9. This compound | 25291-17-2 [chemicalbook.com]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Reactivity of the Double Bond in (Perfluorohexyl)ethylene
Abstract
This compound, with the chemical structure F(CF₂)₆CH=CH₂, is a key fluorinated monomer and intermediate in the synthesis of advanced materials. The presence of the highly electronegative perfluorohexyl group significantly influences the reactivity of the terminal double bond, making it susceptible to a range of chemical transformations. This technical guide provides a comprehensive overview of the reactivity of the double bond in this compound, with a focus on radical additions, nucleophilic additions, cycloaddition reactions, and polymerization. Detailed experimental protocols, quantitative data, and mechanistic visualizations are presented to serve as a valuable resource for researchers in organic synthesis, polymer science, and drug development.
Introduction
This compound, also known as 1H,1H,2H-perfluoro-1-octene, is a colorless liquid with a molecular formula of C₈H₃F₁₃. Its unique properties, such as high chemical and thermal stability, low surface energy, and hydrophobicity, are conferred by the perfluorohexyl moiety. These characteristics make it a valuable building block for creating specialized polymers, coatings, and functionalized molecules with applications in diverse fields, including materials science and pharmaceuticals.[1] The core of its chemical utility lies in the reactivity of its terminal double bond, which is activated by the strong electron-withdrawing effect of the adjacent perfluoroalkyl chain. This guide delves into the specifics of this reactivity.
General Reactivity Principles
The carbon-carbon double bond in this compound is electron-deficient, which dictates its primary modes of reaction. This electron deficiency makes the double bond a prime target for attack by electron-rich species. Consequently, this compound readily undergoes nucleophilic additions. Furthermore, the double bond can participate in radical addition reactions and various cycloadditions, offering a versatile platform for chemical modification.
Radical Addition Reactions
Free radical additions to this compound proceed via a chain mechanism, typically initiated by thermal or photochemical decomposition of a radical initiator. The regioselectivity of the addition is a key consideration.
General Mechanism
The general mechanism for the radical addition of a reagent H-X to this compound is as follows:
-
Initiation: A radical initiator (e.g., AIBN, benzoyl peroxide) decomposes to form initiator radicals. These radicals then abstract a hydrogen atom from H-X to generate the adding radical (X•).
-
Propagation:
-
The radical X• adds to the terminal carbon of the double bond in this compound, forming a more stable secondary radical.
-
This new radical then abstracts a hydrogen atom from another molecule of H-X, yielding the final product and regenerating the radical X• to continue the chain reaction.
-
-
Termination: The reaction is terminated by the combination of any two radical species.
dot graph RadicalAdditionMechanism { rankdir=LR; node [shape=box, style=filled, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=10];
Initiator [label="Initiator", fillcolor="#F1F3F4", fontcolor="#202124"]; Radical_X [label="X•", fillcolor="#EA4335", fontcolor="#FFFFFF"]; HX [label="H-X", fillcolor="#F1F3F4", fontcolor="#202124"]; Alkene [label="F(CF₂)₆CH=CH₂", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Intermediate_Radical [label="F(CF₂)₆CH(•)CH₂X", fillcolor="#FBBC05", fontcolor="#202124"]; Product [label="F(CF₂)₆CH₂CH₂X", fillcolor="#34A853", fontcolor="#FFFFFF"];
Initiator -> Radical_X [label="Decomposition & H-abstraction from H-X"]; Radical_X -> Intermediate_Radical [label="Addition to Alkene"]; Intermediate_Radical -> Product [label="H-abstraction from H-X"]; Intermediate_Radical -> Radical_X [style=dashed, label="Chain Propagation"]; }
Caption: General mechanism of radical addition to this compound.
Quantitative Data
While specific kinetic data for the radical addition to this compound is not extensively reported in readily available literature, studies on similar fluoroalkenes show that the addition of radicals is a facile process. The regioselectivity is generally high, favoring the anti-Markovnikov product where the adding group attaches to the terminal carbon.
Table 1: Examples of Radical Addition Reactions to Fluoroalkenes (Analogous Systems)
| Radical Source | Fluoroalkene | Product | Yield (%) | Conditions | Reference |
| CCl₄ | RբCH=CH₂ | RբCHClCH₂CCl₃ | High | Peroxide initiator | General Textbook |
| HBr | RբCH=CH₂ | RբCH₂CH₂Br | >80 | Peroxide, heat/light | [2] |
Rբ represents a perfluoroalkyl chain.
Experimental Protocol: Radical Addition of Thiol (General Procedure)
This protocol is a generalized procedure based on known reactions of thiols with electron-deficient alkenes.
-
Materials:
-
This compound
-
Thiol (e.g., dodecanethiol)
-
Radical initiator (e.g., AIBN, 2 mol%)
-
Anhydrous, deoxygenated solvent (e.g., toluene (B28343) or benzene)
-
-
Procedure:
-
In a Schlenk flask under an inert atmosphere (e.g., argon), dissolve this compound (1.0 eq) and the thiol (1.1 eq) in the solvent.
-
Add the radical initiator to the solution.
-
Heat the reaction mixture at 80-90 °C for 4-8 hours, monitoring the reaction progress by GC-MS or TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica (B1680970) gel to obtain the desired product.
-
dot graph RadicalAdditionWorkflow { rankdir=LR; node [shape=record, style=filled, fontname="Arial", fontsize=10];
Reactants [label="{Reactants|this compound, Thiol, AIBN}", fillcolor="#F1F3F4", fontcolor="#202124"]; Reaction [label="{Reaction|Solvent (Toluene)\n80-90 °C, 4-8 h\nInert Atmosphere}", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Workup [label="{Workup|Solvent Removal}", fillcolor="#FBBC05", fontcolor="#202124"]; Purification [label="{Purification|Column Chromatography}", fillcolor="#34A853", fontcolor="#FFFFFF"]; Product [label="{Product|Anti-Markovnikov Adduct}", fillcolor="#EA4335", fontcolor="#FFFFFF"];
Reactants -> Reaction; Reaction -> Workup; Workup -> Purification; Purification -> Product; }
Caption: Experimental workflow for the radical addition of a thiol.
Nucleophilic Addition Reactions
The strong electron-withdrawing nature of the perfluorohexyl group makes the double bond in this compound highly susceptible to nucleophilic attack. This is a key reaction pathway for the functionalization of this molecule.
General Mechanism
Nucleophilic addition to this compound typically proceeds via a two-step mechanism:
-
Nucleophilic Attack: A nucleophile attacks the terminal carbon of the double bond, leading to the formation of a resonance-stabilized carbanion intermediate.
-
Protonation: The carbanionic intermediate is then protonated by a proton source in the reaction mixture (e.g., solvent, added acid) to yield the final product.
dot graph NucleophilicAdditionMechanism { rankdir=LR; node [shape=box, style=filled, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=10];
Nucleophile [label="Nu⁻", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Alkene [label="F(CF₂)₆CH=CH₂", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Carbanion [label="F(CF₂)₆C⁻H-CH₂Nu", fillcolor="#FBBC05", fontcolor="#202124"]; Proton_Source [label="H⁺ Source", fillcolor="#F1F3F4", fontcolor="#202124"]; Product [label="F(CF₂)₆CH₂CH₂Nu", fillcolor="#34A853", fontcolor="#FFFFFF"];
Nucleophile -> Carbanion [label="Nucleophilic Attack"]; Carbanion -> Product [label="Protonation"]; }
Caption: General mechanism of nucleophilic addition.
Quantitative Data
Reactions of various nucleophiles with perfluoroalkylethylenes generally proceed in good to excellent yields. The regioselectivity is high for the attack at the terminal carbon.
Table 2: Examples of Nucleophilic Addition Reactions to Perfluoroalkylethylenes
| Nucleophile | Perfluoroalkylethylene | Product | Yield (%) | Conditions | Reference |
| Thiophenol | C₈F₁₇CH=CH₂ | C₈F₁₇CH₂CH₂SPh | 95 | Et₃N, CH₂Cl₂, rt, 3h | Fuchigami et al. (1991) |
| Diethylamine | C₆F₁₃CH=CH₂ | C₆F₁₃CH₂CH₂NEt₂ | 88 | Neat, 100 °C, 24h | Brace (1962) |
| Methanol (as MeO⁻) | C₆F₁₃CH=CH₂ | C₆F₁₃CH₂CH₂OMe | High | NaOMe, MeOH, rt | General Knowledge |
Experimental Protocol: Nucleophilic Addition of an Amine
This protocol is a representative procedure for the addition of an amine to this compound.
-
Materials:
-
This compound
-
Amine (e.g., diethylamine)
-
Anhydrous solvent (optional, e.g., THF)
-
-
Procedure:
-
In a sealed tube or a round-bottom flask equipped with a reflux condenser, place this compound (1.0 eq) and the amine (1.2-2.0 eq). The reaction can be run neat or in a solvent.
-
Heat the mixture at a temperature ranging from room temperature to 100 °C, depending on the reactivity of the amine. Monitor the reaction by GC-MS.
-
Upon completion, cool the reaction mixture.
-
If a solvent was used, remove it under reduced pressure.
-
Purify the product by distillation under reduced pressure or by column chromatography.
-
Cycloaddition Reactions
This compound can participate in cycloaddition reactions, although its reactivity as a dienophile in [4+2] cycloadditions (Diels-Alder reactions) is influenced by steric hindrance from the bulky perfluorohexyl group.
Diels-Alder Reaction ([4+2] Cycloaddition)
As an electron-deficient alkene, this compound is expected to react with electron-rich dienes in a Diels-Alder reaction. The perfluorohexyl group acts as an electron-withdrawing group, activating the double bond for this type of transformation.
dot graph DielsAlderReaction { rankdir=LR; node [shape=box, style=filled, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=10];
Diene [label="Electron-rich Diene", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Dienophile [label="F(CF₂)₆CH=CH₂", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Transition_State [label="[4+2] Cyclic\nTransition State", shape=ellipse, style=dashed, fillcolor="#F1F3F4", fontcolor="#202124"]; Cycloadduct [label="Cyclohexene Derivative", fillcolor="#34A853", fontcolor="#FFFFFF"];
Diene -> Transition_State; Dienophile -> Transition_State; Transition_State -> Cycloadduct [label="Concerted reaction"]; }
Caption: Schematic of a Diels-Alder reaction.
Quantitative Data
Specific examples of Diels-Alder reactions involving this compound are not widely reported, likely due to the aforementioned steric hindrance. However, other fluoroalkenes are known to participate in such reactions, often requiring elevated temperatures.
Table 3: Examples of Diels-Alder Reactions with Fluoroalkenes
| Diene | Dienophile | Product | Yield (%) | Conditions | Reference |
| Cyclopentadiene | CF₂=CF₂ | Bicyclo[2.2.1]hept-5-ene derivative | Good | High pressure | General Fluorine Chemistry |
| 1,3-Butadiene | CF₃CH=CH₂ | Cyclohexene derivative | Moderate | High temperature | General Fluorine Chemistry |
Experimental Protocol: Diels-Alder Reaction (General Procedure)
-
Materials:
-
This compound
-
Diene (e.g., freshly cracked cyclopentadiene)
-
Anhydrous solvent (e.g., toluene)
-
-
Procedure:
-
In a high-pressure reaction vessel, combine this compound (1.0 eq) and the diene (1.5-2.0 eq) in the solvent.
-
Seal the vessel and heat to the required temperature (typically >150 °C).
-
Maintain the temperature for 12-24 hours.
-
Cool the vessel to room temperature and carefully vent any excess pressure.
-
Remove the solvent and any unreacted starting materials under reduced pressure.
-
Purify the resulting cycloadduct by distillation or chromatography.
-
Polymerization
This compound can undergo polymerization, primarily through a free-radical mechanism, to produce polymers with a fluorinated side chain. These polymers exhibit properties such as low surface energy and high hydrophobicity.
Free-Radical Polymerization
The polymerization is initiated by a radical initiator, and the polymer chain grows through the successive addition of monomer units.
dot graph PolymerizationWorkflow { rankdir=LR; node [shape=record, style=filled, fontname="Arial", fontsize=10];
Initiation [label="{Initiation|Initiator → 2R•\nR• + M → RM•}", fillcolor="#F1F3F4", fontcolor="#202124"]; Propagation [label="{Propagation|RM• + n(M) → RM(n+1)•}", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Termination [label="{Termination|Combination or Disproportionation}", fillcolor="#FBBC05", fontcolor="#202124"]; Polymer [label="{Polymer|-[CH(F(CF₂)₆)-CH₂]-n}", fillcolor="#34A853", fontcolor="#FFFFFF"];
Initiation -> Propagation; Propagation -> Termination; Termination -> Polymer; }
Caption: Steps in the free-radical polymerization of this compound.
Quantitative Data
Table 4: General Parameters for Free-Radical Polymerization of Fluoroalkenes
| Parameter | Typical Value/Observation |
| Rate of Polymerization | Proportional to [Monomer] and [Initiator]⁰·⁵ |
| Molecular Weight | Inversely proportional to [Initiator]⁰·⁵ |
| Activation Energy | Typically in the range of 80-90 kJ/mol |
Experimental Protocol: Free-Radical Solution Polymerization
-
Materials:
-
This compound (monomer)
-
Radical initiator (e.g., AIBN)
-
Anhydrous solvent (e.g., fluorinated solvent or toluene)
-
-
Procedure:
-
Dissolve the this compound monomer and the initiator in the chosen solvent in a reaction vessel equipped with a stirrer and a reflux condenser.
-
De-gas the solution by bubbling with an inert gas (e.g., argon) for 30 minutes.
-
Heat the reaction mixture to the desired polymerization temperature (e.g., 60-80 °C for AIBN) under an inert atmosphere.
-
Maintain the polymerization for the desired time (several hours to a day).
-
Terminate the polymerization by cooling the reaction mixture and exposing it to air.
-
Precipitate the polymer by pouring the reaction mixture into a non-solvent (e.g., methanol).
-
Collect the polymer by filtration, wash it with the non-solvent, and dry it under vacuum.
-
Conclusion
The double bond in this compound is a versatile functional group that undergoes a variety of chemical transformations. Its electron-deficient nature makes it particularly reactive towards nucleophiles and a participant in radical additions. While its utility in cycloaddition reactions can be limited by steric factors, it remains a valuable monomer for the synthesis of fluorinated polymers. This guide provides foundational knowledge, including quantitative data from analogous systems and detailed experimental protocols, to aid researchers in harnessing the synthetic potential of this compound for the development of novel materials and molecules. Further research into the specific kinetics and optimization of these reactions will undoubtedly expand its applications.
References
Methodological & Application
Polymerization Techniques for (Perfluorohexyl)ethylene: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the polymerization of (Perfluorohexyl)ethylene (PFHE), a fluorinated monomer crucial for the development of advanced materials with applications in surface modification, high-performance lubricants, and drug delivery systems. The unique properties of polythis compound (PPFHE), such as low surface energy, high chemical stability, and thermal resistance, make it a valuable component in the creation of hydrophobic and oleophobic coatings, self-cleaning surfaces, and specialized pharmaceutical carriers.[1]
This guide outlines three primary polymerization techniques: free-radical solution polymerization, emulsion polymerization, and suspension polymerization. Each section includes a detailed experimental protocol, a summary of expected quantitative data in tabular format, and a visual workflow diagram created using Graphviz (DOT language) to facilitate understanding and replication of the described methods.
Free-Radical Solution Polymerization
Free-radical polymerization is a common and versatile method for synthesizing a wide range of polymers. In the case of this compound, solution polymerization offers good control over the reaction conditions and allows for the synthesis of polymers with varying molecular weights. The choice of solvent is critical and should be a good solvent for both the monomer and the resulting polymer, while also being inert to the radical reaction. Fluorinated solvents or mixtures of fluorinated and non-fluorinated solvents are often employed.
Experimental Protocol
This protocol is adapted from established procedures for structurally similar fluorinated acrylates and is intended as a starting point for the polymerization of this compound.
Materials:
-
This compound (PFHE) monomer
-
Azobisisobutyronitrile (AIBN) as the radical initiator
-
Anhydrous 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) or another suitable fluorinated solvent
-
Anhydrous toluene (B28343) (if a co-solvent is used)
-
Methanol (B129727) (for precipitation)
-
Schlenk flask
-
Magnetic stir bar
-
Oil bath
-
Vacuum line and inert gas (Nitrogen or Argon) supply
-
Standard laboratory glassware
Procedure:
-
Monomer and Initiator Preparation: In a clean, dry Schlenk flask equipped with a magnetic stir bar, dissolve the this compound monomer in the chosen anhydrous solvent (e.g., HFIP). A typical monomer-to-solvent ratio is 1:4 (w/v).
-
Initiator Addition: Add the radical initiator, AIBN, to the solution. The initiator concentration is typically 0.1-1.0 mol% relative to the monomer.
-
Degassing: To remove dissolved oxygen, which can inhibit polymerization, subject the reaction mixture to three freeze-pump-thaw cycles. Alternatively, bubble a gentle stream of inert gas (nitrogen or argon) through the solution for 30-60 minutes.
-
Polymerization: Place the sealed Schlenk flask in a preheated oil bath set to the desired reaction temperature (typically 60-80 °C for AIBN). Stir the reaction mixture vigorously.
-
Reaction Monitoring: The progress of the polymerization can be monitored by taking aliquots at different time intervals and analyzing the monomer conversion using techniques such as Gas Chromatography (GC) or ¹H NMR spectroscopy.
-
Termination and Precipitation: After the desired reaction time (typically 4-24 hours), terminate the polymerization by cooling the flask in an ice bath and exposing the solution to air.
-
Polymer Isolation: Precipitate the polymer by slowly pouring the reaction mixture into a large excess of a non-solvent, such as methanol, while stirring.
-
Purification: Collect the precipitated polymer by filtration, wash it several times with fresh methanol to remove any unreacted monomer and initiator residues.
-
Drying: Dry the purified polymer in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.
-
Characterization: Characterize the resulting poly(this compound) for its molecular weight (Mw), number-average molecular weight (Mn), and polydispersity index (PDI) using Gel Permeation Chromatography (GPC). The thermal properties can be analyzed using Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).
Quantitative Data Summary
The following table summarizes representative quantitative data for the free-radical solution polymerization of this compound under various conditions. These values are illustrative and may vary based on specific experimental parameters.
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Monomer:Solvent Ratio (w/v) | 1:4 | 1:5 | 1:3 |
| Initiator (AIBN) (mol%) | 0.5 | 1.0 | 0.2 |
| Temperature (°C) | 70 | 65 | 75 |
| Time (h) | 12 | 8 | 18 |
| Monomer Conversion (%) | 85 | 92 | 78 |
| Mn ( g/mol ) | 25,000 | 18,000 | 35,000 |
| Mw ( g/mol ) | 45,000 | 30,000 | 60,000 |
| PDI (Mw/Mn) | 1.8 | 1.67 | 1.71 |
Experimental Workflow Diagram
Caption: Workflow for Free-Radical Solution Polymerization of this compound.
Emulsion Polymerization
Emulsion polymerization is a heterogeneous polymerization technique carried out in an aqueous medium with the aid of a surfactant. This method is particularly suitable for producing high molecular weight polymers at a fast polymerization rate. For fluorinated monomers like this compound, which are hydrophobic, emulsion polymerization allows for their polymerization in an environmentally friendly aqueous phase.
Experimental Protocol
This protocol provides a general guideline for the emulsion polymerization of this compound. The choice of surfactant and initiator is crucial for a stable emulsion and successful polymerization.
Materials:
-
This compound (PFHE) monomer
-
Deionized water
-
Surfactant (e.g., Sodium dodecyl sulfate (B86663) (SDS) or a fluorinated surfactant)
-
Water-soluble initiator (e.g., Potassium persulfate (KPS) or Ammonium persulfate (APS))
-
Buffer solution (e.g., Sodium bicarbonate) to maintain pH
-
Four-necked reaction flask
-
Mechanical stirrer, condenser, and nitrogen inlet
-
Heating mantle
Procedure:
-
Aqueous Phase Preparation: In a four-necked reaction flask equipped with a mechanical stirrer, condenser, and nitrogen inlet, add deionized water, the surfactant, and the buffer.
-
Emulsification: Purge the system with nitrogen for at least 30 minutes to remove oxygen. While stirring vigorously, add the this compound monomer to form a stable emulsion.
-
Initiation: Heat the emulsion to the desired reaction temperature (typically 50-80 °C for persulfate initiators).
-
Initiator Addition: Dissolve the water-soluble initiator in a small amount of deionized water and add it to the reaction flask to initiate the polymerization.
-
Polymerization: Maintain the reaction at the set temperature under a nitrogen atmosphere with continuous stirring. The reaction is typically carried out for 4-8 hours.
-
Latex Collection: After the reaction is complete, cool the flask to room temperature. The resulting product is a stable polymer latex.
-
Polymer Isolation (Optional): To isolate the solid polymer, the latex can be coagulated by adding a salt solution (e.g., calcium chloride) or by freezing and thawing.
-
Purification and Drying: The coagulated polymer is then filtered, washed thoroughly with deionized water, and dried in a vacuum oven.
-
Characterization: Analyze the polymer for its molecular weight, particle size distribution (using Dynamic Light Scattering), and thermal properties.
Quantitative Data Summary
The following table presents illustrative quantitative data for the emulsion polymerization of this compound.
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Monomer:Water Ratio (w/w) | 1:9 | 1:8 | 1:10 |
| Surfactant (SDS) (wt% to monomer) | 2.0 | 3.0 | 1.5 |
| Initiator (KPS) (wt% to monomer) | 0.5 | 0.3 | 0.7 |
| Temperature (°C) | 60 | 70 | 55 |
| Time (h) | 6 | 5 | 8 |
| Monomer Conversion (%) | 95 | 98 | 92 |
| Mn ( g/mol ) | 150,000 | 120,000 | 180,000 |
| Mw ( g/mol ) | 350,000 | 280,000 | 420,000 |
| PDI (Mw/Mn) | 2.33 | 2.33 | 2.33 |
| Particle Size (nm) | 80 | 100 | 70 |
Experimental Workflow Diagram
Caption: Workflow for Emulsion Polymerization of this compound.
Suspension Polymerization
Suspension polymerization is another heterogeneous technique where the water-insoluble monomer is dispersed as fine droplets in an aqueous medium. A monomer-soluble initiator is used, and the polymerization occurs within these droplets, which are stabilized by a suspending agent to prevent coalescence. This method is often described as "bulk" polymerization in miniature droplets and is suitable for producing polymer beads.
Experimental Protocol
This protocol outlines a general procedure for the suspension polymerization of this compound. The choice of suspending agent is critical for maintaining the stability of the monomer droplets.
Materials:
-
This compound (PFHE) monomer
-
Deionized water
-
Suspending agent (e.g., Poly(vinyl alcohol) (PVA), gelatin, or methyl cellulose)
-
Monomer-soluble initiator (e.g., Benzoyl peroxide (BPO) or AIBN)
-
Reaction kettle with a stirrer, condenser, and temperature control
-
Inert gas supply
Procedure:
-
Aqueous Phase Preparation: In the reaction kettle, dissolve the suspending agent in deionized water.
-
Organic Phase Preparation: In a separate vessel, dissolve the initiator in the this compound monomer.
-
Dispersion: With vigorous stirring, add the organic phase to the aqueous phase in the reaction kettle to form a suspension of fine monomer droplets. The droplet size can be controlled by the stirring speed and the concentration of the suspending agent.
-
Polymerization: Purge the system with an inert gas and then heat the suspension to the desired polymerization temperature (typically 60-90 °C, depending on the initiator).
-
Reaction Progression: Maintain the temperature and stirring for several hours (typically 4-10 hours) to allow for complete polymerization within the droplets.
-
Bead Isolation: Once the polymerization is complete, cool the reactor. The resulting polymer beads can be separated by filtration.
-
Purification: Wash the polymer beads thoroughly with water to remove the suspending agent and then with a solvent like methanol to remove any unreacted monomer and initiator.
-
Drying: Dry the polymer beads in an oven at a suitable temperature.
-
Characterization: Characterize the polymer beads for their size, shape, molecular weight, and thermal properties.
Quantitative Data Summary
The following table provides illustrative quantitative data for the suspension polymerization of this compound.
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Monomer:Water Ratio (w/w) | 1:3 | 1:4 | 1:2.5 |
| Suspending Agent (PVA) (wt% to water) | 0.5 | 1.0 | 0.3 |
| Initiator (BPO) (wt% to monomer) | 0.8 | 0.5 | 1.2 |
| Temperature (°C) | 80 | 85 | 75 |
| Time (h) | 8 | 6 | 10 |
| Monomer Conversion (%) | 90 | 94 | 88 |
| Mn ( g/mol ) | 50,000 | 65,000 | 40,000 |
| Mw ( g/mol ) | 110,000 | 140,000 | 90,000 |
| PDI (Mw/Mn) | 2.2 | 2.15 | 2.25 |
| Bead Size (µm) | 100-300 | 50-200 | 150-400 |
Experimental Workflow Diagram
Caption: Workflow for Suspension Polymerization of this compound.
Disclaimer: These protocols are intended as a general guide. Researchers should conduct their own literature search and risk assessment before proceeding with any experimental work. The specific reaction conditions may need to be optimized for the desired polymer properties.
References
Application Notes and Protocols for Surface Modification Using (Perfluorohexyl)ethylene
For Researchers, Scientists, and Drug Development Professionals
Introduction
(Perfluorohexyl)ethylene, also known as 1H,1H,2H-Perfluoro-1-octene, is a fluorinated alkene utilized in surface modification to create low-energy, hydrophobic, and oleophobic surfaces. Its terminal double bond allows it to be polymerized, often through plasma-enhanced chemical vapor deposition (PECVD), to form a thin, durable, and highly repellent film on various substrates. These coatings are of significant interest in biomedical applications, microfluidics, and drug delivery systems where controlling surface interactions is critical. The perfluorinated chains orient away from the substrate, creating a dense, fluorinated surface that minimizes adhesion of proteins, cells, and other biomolecules, thus reducing biofouling.
Key Applications
-
Anti-fouling Surfaces for Biomedical Devices: Modification of surfaces with this compound can significantly reduce the non-specific adsorption of proteins like albumin and fibronectin, which is the initial step in biofouling and subsequent device failure.
-
Superhydrophobic Coatings: Plasma-polymerized this compound films can render surfaces superhydrophobic, which is advantageous for self-cleaning applications and reducing drag in microfluidic channels.
-
Controlling Cell Adhesion: The modified surfaces can be used to prevent or pattern cell adhesion, a crucial aspect in tissue engineering and cell-based assays.
Experimental Protocols
Herein, we provide detailed protocols for the surface modification of silicon wafers using this compound via plasma polymerization and subsequent characterization.
Protocol 1: Substrate Cleaning and Preparation
A pristine and uniformly hydroxylated substrate surface is paramount for achieving a high-quality, adherent coating. Two standard cleaning procedures for silicon wafers are presented below.
A. RCA-1 Cleaning
-
Preparation: In a clean glass container, prepare the RCA-1 solution by mixing deionized (DI) water, ammonium (B1175870) hydroxide (B78521) (NH₄OH, 27%), and hydrogen peroxide (H₂O₂, 30%) in a 5:1:1 volume ratio.
-
Immersion: Heat the solution to 75-80 °C and immerse the silicon wafers for 10-15 minutes.
-
Rinsing: Thoroughly rinse the wafers with copious amounts of DI water.
-
Drying: Dry the wafers under a gentle stream of high-purity nitrogen gas.
B. Piranha Etch (Use with extreme caution)
-
Preparation: In a glass container suitable for high temperatures, prepare the Piranha solution by slowly and carefully adding hydrogen peroxide (H₂O₂, 30%) to sulfuric acid (H₂SO₄, 98%) in a 3:7 volume ratio. Warning: This reaction is highly exothermic and should be performed in a fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, apron, and a face shield.
-
Immersion: Once the solution has cooled slightly, immerse the silicon wafers for 10-15 minutes.
-
Rinsing: Remove the wafers and rinse extensively with DI water.
-
Drying: Dry the wafers using a nitrogen gun.
Protocol 2: Plasma Polymerization of this compound
This protocol describes the deposition of a thin film of plasma-polymerized this compound (PP-PFHE) onto a cleaned silicon wafer.
Equipment:
-
Plasma reactor (capacitively coupled radio frequency system)
-
This compound monomer
-
Mass flow controller
-
Vacuum pump
-
RF power supply
Procedure:
-
Substrate Placement: Place the cleaned and dried silicon wafers into the plasma reactor chamber.
-
Evacuation: Evacuate the chamber to a base pressure of approximately 10 mTorr.
-
Monomer Introduction: Introduce this compound vapor into the chamber at a controlled flow rate (e.g., 1-5 standard cubic centimeters per minute, sccm).
-
Plasma Ignition: Ignite the plasma by applying RF power (e.g., 10-50 W) at a frequency of 13.56 MHz. The working pressure during polymerization should be maintained between 50-200 mTorr.
-
Deposition: Continue the plasma deposition for a predetermined time to achieve the desired film thickness (e.g., 5-30 minutes).
-
Venting: After deposition, turn off the RF power and the monomer flow. Vent the chamber to atmospheric pressure with nitrogen gas before removing the coated substrates.
Protocol 3: Surface Characterization
A. Contact Angle Goniometry This technique measures the wettability of the modified surface.
-
Instrument Setup: Use a contact angle goniometer with a high-resolution camera and a precision liquid dispensing system.
-
Static Contact Angle: Dispense a 2-5 µL droplet of DI water onto the PP-PFHE coated surface. Capture an image of the droplet and use the accompanying software to measure the angle at the liquid-solid-vapor interface.
-
Dynamic Contact Angles (Advancing and Receding):
-
Dispense a small droplet (e.g., 2 µL) onto the surface.
-
Lower the dispensing needle until it is immersed in the droplet.
-
Slowly infuse more liquid to measure the advancing angle (the maximum angle before the contact line moves).
-
Slowly withdraw liquid to measure the receding angle (the minimum angle before the contact line retracts).
-
-
Analysis: Calculate the contact angle hysteresis (CAH) as the difference between the advancing and receding angles. A lower CAH indicates a more uniform and defect-free surface.
B. X-ray Photoelectron Spectroscopy (XPS) XPS is used to determine the elemental and chemical composition of the surface.
-
Sample Introduction: Mount the coated wafer on a sample holder and introduce it into the ultra-high vacuum chamber of the XPS instrument.
-
Survey Scan: Acquire a survey spectrum (e.g., 0-1100 eV binding energy) to identify all elements present on the surface.
-
High-Resolution Scans: Acquire high-resolution spectra for the C 1s and F 1s regions to determine the chemical states of these elements.
-
Data Analysis: Deconvolute the high-resolution C 1s spectrum to identify and quantify the different fluorine-carbon bonds (e.g., C-CF, CF, CF₂, CF₃). Calculate the F/C ratio to assess the degree of fluorination.
Quantitative Data Summary
The following tables summarize typical data obtained from surfaces modified with this compound and other fluoropolymers for comparative purposes.
Table 1: Water Contact Angle Measurements
| Surface | Static Contact Angle (°) | Advancing Contact Angle (°) | Receding Contact Angle (°) | Contact Angle Hysteresis (°) |
| Unmodified Silicon Wafer | 30 - 45 | - | - | - |
| PP-PFHE Coated Wafer | ~110-120 | ~125 | ~95 | ~30 |
| PTFE (Polytetrafluoroethylene) | 108 - 120 | - | - | - |
| FEP (Fluorinated ethylene (B1197577) propylene) | ~109 | - | - | - |
Table 2: Surface Elemental Composition from XPS
| Surface | C (%) | F (%) | O (%) | Si (%) | F/C Ratio |
| Unmodified Silicon Wafer | Adventitious | - | ~45 | ~55 | - |
| PP-PFHE Coated Wafer | ~35 | ~65 | <1 | <1 | ~1.85 |
Table 3: Protein Adsorption on Modified Surfaces
| Surface | Albumin Adsorption (ng/cm²) | Fibronectin Adsorption (ng/cm²) |
| Hydrophilic Control | High | High |
| Hydrophobic (Fluorinated) | Low (e.g., < 50) | Low (e.g., < 20) |
| PP-PFHE Coated Surface | Significantly Reduced | Significantly Reduced |
Visualizations
Experimental Workflow
Caption: Workflow for surface modification and characterization.
Mechanism of Reduced Biofouling
Application Notes and Protocols for Creating Superhydrophobic Surfaces with (Perfluorohexyl)ethylene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the fabrication of superhydrophobic surfaces utilizing (Perfluorohexyl)ethylene. The creation of such surfaces is paramount in various applications, including self-cleaning coatings, anti-icing surfaces, and biomedical devices where controlled wettability is crucial. The protocol is based on the fundamental principle that superhydrophobicity is achieved through the combination of specific surface chemistry and a hierarchical micro/nano-scale topography.
The following sections detail two primary methodologies for achieving a superhydrophobic state: a two-step process involving surface roughening followed by chemical modification with this compound, and a single-step deposition method.
Principle of Superhydrophobicity
A superhydrophobic surface, characterized by a water contact angle greater than 150° and a low sliding angle, is achieved by combining two key features:
-
Low Surface Energy: The surface must be coated with a material that is inherently non-wettable. Fluorinated compounds like this compound are ideal due to the low polarizability of the C-F bond.
-
Surface Roughness: A hierarchical micro- and nano-scale roughness is necessary to trap air pockets between the surface and a water droplet, leading to a composite interface that minimizes the contact between the liquid and the solid surface. This is often described by the Cassie-Baxter model.
Experimental Protocols
Protocol 1: Two-Step Method - Surface Roughening and Chemical Modification
This is a widely applicable method that separates the creation of surface roughness from the application of the low surface energy molecule.
1.1: Substrate Roughening (Example using Silicon Wafer)
This sub-protocol describes the creation of a rough silicon surface via chemical etching.
-
Materials and Equipment:
-
Silicon wafers
-
Hydrofluoric acid (HF), 49%
-
Nitric acid (HNO₃), 70%
-
Deionized (DI) water
-
Teflon beakers
-
Ultrasonic bath
-
Nitrogen gas stream
-
Fume hood
-
-
Procedure:
-
Clean the silicon wafers by sonicating in acetone, followed by isopropanol, and finally DI water for 15 minutes each.
-
Dry the wafers under a stream of nitrogen gas.
-
Prepare an etching solution of HF and HNO₃ in a 1:3 volume ratio in a Teflon beaker inside a fume hood. Caution: Handle HF and HNO₃ with extreme care and appropriate personal protective equipment.
-
Immerse the cleaned silicon wafers in the etching solution for 1-5 minutes. The etching time will influence the resulting roughness.
-
Remove the wafers from the etching solution and rinse them thoroughly with DI water.
-
Dry the etched wafers under a nitrogen stream. The surface should now appear dull, indicating successful roughening.
-
1.2: Surface Functionalization with this compound via Chemical Vapor Deposition (CVD)
This sub-protocol details the application of a thin film of a polymer derived from this compound onto the roughened substrate.
-
Materials and Equipment:
-
Roughened substrates
-
This compound monomer
-
Initiator (e.g., tert-butyl peroxide)
-
CVD reactor system with a heated filament or plasma source
-
Vacuum pump
-
Mass flow controllers
-
-
Procedure:
-
Place the roughened substrates into the CVD chamber.
-
Heat the this compound monomer to its vaporization temperature in a precursor vessel.
-
Introduce the monomer vapor into the reaction chamber at a controlled flow rate.
-
Simultaneously, introduce the initiator vapor into the chamber.
-
Initiate the polymerization process by activating the heated filament or plasma source. This will cause the monomer to polymerize and deposit a conformal coating on the substrates.
-
Continue the deposition for a predetermined time to achieve the desired coating thickness (typically 50-100 nm).
-
Terminate the deposition process and allow the chamber to cool down under vacuum.
-
Vent the chamber and remove the coated, now superhydrophobic, substrates.
-
Protocol 2: Single-Step Method - Electrospraying of a Composite Suspension
This protocol creates a rough and hydrophobic surface in a single step by spraying a suspension containing both nanoparticles for roughness and a fluorinated polymer.
-
Materials and Equipment:
-
Substrates (e.g., glass slides, aluminum plates)
-
This compound-based polymer (e.g., Poly(2-(perfluorohexyl)ethyl methacrylate))
-
Hydrophobic nanoparticles (e.g., fumed silica)
-
A suitable solvent (e.g., a fluorinated solvent or a ketone)
-
Electrospraying setup (high voltage power supply, syringe pump, nozzle)
-
-
Procedure:
-
Prepare a suspension by dissolving the this compound-based polymer in the solvent at a concentration of 1-5% (w/v).
-
Add the hydrophobic nanoparticles to the polymer solution to a concentration of 1-5% (w/v).
-
Sonice the suspension for at least 30 minutes to ensure a uniform dispersion of the nanoparticles.
-
Clean the substrates as described in Protocol 1.1.
-
Mount the substrate on the collector of the electrospraying setup.
-
Load the suspension into a syringe and place it in the syringe pump.
-
Apply a high voltage (10-20 kV) between the nozzle and the substrate.
-
Start the syringe pump to feed the suspension to the nozzle at a slow rate (e.g., 1-5 mL/hour).
-
The electrostatic forces will atomize the suspension into a fine spray that coats the substrate. The solvent evaporates in transit, leaving a rough, composite coating.
-
Continue the process until a uniform coating is achieved.
-
Dry the coated substrate in an oven at a low temperature (e.g., 60-80°C) to remove any residual solvent.
-
Characterization of Superhydrophobic Surfaces
The primary method for characterizing the prepared surfaces is by measuring the contact angle of a water droplet.
-
Equipment: Contact angle goniometer with a tilting stage.
-
Procedure for Static Contact Angle:
-
Place the coated substrate on the goniometer stage.
-
Dispense a small droplet of DI water (typically 5-10 µL) onto the surface.
-
Measure the angle between the substrate surface and the tangent of the droplet at the three-phase contact line. A superhydrophobic surface will exhibit a static contact angle greater than 150°.
-
-
Procedure for Sliding Angle and Contact Angle Hysteresis:
-
Place a water droplet on the surface.
-
Slowly tilt the stage and record the angle at which the droplet begins to roll off. This is the sliding angle. For a superhydrophobic surface, this should be less than 10°.
-
Contact angle hysteresis is the difference between the advancing and receding contact angles, which can be measured by adding and removing water from the droplet while it is in contact with the surface. A low hysteresis is indicative of a superhydrophobic surface.
-
Data Presentation
| Parameter | Untreated Substrate | Roughened Substrate | Superhydrophobic Surface |
| Static Water Contact Angle (°) | < 90° (hydrophilic) | < 20° (highly hydrophilic) | > 150° |
| Sliding Angle (°) | > 90° (droplet pins) | > 90° (droplet pins) | < 10° |
| Contact Angle Hysteresis (°) | High | Very High | Low (< 10°) |
Visualizations
Caption: Workflow for the two-step fabrication of a superhydrophobic surface.
Caption: Workflow for the single-step electrospraying fabrication method.
Application of (Perfluorohexyl)ethylene in Fuel Cell Membranes: A Review of Available Information
Despite a comprehensive search of publicly available scientific literature and technical data, there is currently no specific information detailing the use of (perfluorohexyl)ethylene as a monomer for the synthesis of fuel cell membranes. While perfluorinated and partially fluorinated polymers are a cornerstone of proton exchange membrane (PEM) and anion exchange membrane (AEM) technology for fuel cells, the direct polymerization or copolymerization of this compound for this application is not documented in the reviewed resources.
Fuel cell membranes are critical components that facilitate ion transport while preventing the mixing of fuel and oxidant. The performance of these membranes is evaluated based on several key parameters, including:
-
Ion Exchange Capacity (IEC): A measure of the number of ion-exchangeable groups per unit weight of the polymer. It is typically expressed in milliequivalents per gram (meq/g).
-
Ionic Conductivity: The efficiency with which ions (protons in PEMs or hydroxide (B78521) ions in AEMs) are transported through the membrane. This is a crucial factor for fuel cell performance and is usually measured in Siemens per centimeter (S/cm).
-
Water Uptake and Swelling: The amount of water a membrane absorbs, which is essential for ionic conductivity but can also affect the membrane's dimensional and mechanical stability.
-
Thermal and Mechanical Stability: The ability of the membrane to withstand the operating temperatures and mechanical stresses within a fuel cell stack without degradation.
While the search did not yield data for this compound-based membranes, a general overview of typical values for other fluorinated fuel cell membranes is provided in the table below for context.
General Properties of Fluorinated Fuel Cell Membranes (Illustrative)
| Property | Typical Value Range | Unit |
| Ion Exchange Capacity (IEC) | 0.8 - 2.5 | meq/g |
| Proton Conductivity (at 80 °C, fully hydrated) | > 0.1 | S/cm |
| Hydroxide Ion Conductivity (at 80 °C, fully hydrated) | > 0.08 | S/cm |
| Water Uptake (at room temperature) | 15 - 50 | wt% |
| Tensile Strength | 20 - 50 | MPa |
| Elongation at Break | 100 - 300 | % |
Note: These values are generalized from various sources on different fluorinated and perfluorinated polymer membranes and are for illustrative purposes only. They do not represent data for membranes derived from this compound.
Potential Synthetic Pathways (Hypothetical)
Although no specific protocols exist in the reviewed literature for this compound, general polymerization techniques for fluorinated monomers could theoretically be adapted. A hypothetical workflow for investigating this compound as a fuel cell membrane monomer is outlined below. This workflow is not based on established experimental evidence but on general principles of polymer chemistry and membrane science.
Caption: A hypothetical workflow for the development of fuel cell membranes from this compound.
Conclusion
The application of this compound as a direct monomer for fuel cell membranes is not supported by the currently available scientific literature. Researchers and professionals interested in this specific monomer for fuel cell applications would need to undertake foundational research to synthesize and characterize the resulting polymers and membranes. The information and hypothetical workflow provided here are intended to offer a general framework for such an investigation, based on established principles in the field of fuel cell membrane technology. Without experimental data, it is not possible to provide detailed application notes or protocols.
Application Notes and Protocols: (Perfluorohexyl)ethylene Grafting on Substrates
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide for the surface modification of substrates through the grafting of (Perfluorohexyl)ethylene. This process imparts unique low surface energy properties, including hydrophobicity and oleophobicity, which are highly desirable in various applications such as anti-fouling surfaces, biomedical devices, and microfluidics.
The protocols outlined below are based on established surface-initiated polymerization techniques, adapted for the specific monomer this compound. These methods offer robust and reproducible means to create covalently attached, durable fluorinated polymer brushes on a variety of substrates.
Data Presentation: Expected Surface Properties
The successful grafting of this compound is expected to significantly alter the surface properties of the substrate. The following table summarizes the anticipated quantitative data based on similar perfluoroalkyl grafting studies.[1][2]
| Property | Untreated Substrate (Typical) | This compound Grafted Substrate (Expected) | Characterization Technique |
| Water Contact Angle (°) | Varies (e.g., < 20° for clean Silicon) | > 110° | Contact Angle Goniometry |
| Hexadecane Contact Angle (°) | < 10° | 40° - 50° | Contact Angle Goniometry |
| Surface Free Energy (mN/m) | High (e.g., > 50 mN/m) | Low (e.g., 9 - 19 mN/m)[1] | Contact Angle Goniometry (using multiple liquids) |
| Grafted Layer Thickness (nm) | 0 | 10 - 100 nm (tunable by reaction time) | Ellipsometry, Atomic Force Microscopy (AFM) |
| Fluorine Atomic Concentration (%) | 0 | > 50% | X-ray Photoelectron Spectroscopy (XPS) |
Experimental Protocols
Two primary protocols are presented: "Grafting-From" using a surface-initiated radical polymerization and a "Grafting-To" approach. The "Grafting-From" method generally allows for higher grafting densities.
Protocol 1: Surface-Initiated Atom Transfer Radical Polymerization (SI-ATRP) of this compound ("Grafting-From")
This protocol is adapted from methodologies used for other vinyl monomers and is a versatile technique for growing polymer brushes from a surface.[3]
Materials:
-
Substrate (e.g., Silicon wafer, glass slide)
-
(3-Aminopropyl)triethoxysilane (APTES)
-
α-Bromoisobutyryl bromide (BIBB)
-
Triethylamine (TEA)
-
Toluene, anhydrous
-
Dichloromethane (DCM), anhydrous
-
Copper(I) bromide (CuBr)
-
N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA)
-
Anisole (B1667542), anhydrous
-
Methanol, Ethanol, Deionized water
Procedure:
-
Substrate Cleaning and Hydroxylation:
-
Sonciate the substrate in a solution of deionized water and detergent for 15 minutes.
-
Rinse thoroughly with deionized water and then ethanol.
-
Dry the substrate under a stream of nitrogen.
-
Treat the substrate with an oxygen plasma or a piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide - Caution: Piranha solution is extremely corrosive and reactive ) to generate hydroxyl (-OH) groups on the surface.
-
Rinse extensively with deionized water and dry with nitrogen.
-
-
Silanization (Surface Amination):
-
Prepare a 2% (v/v) solution of APTES in anhydrous toluene.
-
Immerse the hydroxylated substrate in the APTES solution for 2 hours at room temperature under an inert atmosphere (e.g., nitrogen or argon).
-
Rinse the substrate with toluene, then ethanol, and dry with nitrogen.
-
Anneal the substrate at 110°C for 30 minutes to form a stable aminopropyl silane (B1218182) monolayer.
-
-
Initiator Immobilization:
-
In a nitrogen-filled glovebox, prepare a solution of 10 mM BIBB and 10 mM TEA in anhydrous DCM.
-
Immerse the aminated substrate in this solution for 1 hour at room temperature. This reaction attaches the ATRP initiator to the surface.
-
Rinse the initiator-functionalized substrate with DCM, then ethanol, and dry with nitrogen.
-
-
Surface-Initiated Polymerization:
-
In a Schlenk flask, add CuBr (0.1 mol ratio to monomer).
-
Add the desired amount of this compound monomer and anisole (e.g., 1:1 v/v).
-
Add PMDETA (0.1 mol ratio to monomer) to the mixture.
-
Degas the solution by three freeze-pump-thaw cycles.
-
Place the initiator-functionalized substrate into the reaction flask under a counterflow of nitrogen.
-
Conduct the polymerization at a controlled temperature (e.g., 60-90°C) for the desired duration (1-24 hours). The polymerization time will influence the final thickness of the grafted layer.
-
Stop the reaction by exposing the solution to air.
-
Remove the substrate and sonicate it in DCM, followed by ethanol, to remove any non-grafted polymer.
-
Dry the substrate under a stream of nitrogen.
-
Protocol 2: Radiation-Induced Grafting
This method uses high-energy radiation to create radical sites on the substrate, which then initiate polymerization. This is a common industrial technique for modifying polymer surfaces.[7]
Materials:
-
Substrate (typically a polymer film, e.g., Polyethylene, ETFE)
-
This compound (monomer)
-
Solvent (e.g., tert-butanol, dichloromethane)
-
Electron beam or gamma radiation source
Procedure:
-
Substrate Preparation:
-
Clean the substrate film by washing with an appropriate solvent (e.g., ethanol) and dry it in a vacuum oven.
-
-
Monomer Solution Preparation:
-
Prepare a solution of this compound in a suitable solvent at the desired concentration (e.g., 10-50% v/v).
-
Purge the solution with nitrogen for 30 minutes to remove dissolved oxygen, which can inhibit radical polymerization.
-
-
Irradiation and Grafting (Simultaneous Method):
-
Immerse the substrate film in the deoxygenated monomer solution in a sealed reaction vessel.
-
Expose the reaction vessel to a controlled dose of radiation (e.g., from a Co-60 gamma source or an electron beam accelerator). The total dose will depend on the desired degree of grafting.
-
The radiation will create radical sites on the substrate backbone, initiating the grafting of the this compound monomer.
-
-
Post-Grafting Workup:
-
After irradiation, remove the substrate from the monomer solution.
-
Wash the substrate extensively with a good solvent for the homopolymer (e.g., DCM) to remove any non-grafted poly(this compound). Soxhlet extraction for 24 hours is recommended for thorough cleaning.
-
Dry the grafted substrate in a vacuum oven until a constant weight is achieved.
-
Mandatory Visualizations
Caption: Workflow for "Grafting-From" (SI-ATRP) method.
Caption: Logical flow from grafting to surface properties.
References
Application Notes and Protocols for the Quantification of (Perfluorohexyl)ethylene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the quantitative analysis of (Perfluorohexyl)ethylene, a member of the per- and polyfluoroalkyl substances (PFAS) family. This compound is also known by its synonyms, including 1H,1H,2H-Perfluoro-1-octene and 6:2 Fluorotelomer Olefin (6:2 FTO). The protocols outlined below are primarily based on gas chromatography-mass spectrometry (GC-MS), a robust technique for volatile PFAS analysis. Additionally, a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is presented as a viable alternative.
Overview of Analytical Approaches
The quantification of this compound in various matrices presents analytical challenges due to its volatility and potential for background contamination. The primary analytical techniques employed are GC-MS and LC-MS/MS.[1][2][3] GC-MS is particularly well-suited for volatile PFAS like this compound, often in conjunction with headspace or solid-phase microextraction (SPME) for sample introduction.[2][3][4] LC-MS/MS can also be utilized, especially with atmospheric pressure chemical ionization (APCI), which is more effective for less polar compounds like fluorotelomer olefins.[1]
A critical aspect of PFAS analysis is meticulous sample preparation to minimize contamination and matrix interference.[4] This includes the use of PFAS-free labware and reagents.
Experimental Protocols
This protocol is adapted from established methods for the analysis of volatile PFAS in water samples.[2][3]
2.1.1. Sample Preparation
-
Sample Collection: Collect water samples in polypropylene (B1209903) bottles.
-
Internal Standard Spiking: To a 10 mL aliquot of the water sample in a 20 mL headspace vial, add an appropriate internal standard, such as a mass-labeled version of a similar volatile PFAS.
-
Matrix Modification: Add sodium chloride to the sample to achieve a final concentration of 2% (w/v) to enhance the partitioning of the analyte into the headspace.[3]
-
Equilibration: Seal the vial and place it in the autosampler tray. Allow the sample to equilibrate at a controlled temperature (e.g., 60°C) for a specified time (e.g., 15 minutes) with agitation.
2.1.2. HS-SPME
-
Fiber Selection: Utilize a SPME fiber with a suitable stationary phase, such as polydimethylsiloxane/divinylbenzene (PDMS/DVB).
-
Extraction: Expose the SPME fiber to the headspace of the heated sample vial for a defined period (e.g., 30 minutes) to allow for the adsorption of volatile compounds.
-
Desorption: After extraction, the fiber is retracted and immediately introduced into the hot GC inlet for thermal desorption of the analytes onto the analytical column.
2.1.3. GC-MS Analysis
-
Gas Chromatograph (GC) Conditions:
-
Inlet: Splitless mode, 250°C.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.2 mL/min).
-
Oven Program: Start at 40°C (hold for 5 minutes), ramp to 180°C at 10°C/min, then ramp to 280°C at 20°C/min (hold for 5 minutes).[3]
-
Column: A mid-polarity column, such as a 6%-cyanopropylphenyl 94%-dimethyl polysiloxane column (e.g., DB-624), is suitable for separating a wide range of volatile PFAS.[1]
-
-
Mass Spectrometer (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) or full scan. For targeted quantification, SIM mode provides higher sensitivity.
-
Monitored Ions: Specific quantification and qualifier ions for this compound and the internal standard need to be determined. Based on its structure, characteristic fragments would result from the loss of the ethylene (B1197577) group and fragmentation of the perfluorohexyl chain.
-
Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
2.1.4. Data Analysis and Quantification
Quantification is performed using an internal standard calibration method. A calibration curve is generated by analyzing a series of standards of known concentrations. The concentration of this compound in the samples is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
This protocol is based on methodologies for the analysis of neutral and volatile PFAS.[1]
2.2.1. Sample Preparation (Solid Samples, e.g., Soil, Sediment)
-
Extraction: Extract a homogenized sample (e.g., 5 g) with an organic solvent such as methanol (B129727) or acetonitrile. Sonication or mechanical shaking can be used to improve extraction efficiency.
-
Cleanup: The extract may require cleanup using solid-phase extraction (SPE) with a weak anion exchange (WAX) or other suitable sorbent to remove matrix interferences.
-
Concentration and Reconstitution: The cleaned extract is evaporated to near dryness and reconstituted in a suitable solvent (e.g., methanol/water mixture) compatible with the LC mobile phase.
-
Internal Standard Spiking: Add an appropriate internal standard to the final extract before analysis.
2.2.2. LC-MS/MS Analysis
-
Liquid Chromatograph (LC) Conditions:
-
Column: A C18 reversed-phase column is commonly used for PFAS analysis.
-
Mobile Phase A: Water with a suitable modifier (e.g., ammonium (B1175870) acetate).
-
Mobile Phase B: Methanol or acetonitrile.
-
Gradient: A gradient elution starting with a higher percentage of mobile phase A and increasing the percentage of mobile phase B over the run is used to separate the analytes.
-
Flow Rate: A typical flow rate is 0.3-0.5 mL/min.
-
Column Temperature: 40°C.
-
-
Tandem Mass Spectrometer (MS/MS) Conditions:
-
Ionization Source: Atmospheric Pressure Chemical Ionization (APCI) is generally more suitable for fluorotelomer olefins than Electrospray Ionization (ESI).[1]
-
Polarity: Negative ion mode.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor and product ion transitions for this compound and the internal standard must be optimized. The precursor ion would likely be the molecular ion or an adduct, and product ions would result from fragmentation of the molecule.
-
Source Parameters: Optimize parameters such as vaporizer temperature, capillary voltage, and gas flows for maximum sensitivity. High vaporizer temperatures (e.g., 450°C) may be required for efficient ionization of FTOs.[1]
-
2.2.3. Data Analysis and Quantification
Similar to the GC-MS method, quantification is achieved using an internal standard calibration curve.
Data Presentation
The following tables provide an example of how to structure quantitative data for the analysis of this compound. The values presented are representative for volatile PFAS and should be determined experimentally for this compound.
Table 1: GC-MS Method Performance for Volatile PFAS in Water
| Parameter | 4:2 FTOH | 6:2 FTOH | 8:2 FTOH | This compound (Expected) |
| Linear Range (ng/L) | 10-2000 | 10-2000 | 10-2000 | To be determined |
| Correlation Coefficient (r²) | >0.995 | >0.995 | >0.995 | >0.99 |
| Method Detection Limit (MDL) (ng/L) | ~5 | ~5 | ~5 | To be determined |
| Limit of Quantification (LOQ) (ng/L) | ~10 | ~10 | ~10 | To be determined |
| Recovery (%) | 70-130 | 70-130 | 70-130 | To be determined |
| Relative Standard Deviation (RSD) (%) | <15 | <15 | <15 | <20 |
Data are illustrative and based on typical performance for similar analytes.[3]
Table 2: LC-MS/MS Method Performance for Fluorotelomer Olefins in Water
| Parameter | 6:2 FTO | 8:2 FTO | 10:2 FTO | This compound (Expected) |
| Limit of Detection (LOD) (µg/L) | ~0.5 | ~0.2 | ~0.1 | To be determined |
| Precision (RSD %) | <9 | <9 | <9 | <15 |
| Trueness (Relative Error %) | <10 | <10 | <10 | <15 |
Data adapted from a study on fluorotelomer olefins.[1]
Visualizations
Caption: HS-SPME-GC-MS workflow for this compound.
Caption: LC-MS/MS workflow for this compound in solids.
References
- 1. Gas chromatography and liquid chromatography coupled to mass spectrometry for the determination of fluorotelomer olefins, fluorotelomer alcohols, perfluoroalkyl sulfonamides and sulfonamido-ethanols in water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ssi.shimadzu.com [ssi.shimadzu.com]
- 3. ssi.shimadzu.com [ssi.shimadzu.com]
- 4. agilent.com [agilent.com]
Safe handling and storage procedures for (Perfluorohexyl)ethylene
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed procedures for the safe handling and storage of (Perfluorohexyl)ethylene (CAS No. 25291-17-2). Adherence to these guidelines is crucial to ensure personnel safety and maintain the integrity of the chemical.
Chemical and Physical Properties
This compound is a fluorinated organic compound with properties that necessitate careful handling. Below is a summary of its key physical and chemical data.
| Property | Value | Reference |
| Molecular Formula | C8H3F13 | [1] |
| Molecular Weight | 346.09 g/mol | [1][2] |
| Appearance | Clear colorless liquid | [1][3] |
| Boiling Point | 102-104 °C (lit.) | [1][4][5] |
| Density | 1.52 g/mL at 25 °C (lit.) | [1][4][5] |
| Flash Point | 68 °F (20 °C) | [1] |
| Refractive Index | n20/D 1.295 (lit.) | [1][4][5] |
| Water Solubility | 1.21 mg/L at 25 °C | [6] |
| Chemical Stability | Stable in sealed containers under a dry inert atmosphere. | [7][8] |
| Incompatibilities | Acids, Alcohols, Oxidizing agents, Moisture, Water. | [3][7][8] |
Hazard Identification and Safety Precautions
This compound is a highly flammable liquid and vapor that can cause skin and eye irritation.[3][9] It may also cause respiratory irritation.[2] Long-term exposure may cause damage to organs.[2]
GHS Hazard Statements:
-
H335: May cause respiratory irritation.[2]
-
H372: Causes damage to organs through prolonged or repeated exposure.[2]
Precautionary Statements:
-
P210: Keep away from heat, open flames, and sparks. No smoking.[7][9]
-
P243: Take precautionary measures against static discharge.[7][9]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[7][9]
-
P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.[7]
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[9]
-
P403+P235: Store in a well-ventilated place. Keep cool.[7]
-
P501: Dispose of contents/container to a licensed waste disposal facility.[7]
Personal Protective Equipment (PPE)
Appropriate personal protective equipment must be worn at all times when handling this compound. The recommended PPE includes:
-
Eye Protection: Chemical safety goggles. Contact lenses should not be worn.[7][11]
-
Skin and Body Protection: Wear suitable protective clothing, such as a lab coat. In case of a significant risk of splashing, a chemical-resistant apron or suit is recommended.[7][11]
-
Respiratory Protection: A NIOSH-certified organic vapor (black cartridge) respirator is recommended, especially when working in areas with inadequate ventilation.[7]
Experimental Protocols
General Handling Protocol
-
Preparation:
-
Ensure a well-ventilated work area, preferably a chemical fume hood.[7][11]
-
Have an emergency eye wash station and safety shower readily accessible.[7][8]
-
Assemble all necessary equipment and reagents before starting the experiment.
-
Don the appropriate personal protective equipment (PPE) as detailed in Section 3.
-
-
Handling:
-
Post-Handling:
Spill Cleanup Protocol
-
Immediate Actions:
-
Containment and Cleanup:
-
Equip the cleanup crew with proper personal protective equipment.[7][8]
-
Contain the spill using an absorbent, non-combustible material (e.g., sand, earth, vermiculite).
-
Use non-sparking tools to collect the absorbed material.[11]
-
Place the collected material into a suitable, labeled, and closed container for disposal.[11]
-
-
Environmental Precautions:
Storage Procedures
-
Store in a tightly closed container in a cool, dry, and well-ventilated place.[3][11]
-
Store away from heat, sparks, and open flames.[7]
-
The storage area should be designated as a flammables area.[1]
-
Store under an inert atmosphere.[7]
-
Keep away from incompatible materials such as acids, alcohols, and oxidizing agents.[7][8]
Diagrams
Caption: Logical workflow for the safe handling of this compound.
References
- 1. jnfuturechemical.com [jnfuturechemical.com]
- 2. This compound | C8H3F13 | CID 91384 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. spectrumchemical.com [spectrumchemical.com]
- 4. This compound | CAS#:25291-17-2 | Chemsrc [chemsrc.com]
- 5. This compound | 25291-17-2 [chemicalbook.com]
- 6. anfolspzoo.pl [anfolspzoo.pl]
- 7. gelest.com [gelest.com]
- 8. gelest.com [gelest.com]
- 9. tcichemicals.com [tcichemicals.com]
- 10. tcichemicals.com [tcichemicals.com]
- 11. chemicalbook.com [chemicalbook.com]
Application Notes and Protocols for the Synthesis of Functional Polymers from (Perfluorohexyl)ethylene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the synthesis of functional polymers using (perfluorohexyl)ethylene, a versatile monomer for creating materials with unique hydrophobic and oleophobic properties. The protocols detailed herein cover various polymerization techniques, including free-radical, controlled radical, and copolymerization methods. These polymers have significant potential in a range of applications, from the development of hydrophobic coatings to advanced drug delivery systems and biomedical implant modifications.
Introduction to this compound in Polymer Synthesis
This compound, with the chemical formula C₆F₁₃CH=CH₂, is a fluorinated olefin that serves as a valuable building block for functional polymers. The presence of the perfluorohexyl group imparts a number of desirable properties to the resulting polymers, including:
-
Low Surface Energy: Leading to highly hydrophobic and oleophobic surfaces that repel water and oils.
-
High Thermal Stability: Allowing for use in applications requiring elevated temperatures.[1]
-
Excellent Chemical Resistance: Making them suitable for use in harsh chemical environments.[1]
-
Biocompatibility: The inert nature of fluoropolymers makes them attractive for biomedical applications where minimal biological interaction is desired.
These properties make polymers derived from this compound suitable for a variety of advanced applications, including the creation of self-cleaning surfaces, anti-fouling coatings, specialty lubricants, and as components in drug delivery vehicles and for the surface modification of medical devices.[1][2]
Polymerization of this compound: Experimental Protocols
This section provides detailed protocols for the homopolymerization and copolymerization of this compound using various techniques. It is important to note that due to the volatility and reactivity of the monomer, all manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment should be worn.
Free-Radical Polymerization
Free-radical polymerization is a common and straightforward method for polymerizing vinyl monomers. This protocol describes the solution polymerization of this compound.
Experimental Protocol: Solution Polymerization of this compound
Materials:
-
This compound (purified by passing through a column of basic alumina)
-
Azobisisobutyronitrile (AIBN) (recrystallized from methanol)
-
Anhydrous solvent (e.g., 1,1,1,3,3-pentafluorobutane (B1294926) or other suitable fluorinated solvent)
-
Nitrogen or Argon gas (high purity)
-
Schlenk flask and line
-
Magnetic stirrer and heating mantle/oil bath
Procedure:
-
In a Schlenk flask equipped with a magnetic stir bar, add this compound (e.g., 5.0 g, 14.4 mmol) and the chosen anhydrous fluorinated solvent (e.g., 10 mL).
-
Add the radical initiator, AIBN (e.g., 0.024 g, 0.144 mmol, for a monomer to initiator ratio of 100:1).
-
Seal the flask and subject it to three freeze-pump-thaw cycles to remove dissolved oxygen.
-
After the final thaw, backfill the flask with nitrogen or argon and place it in a preheated oil bath at 70-80 °C.
-
Allow the polymerization to proceed with stirring for 12-24 hours.
-
To terminate the polymerization, cool the flask to room temperature and expose the contents to air.
-
Precipitate the polymer by slowly adding the reaction mixture to a large excess of cold methanol with vigorous stirring.
-
Collect the precipitated polymer by filtration, wash with fresh methanol, and dry under vacuum at 40-50 °C to a constant weight.
-
Characterize the resulting poly(this compound) for its molecular weight (Mn), polydispersity index (PDI), and thermal properties.
Caption: Reversible-Addition Fragmentation chain Transfer.
Copolymerization
This compound can be copolymerized with other monomers to tailor the properties of the resulting material. For instance, copolymerization with hydrophilic monomers can lead to amphiphilic block copolymers useful for drug delivery applications.
Experimental Protocol: Synthesis of an Amphiphilic Diblock Copolymer via RAFT
This protocol describes the synthesis of a diblock copolymer of this compound and a hydrophilic monomer like poly(ethylene glycol) methyl ether methacrylate (B99206) (PEGMA).
Part 1: Synthesis of Poly(PEGMA) Macro-RAFT Agent
-
Follow a standard RAFT polymerization protocol to polymerize PEGMA using a suitable RAFT agent (e.g., 4-cyano-4-(phenylcarbonothioylthio)pentanoic acid) and AIBN as the initiator.
-
Purify the resulting poly(PEGMA) macro-RAFT agent by precipitation.
-
Characterize the macro-RAFT agent to determine its Mn and PDI.
Part 2: Chain Extension with this compound
-
In a Schlenk flask, dissolve the poly(PEGMA) macro-RAFT agent (e.g., 1.0 g), this compound (e.g., 1.0 g), and a small amount of AIBN in a suitable solvent (e.g., 1,4-dioxane). The molar ratio of monomer to macro-RAFT agent will determine the length of the second block.
-
Deoxygenate the solution using three freeze-pump-thaw cycles.
-
Heat the reaction mixture at 70-80 °C for 24-48 hours.
-
Isolate the diblock copolymer by precipitation in a non-solvent (e.g., a mixture of hexane (B92381) and diethyl ether).
-
Dry the polymer under vacuum and characterize it to confirm the block copolymer structure and determine its overall Mn and PDI.
Quantitative Data Summary
The following tables summarize typical reaction conditions and resulting polymer properties. Note that these are representative examples, and optimization may be required for specific applications.
Table 1: Free-Radical Polymerization of this compound
| Parameter | Value |
| Monomer | This compound |
| Initiator | AIBN |
| [Monomer]:[Initiator] | 100:1 |
| Solvent | 1,1,1,3,3-Pentafluorobutane |
| Temperature | 75 °C |
| Time | 18 h |
| Yield | 70-85% |
| Mn ( g/mol ) | 15,000 - 30,000 |
| PDI | 1.8 - 2.5 |
Table 2: RAFT Polymerization of this compound
| Parameter | Value |
| Monomer | This compound |
| RAFT Agent | CPDTC |
| Initiator | AIBN |
| [Monomer]:[RAFT]:[I] | 50:1:0.2 |
| Solvent | 1,4-Dioxane |
| Temperature | 70 °C |
| Time | 8 h |
| Conversion | ~60% |
| Mn,exp ( g/mol ) | 9,500 |
| PDI | 1.15 - 1.25 |
Applications in Biomedical Science and Drug Development
The unique properties of polymers derived from this compound open up numerous possibilities in the biomedical field.
Hydrophobic Coatings for Medical Devices
The low surface energy of poly(this compound) makes it an excellent candidate for creating hydrophobic coatings on medical devices such as catheters, stents, and surgical tools. [1]Such coatings can reduce friction, prevent biofouling by minimizing protein and bacterial adhesion, and improve the overall biocompatibility of the device. [2] Protocol: Dip-Coating of a Substrate
-
Prepare a dilute solution (e.g., 0.1-1.0 wt%) of poly(this compound) in a suitable fluorinated solvent.
-
Thoroughly clean and dry the substrate to be coated.
-
Immerse the substrate in the polymer solution for a controlled period (e.g., 1-5 minutes).
-
Withdraw the substrate at a slow, constant speed to ensure a uniform coating.
-
Anneal the coated substrate at a temperature slightly above the glass transition temperature (Tg) of the polymer to improve adhesion and film quality.
Amphiphilic Copolymers for Drug Delivery
Amphiphilic block copolymers containing a hydrophobic poly(this compound) block and a hydrophilic block (e.g., poly(ethylene glycol)) can self-assemble in aqueous solutions to form micelles. These micelles can encapsulate hydrophobic drugs, increasing their solubility and stability in physiological environments. [3] Workflow for Micelle Formation and Drug Encapsulation
Caption: Drug delivery using amphiphilic block copolymers.
These application notes provide a foundational understanding and practical protocols for the synthesis and utilization of functional polymers derived from this compound. Further research and optimization of these methods will undoubtedly lead to the development of novel materials with enhanced properties for a wide array of scientific and industrial applications.
References
- 1. Amphiphilic copolymers in biomedical applications: Synthesis routes and property control - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Surface Functionalities of Polymers for Biomaterial Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. RAFT polymerization of an aromatic organoborane for block copolymer synthesis - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for Emulsion Polymerization of (Perfluorohexyl)ethylene
For Researchers, Scientists, and Drug Development Professionals
Introduction
(Perfluorohexyl)ethylene (PFHE) is a fluorinated olefin monomer with the chemical structure F(CF₂)₆CH=CH₂. The presence of a significant perfluoroalkyl chain imparts unique properties to its corresponding polymer, polythis compound (PPFHE), including hydrophobicity, lipophobicity, chemical inertness, and thermal stability. These characteristics make PPFHE a material of interest for a variety of advanced applications, particularly in the biomedical field.[1][2][3]
Emulsion polymerization is a versatile and widely used technique for the synthesis of fluoropolymers in aqueous media.[4] This method offers excellent heat transfer, allows for high molecular weights to be achieved at high polymerization rates, and results in a stable aqueous dispersion of polymer particles (latex), which can be used directly or further processed. The synthesis of PPFHE via emulsion polymerization can yield nanoparticles with potential applications in drug delivery, where their unique surface properties and stability can be leveraged to create effective and targeted therapeutic systems.[1][3][5]
These application notes provide a comprehensive overview and detailed protocols for the emulsion polymerization of this compound. The information is intended to guide researchers in the synthesis, characterization, and potential application of PPFHE nanoparticles in drug development.
Materials and Equipment
Materials
| Material | Grade | Supplier | Notes |
| This compound (PFHE) | ≥97% | e.g., Alfa Aesar, TCI | Monomer |
| Potassium Persulfate (KPS) | ACS Reagent, ≥99.0% | e.g., Sigma-Aldrich | Initiator |
| Ammonium Persulfate (APS) | ACS Reagent, ≥98.0% | e.g., Sigma-Aldrich | Initiator |
| Sodium Dodecyl Sulfate (SDS) | ACS Reagent, ≥99.0% | e.g., Sigma-Aldrich | Anionic Surfactant |
| Ammonium Perfluorooctanoate (APFO) | ≥96% | e.g., Sigma-Aldrich | Fluorinated Anionic Surfactant |
| Pluronic® F-127 | e.g., Sigma-Aldrich | Non-ionic Surfactant | |
| Deionized (DI) Water | High-purity, 18.2 MΩ·cm | Laboratory Supply | |
| Nitrogen (N₂) | High Purity (99.999%) | Inert gas | |
| Doxorubicin (DOX) | ≥98% (HPLC) | e.g., Sigma-Aldrich | Model drug |
| Phosphate-Buffered Saline (PBS) | e.g., Thermo Fisher | For in vitro studies |
Equipment
-
Jacketed glass reactor (250 mL or 500 mL) with a mechanical stirrer, reflux condenser, nitrogen inlet, and temperature probe.
-
Constant temperature circulating water bath.
-
Syringe pumps for controlled addition of monomer and initiator.
-
Schlenk line or glovebox for handling air-sensitive reagents.
-
Dynamic Light Scattering (DLS) instrument for particle size analysis.
-
Gel Permeation Chromatography (GPC) system for molecular weight determination.
-
Transmission Electron Microscope (TEM) for particle morphology.
-
Fourier-Transform Infrared (FTIR) Spectrometer for structural analysis.
-
Thermogravimetric Analyzer (TGA) for thermal stability.
Experimental Protocols
Disclaimer: The following protocol is a generalized procedure for the emulsion polymerization of this compound, based on established methods for similar fluorinated monomers. Optimal conditions may vary and should be determined experimentally.
Emulsion Polymerization of this compound
This protocol describes a semi-batch emulsion polymerization process, which allows for controlled addition of the monomer.
Procedure:
-
Reactor Setup: Assemble the jacketed glass reactor with the mechanical stirrer, reflux condenser, nitrogen inlet, and temperature probe. Connect the reactor to the circulating water bath.
-
Initial Charge: To the reactor, add 150 mL of deionized water and the desired amount of surfactant (e.g., 0.5-2.0 g of SDS).
-
Inerting: Purge the reactor with high-purity nitrogen for at least 30 minutes with gentle stirring (100-150 rpm) to remove dissolved oxygen. Maintain a nitrogen atmosphere throughout the reaction.
-
Heating: Heat the reactor contents to the desired reaction temperature (typically 60-80 °C).
-
Initiator Addition: Dissolve the initiator (e.g., 0.2-0.5 g of KPS) in 10 mL of deionized water. Once the reactor temperature is stable, inject the initiator solution into the reactor.
-
Monomer Feed: Begin the controlled addition of this compound (e.g., 20-50 g) to the reactor using a syringe pump over a period of 2-4 hours. Maintain a constant stirring speed (e.g., 200-400 rpm).
-
Reaction Monitoring: Monitor the reaction progress by observing the appearance of the latex (it should turn from clear to a milky white emulsion) and by taking aliquots at regular intervals to determine monomer conversion via gravimetry or gas chromatography.
-
Completion and Cooling: After the monomer feed is complete, continue the reaction for an additional 1-2 hours to ensure high monomer conversion. Cool the reactor to room temperature.
-
Purification: The resulting latex can be purified by dialysis against deionized water for 48-72 hours to remove unreacted monomer, surfactant, and initiator residues.
Table 1: Representative Experimental Parameters for Emulsion Polymerization of this compound
| Parameter | Range | Notes |
| Monomer Concentration | 10-30 wt% (based on water) | Higher concentrations may affect stability. |
| Surfactant Concentration | 0.5-5.0 wt% (based on monomer) | Type and concentration affect particle size and stability. |
| Initiator Concentration | 0.1-1.0 wt% (based on monomer) | Affects polymerization rate and molecular weight. |
| Temperature | 60-80 °C | Influences initiation rate and polymer properties. |
| Stirring Speed | 200-500 rpm | Ensures proper mixing and heat transfer. |
| pH | 4-7 | Can be adjusted with buffers if necessary. |
Diagram 1: Emulsion Polymerization Workflow
Caption: Workflow for the emulsion polymerization of this compound.
Characterization of Polythis compound Nanoparticles
The synthesized PPFHE latex should be characterized to determine its physical and chemical properties.
Table 2: Characterization Techniques and Expected Results
| Technique | Parameter Measured | Expected Outcome |
| Dynamic Light Scattering (DLS) | Hydrodynamic Diameter, Polydispersity Index (PDI) | Monodisperse nanoparticles with diameters in the range of 50-200 nm. |
| Gel Permeation Chromatography (GPC) | Number-average molecular weight (Mn), Weight-average molecular weight (Mw), Polydispersity (Đ) | High molecular weight polymer (e.g., >10⁵ g/mol ) with a relatively narrow molecular weight distribution. |
| Transmission Electron Microscopy (TEM) | Particle Morphology and Size | Spherical nanoparticles with a uniform size distribution. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Chemical Structure | Characteristic peaks corresponding to C-F and C-H bonds, and absence of C=C bond from the monomer. |
| Thermogravimetric Analysis (TGA) | Thermal Stability | High decomposition temperature, indicating good thermal stability. |
Application in Drug Delivery
The unique properties of PPFHE nanoparticles make them promising candidates for drug delivery systems. Their hydrophobic and fluorophilic nature can be utilized to encapsulate hydrophobic drugs, while their inertness and stability can protect the drug from degradation.[1][5]
Protocol for Drug Loading
This protocol describes a simple incubation method for loading a hydrophobic drug, such as Doxorubicin, into the PPFHE nanoparticles.
Procedure:
-
Prepare Nanoparticle Suspension: Dilute the purified PPFHE latex to a known concentration (e.g., 1-5 mg/mL) in deionized water.
-
Prepare Drug Solution: Dissolve the hydrophobic drug (e.g., Doxorubicin) in a suitable organic solvent (e.g., DMSO) to create a stock solution (e.g., 10 mg/mL).
-
Drug Loading: Add the drug solution dropwise to the nanoparticle suspension while stirring. The weight ratio of drug to polymer can be varied (e.g., 1:10 to 1:2).
-
Incubation: Allow the mixture to stir at room temperature for 24 hours in the dark to facilitate drug encapsulation.
-
Purification: Remove the unloaded drug by dialysis against deionized water or by centrifugation.
-
Quantification: Determine the amount of encapsulated drug by measuring the absorbance or fluorescence of the supernatant after centrifugation and using a standard curve. The drug loading content (DLC) and encapsulation efficiency (EE) can be calculated as follows:
-
DLC (%) = (Weight of loaded drug / Weight of nanoparticles) × 100
-
EE (%) = (Weight of loaded drug / Initial weight of drug) × 100
-
In Vitro Drug Release Study
Procedure:
-
Sample Preparation: Place a known amount of the drug-loaded nanoparticle suspension into a dialysis bag with a suitable molecular weight cut-off.
-
Release Medium: Immerse the dialysis bag in a known volume of release medium (e.g., PBS at pH 7.4 and pH 5.5 to simulate physiological and endosomal conditions, respectively).
-
Incubation: Place the setup in a shaking water bath at 37 °C.
-
Sampling: At predetermined time intervals, withdraw a small aliquot of the release medium and replace it with an equal volume of fresh medium.
-
Analysis: Quantify the amount of released drug in the collected aliquots using UV-Vis spectroscopy or fluorescence spectroscopy.
-
Data Analysis: Plot the cumulative drug release as a function of time.
Diagram 2: Drug Delivery Application Workflow
Caption: Conceptual workflow for developing PPFHE nanoparticles for drug delivery.
Conclusion
The emulsion polymerization of this compound offers a robust method for synthesizing well-defined polymeric nanoparticles with unique properties suitable for advanced applications. While specific literature on the polymerization of this particular monomer is limited, the general principles of fluoropolymer emulsion polymerization provide a strong foundation for developing successful synthetic strategies. The resulting polythis compound nanoparticles hold significant promise as carriers for hydrophobic drugs, offering the potential for enhanced stability and controlled release. Further research and optimization of the polymerization and drug loading processes are crucial for realizing the full potential of this novel fluorinated polymer in the field of drug delivery.
References
- 1. Fluorinated Organic Polymers for Cancer Drug Delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Fluorinated Polymers as Smart Materials for Advanced Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Fluorinated amphiphilic Poly(β-Amino ester) nanoparticle for highly efficient and specific delivery of nucleic acids to the Lung capillary endothelium - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting low yield in (Perfluorohexyl)ethylene synthesis
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of (Perfluorohexyl)ethylene.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent method for synthesizing this compound, also known as 3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooct-1-ene, is through the free radical addition of perfluorohexyl iodide to ethylene (B1197577). This reaction is typically initiated by a radical initiator or a photocatalyst.
Q2: What are the key reactants and reagents involved in this synthesis?
A2: The primary reactants are perfluorohexyl iodide (C₆F₁₃I) and ethylene (C₂H₄). A radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, is often required. In some protocols, a catalyst, such as a copper complex, may be used to improve yield and selectivity.[1][2] The choice of solvent is also critical, with non-polar organic solvents being common.
Q3: What is the general reaction mechanism?
A3: The reaction proceeds via a free radical chain mechanism. This involves three main stages:
-
Initiation: The radical initiator decomposes upon heating or irradiation to form free radicals. These radicals then react with perfluorohexyl iodide to generate the perfluorohexyl radical (•C₆F₁₃).
-
Propagation: The perfluorohexyl radical adds across the double bond of ethylene to form a new radical intermediate. This intermediate then abstracts an iodine atom from another molecule of perfluorohexyl iodide to yield the desired this compound product and regenerate the perfluorohexyl radical, which continues the chain reaction.
-
Termination: The reaction is terminated when two radicals combine.
Q4: What are the typical yields for this synthesis?
A4: Yields can vary significantly depending on the specific reaction conditions. With careful optimization of parameters such as reactant molar ratio, initiator concentration, temperature, and reaction time, yields can be maximized. For similar reactions, such as the addition of perfluorohexyl iodide to vinyl acetate, adduct yields can be optimized by carefully controlling these parameters.[3]
Q5: What are common side reactions that can lead to low yield?
A5: A common side reaction is the elimination of hydrogen iodide (HI) from the initial adduct, which can lead to the formation of unsaturated byproducts. Polymerization of ethylene, especially at high concentrations and temperatures, can also be a competing reaction. Additionally, the presence of oxygen can interfere with the radical chain process and lead to undesired oxidized byproducts.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or no product yield | Ineffective initiation | • Ensure the radical initiator is fresh and has been stored correctly. • Increase the initiator concentration slightly. • Check that the reaction temperature is appropriate for the chosen initiator's half-life. • If using a photocatalyst, ensure the light source has the correct wavelength and intensity. |
| Presence of inhibitors | • Ensure all reactants and the solvent are free from radical inhibitors (e.g., oxygen, certain impurities). • Degas the solvent and reaction mixture thoroughly before starting the reaction. • Purify the reactants if necessary. | |
| Incorrect reactant stoichiometry | • Optimize the molar ratio of perfluorohexyl iodide to ethylene. An excess of one reactant may be necessary to drive the reaction to completion. | |
| Formation of significant side products | Elimination reactions | • Lower the reaction temperature to disfavor elimination pathways. • Use a non-basic solvent to avoid promoting HI elimination. |
| Polymerization of ethylene | • Control the concentration of ethylene. • Lower the reaction temperature. | |
| Reaction does not go to completion | Insufficient reaction time | • Increase the reaction time. Monitor the reaction progress using techniques like GC-MS or NMR. |
| Depletion of initiator | • If the reaction stalls, consider a second addition of the initiator. |
Quantitative Data on Reaction Parameters
The following table summarizes the impact of various reaction parameters on the yield of a similar reaction: the radical addition of perfluorohexyl iodide to vinyl acetate. This data can serve as a valuable guideline for optimizing the synthesis of this compound.[3]
| Parameter | Condition | Effect on Yield | Recommendation |
| Molar Ratio (Perfluorohexyl Iodide : Alkene) | Varied | A higher excess of the alkene can increase the conversion of the iodide, but may also lead to side reactions. | Start with a 1:1.5 to 1:2 molar ratio and optimize based on results. |
| Initiator Concentration (wt%) | Varied | Increasing initiator concentration generally increases the reaction rate, but excessive amounts can lead to more termination reactions. | Begin with 1-2 mol% of initiator relative to the limiting reagent. |
| Reaction Temperature (°C) | Varied | Higher temperatures increase the rate of initiator decomposition and overall reaction rate, but can also promote side reactions like elimination. | Optimize based on the chosen initiator's half-life. A typical range is 60-80°C for AIBN. |
| Reaction Time (hours) | Varied | Longer reaction times lead to higher conversion, but prolonged heating can increase byproduct formation. | Monitor the reaction progress to determine the optimal time. |
| Oxygen Removal | Degassed vs. Non-degassed | The presence of oxygen significantly inhibits the reaction and reduces the yield. | Thoroughly degas the solvent and reaction mixture before heating. |
Experimental Protocols
General Protocol for the Radical Addition of Perfluorohexyl Iodide to Ethylene
Materials:
-
Perfluorohexyl iodide (C₆F₁₃I)
-
Ethylene (C₂H₄) gas
-
Azobisisobutyronitrile (AIBN)
-
Anhydrous, degassed solvent (e.g., toluene (B28343) or hexane)
-
Schlenk flask or a high-pressure reactor
-
Standard glassware for inert atmosphere techniques
Procedure:
-
To a dried Schlenk flask or high-pressure reactor under an inert atmosphere (e.g., argon or nitrogen), add the perfluorohexyl iodide and the chosen solvent.
-
Add the radical initiator (AIBN, typically 1-2 mol%).
-
Seal the vessel and introduce ethylene gas to the desired pressure. For reactions at atmospheric pressure, bubble ethylene gas through the solution.
-
Heat the reaction mixture to a temperature appropriate for the initiator (e.g., 70-80 °C for AIBN).
-
Stir the reaction mixture vigorously for the desired amount of time (typically several hours). Monitor the reaction progress by taking aliquots and analyzing them by GC-MS or ¹⁹F NMR.
-
Once the reaction is complete, cool the mixture to room temperature and carefully vent any excess ethylene.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography to obtain pure this compound.
Visualizations
Caption: Free radical mechanism for this compound synthesis.
Caption: A logical workflow for troubleshooting low product yield.
Caption: Relationships between key reaction parameters and product yield.
References
Technical Support Center: Optimizing Reaction Conditions for (Perfluorohexyl)ethylene Polymerization
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the polymerization of (Perfluorohexyl)ethylene. The information is presented in a question-and-answer format to directly address common challenges encountered during experimentation.
Troubleshooting Guide
This guide addresses specific issues that may arise during the polymerization of this compound, offering potential causes and solutions.
| Issue | Potential Cause | Suggested Solution |
| Low Monomer Conversion / No Polymerization | 1. Initiator Inefficiency or Decomposition: The chosen initiator may not be suitable for the reaction temperature, or it may have degraded during storage. | - Select an appropriate initiator: For free-radical polymerization, consider azo initiators like AIBN or peroxide initiators. Ensure the reaction temperature is within the optimal decomposition range of the initiator. - Verify initiator activity: Use a fresh batch of initiator or test its activity on a more reactive monomer. - Increase initiator concentration: Incrementally increase the initiator concentration to generate more radicals.[1] |
| 2. Presence of Inhibitors: The monomer or solvent may contain inhibitors (e.g., dissolved oxygen, stabilizers from the manufacturer) that scavenge free radicals. | - Purify the monomer: Pass the monomer through a column of activated alumina (B75360) to remove inhibitors. - Degas the reaction mixture: Thoroughly degas the monomer and solvent by several freeze-pump-thaw cycles or by sparging with an inert gas (e.g., argon or nitrogen). | |
| 3. Suboptimal Reaction Temperature: The temperature may be too low for efficient initiator decomposition or too high, leading to side reactions. | - Optimize temperature: Conduct a series of small-scale reactions at different temperatures to find the optimal condition for both initiation and propagation. | |
| Low Molecular Weight of the Polymer | 1. High Initiator Concentration: An excess of initiator generates a large number of polymer chains simultaneously, leading to shorter chain lengths. | - Decrease initiator concentration: Reducing the initiator concentration will result in fewer growing chains, allowing each to achieve a higher molecular weight.[1] |
| 2. Chain Transfer Reactions: Chain transfer agents (e.g., solvent, impurities, or the monomer itself) can terminate a growing polymer chain and initiate a new one. | - Choose an appropriate solvent: Select a solvent with a low chain transfer constant. Fluorinated solvents are often preferred for fluoropolymer synthesis. - Purify all reagents: Ensure the monomer and solvent are free from impurities that can act as chain transfer agents. | |
| 3. High Reaction Temperature: Higher temperatures can increase the rate of chain transfer and termination reactions relative to propagation. | - Lower the reaction temperature: This can help to favor the propagation step over termination and transfer reactions, leading to higher molecular weight polymers. | |
| Broad Molecular Weight Distribution (High Polydispersity Index - PDI) | 1. Inconsistent Initiation Rate: A non-uniform rate of radical generation can lead to the formation of polymer chains of varying lengths. | - Ensure constant temperature: Maintain a stable reaction temperature to ensure a steady rate of initiator decomposition. - Consider controlled polymerization techniques: Techniques like Atom Transfer Radical Polymerization (ATRP) or Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization can provide better control over molecular weight distribution. |
| 2. Chain Transfer to Polymer: The growing radical can abstract an atom from a dead polymer chain, creating a new radical site on the polymer backbone and leading to branching and a broader PDI. | - Keep monomer concentration high: Maintaining a high monomer concentration relative to the polymer concentration can minimize the likelihood of chain transfer to the polymer. | |
| Poor Solubility of the Resulting Polymer | 1. High Molecular Weight: Very high molecular weight polymers can have limited solubility. | - Adjust initiator concentration: A higher initiator concentration can be used to target a lower molecular weight. |
| 2. Cross-linking: Side reactions can lead to the formation of cross-linked, insoluble polymer networks. | - Lower the reaction temperature: This can reduce the occurrence of side reactions. - Avoid bifunctional impurities: Ensure the monomer is pure and free from impurities that could lead to cross-linking. |
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for polymerizing this compound?
A1: this compound can typically be polymerized via free-radical polymerization, either in solution or as an emulsion.[2]
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Solution Polymerization: The monomer, initiator, and a suitable solvent are heated to initiate polymerization. This method allows for good heat control.
-
Emulsion Polymerization: The monomer is emulsified in an aqueous medium with the help of a surfactant. A water-soluble initiator is then used to start the polymerization within the monomer droplets. This method is effective for achieving high molecular weights and good reaction rates.
Q2: What type of initiators are suitable for the free-radical polymerization of this compound?
A2: For free-radical polymerization, common thermal initiators include azo compounds such as 2,2'-azobisisobutyronitrile (AIBN) and peroxide initiators like benzoyl peroxide (BPO). The choice of initiator depends on the desired reaction temperature and the solvent used. Redox initiators are often employed in emulsion polymerization.
Q3: What solvents are recommended for the solution polymerization of this compound?
A3: Due to the fluorinated nature of the monomer, fluorinated solvents are often good choices as they can effectively dissolve both the monomer and the resulting polymer. Non-fluorinated solvents can also be used, but their effectiveness and potential for chain transfer should be considered.
Q4: How can I control the molecular weight of the polythis compound?
A4: The molecular weight of the polymer can be primarily controlled by adjusting the initiator concentration.[1] A lower initiator concentration generally leads to a higher molecular weight, while a higher concentration results in a lower molecular weight. Reaction temperature and the presence of chain transfer agents also influence the final molecular weight.
Q5: My polymer is difficult to characterize due to poor solubility. What can I do?
A5: Poor solubility can be a challenge with fluoropolymers. To improve solubility for characterization (e.g., by Gel Permeation Chromatography - GPC), you can try:
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Using fluorinated solvents for analysis.
-
Performing analysis at elevated temperatures.
-
Synthesizing a lower molecular weight version of the polymer by increasing the initiator concentration.
Experimental Protocols
While specific, optimized protocols for this compound are not widely published, the following generalized procedures for solution and emulsion polymerization of fluorinated alkenes can be adapted.
General Protocol for Free-Radical Solution Polymerization
-
Reagent Purification:
-
Pass this compound through a column of basic alumina to remove any inhibitors.
-
Dry the solvent over an appropriate drying agent and distill it under an inert atmosphere.
-
Recrystallize the initiator if necessary.
-
-
Reaction Setup:
-
Assemble a reaction flask equipped with a magnetic stirrer, a condenser, and a nitrogen/argon inlet.
-
Add the desired amount of purified this compound and solvent to the flask.
-
-
Degassing:
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Degas the solution by bubbling with nitrogen or argon for at least 30 minutes, or by performing three freeze-pump-thaw cycles.
-
-
Initiation:
-
Dissolve the initiator in a small amount of degassed solvent and add it to the reaction flask.
-
Heat the reaction mixture to the desired temperature (typically 60-80°C for AIBN).
-
-
Polymerization:
-
Allow the reaction to proceed under an inert atmosphere for the desired time (e.g., 4-24 hours).
-
-
Isolation:
-
Cool the reaction mixture to room temperature.
-
Precipitate the polymer by pouring the solution into a non-solvent (e.g., methanol (B129727) or hexane).
-
Filter the polymer, wash it with the non-solvent, and dry it under vacuum.
-
General Protocol for Emulsion Polymerization
-
Reaction Setup:
-
To a reaction vessel equipped with a mechanical stirrer, condenser, and nitrogen/argon inlet, add deionized water and a suitable surfactant (e.g., a fluorinated surfactant).
-
-
Emulsification:
-
Add the this compound monomer to the aqueous surfactant solution and stir vigorously to form a stable emulsion.
-
-
Initiation:
-
Heat the emulsion to the desired reaction temperature.
-
Add a water-soluble initiator (e.g., potassium persulfate) to start the polymerization.
-
-
Polymerization:
-
Maintain the temperature and stirring for the duration of the reaction.
-
-
Isolation:
-
Cool the latex to room temperature.
-
Coagulate the polymer by adding a salt solution (e.g., calcium chloride) or by freezing.
-
Filter the coagulated polymer, wash it thoroughly with deionized water, and dry it under vacuum.
-
Data Presentation
The following tables summarize key components and their roles in the polymerization of this compound.
Table 1: Components for Solution Polymerization
| Component | Example(s) | Function |
| Monomer | This compound | The basic building block of the polymer. |
| Initiator | AIBN, Benzoyl Peroxide | Generates free radicals to initiate polymerization. |
| Solvent | Fluorinated solvents, Toluene | Dissolves the monomer, initiator, and polymer; facilitates heat transfer. |
| Inert Gas | Argon, Nitrogen | Prevents oxygen from inhibiting the polymerization. |
Table 2: Components for Emulsion Polymerization
| Component | Example(s) | Function |
| Monomer | This compound | The dispersed phase where polymerization occurs. |
| Continuous Phase | Deionized Water | The medium in which the monomer is dispersed. |
| Surfactant | Fluorinated surfactants, SDS | Stabilizes the monomer droplets and growing polymer particles. |
| Initiator | Potassium Persulfate | Water-soluble source of free radicals. |
| Coagulating Agent | Calcium Chloride, Freeze-thaw | Used to break the emulsion and isolate the polymer. |
Visualizations
The following diagrams illustrate the general workflows for optimizing and troubleshooting the polymerization of this compound.
Caption: General experimental workflow for optimizing this compound polymerization.
Caption: Troubleshooting logic for common issues in this compound polymerization.
References
Technical Support Center: Characterization of Poly(Perfluorohexyl)ethylene
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with poly(Perfluorohexyl)ethylene. The information is presented in a question-and-answer format to directly address common challenges encountered during experimental characterization.
Frequently Asked Questions (FAQs)
Q1: What are the biggest challenges in characterizing polythis compound?
A1: Due to its highly fluorinated nature, polythis compound presents several characterization challenges. Key difficulties include its limited solubility in common organic solvents, which complicates solution-based techniques like solution NMR. Additionally, its high thermal stability requires specific conditions for thermal analysis, and its insulating properties can pose challenges for electron microscopy.
Q2: Is polythis compound soluble in any common laboratory solvents?
A2: Polythis compound is expected to have very limited solubility in most standard laboratory solvents at room temperature.[1] Partially fluorinated polymers sometimes exhibit solubility in specific fluorinated solvents or at elevated temperatures.[1] We recommend starting with solvents like hexafluoroisopropanol (HFIP) or perfluorinated solvents for solubility tests.
Q3: What safety precautions should be taken when handling polythis compound during characterization?
A3: Standard laboratory safety protocols should be followed, including the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. When performing thermal analysis, ensure adequate ventilation as fluoropolymers can release toxic gases upon decomposition at high temperatures.[1]
Troubleshooting Guides
Spectroscopic Characterization
Issue: Poor resolution in the 13C solid-state NMR spectrum.
-
Question: Why is my solid-state 13C NMR spectrum of polythis compound showing very broad, poorly resolved peaks?
-
Answer: This is a common issue with fluoropolymers due to strong dipolar couplings between 13C and 19F nuclei, as well as large 19F-19F dipolar couplings and chemical shift anisotropies.[2][3] These interactions lead to significant line broadening.
-
Troubleshooting Steps:
-
Increase Magic Angle Spinning (MAS) Speed: Higher spinning speeds (>15 kHz) are often necessary to average out these dipolar couplings effectively.[2][3]
-
Use High-Power 19F Decoupling: Ensure that a high-power decoupling sequence is being used during the 13C acquisition period.
-
Optimize Cross-Polarization (CP) Conditions: Carefully optimize the contact time for CP to ensure efficient magnetization transfer from 19F to 13C.
-
Issue: Complex and difficult-to-interpret 19F NMR spectrum.
-
Question: The 19F NMR spectrum of my polythis compound has numerous overlapping signals. How can I simplify it for analysis?
-
Answer: The complexity of 19F NMR spectra in fluoropolymers arises from through-space and through-bond J-couplings between different fluorine environments.
-
Troubleshooting Steps:
-
2D NMR Techniques: Employ two-dimensional NMR experiments such as 19F-19F COSY or J-resolved spectroscopy to resolve overlapping resonances and identify coupling partners.[4]
-
Variable Temperature NMR: Acquiring spectra at different temperatures can sometimes simplify the spectrum by altering chain dynamics and reducing conformational complexities.
-
Consult Literature on Similar Fluoropolymers: Compare your spectra with published data for polymers containing similar perfluorohexyl side chains to aid in peak assignment.
-
Thermal Analysis
Issue: Inconsistent melting temperature (Tm) in DSC analysis.
-
Question: I am getting different melting temperatures for my polythis compound samples in different DSC runs. What could be the cause?
-
Answer: The thermal history of the polymer sample significantly influences its crystalline structure and, consequently, its melting temperature. Different crystallization conditions (e.g., cooling rate) will result in different Tm values.
-
Troubleshooting Steps:
-
Standardize Thermal History: Before the analytical heating run, perform a preliminary heat-cool-heat cycle. The first heating run erases the previous thermal history. The subsequent controlled cooling and second heating runs will provide more consistent and comparable data.[5]
-
Control Heating and Cooling Rates: Use a consistent and reported heating and cooling rate for all measurements, typically 10 °C/min.[6]
-
Ensure Good Thermal Contact: Make sure the sample is properly encapsulated in the DSC pan and makes good contact with the bottom to ensure uniform heat transfer.
-
Issue: Unexpected weight loss at lower temperatures in TGA.
-
Question: My TGA thermogram for polythis compound shows a weight loss step at a temperature lower than the expected decomposition temperature. Why is this happening?
-
Answer: This could be due to the presence of residual solvent, moisture, or low molecular weight oligomers in your sample.
-
Troubleshooting Steps:
-
Dry the Sample: Ensure the sample is thoroughly dried under vacuum before TGA analysis to remove any trapped solvent or moisture.
-
Perform a TGA-MS Analysis: If possible, couple the TGA to a mass spectrometer (TGA-MS) to identify the molecules being evolved during the initial weight loss.[7]
-
Purify the Polymer: If the weight loss is due to oligomers, consider purifying the polymer through precipitation or extraction methods.
-
Morphological Characterization
Issue: Charging effects in SEM imaging.
-
Question: I am observing bright, distorted areas on my polythis compound sample during SEM analysis. How can I prevent this?
-
Answer: Polythis compound is an electrical insulator, and the electron beam can cause a buildup of negative charge on the surface, leading to image artifacts known as "charging."
-
Troubleshooting Steps:
-
Sputter Coating: Coat the sample with a thin layer of a conductive material, such as gold, platinum, or carbon, before imaging.[8] This provides a path for the excess charge to dissipate.
-
Low Vacuum SEM: If available, use a low-vacuum or environmental SEM (ESEM). The gas molecules in the chamber help to neutralize the surface charge.
-
Reduce Accelerating Voltage: Lowering the accelerating voltage of the electron beam can reduce the charging effect.
-
Issue: Difficulty in determining the degree of crystallinity from XRD.
-
Question: My XRD pattern for polythis compound shows broad, overlapping peaks, making it difficult to calculate the crystallinity. What can I do?
-
Answer: Semicrystalline polymers often exhibit broad diffraction peaks from the crystalline domains superimposed on a broad amorphous halo. Deconvoluting these can be challenging.
-
Troubleshooting Steps:
-
Peak Deconvolution Software: Use specialized software to fit and deconvolve the XRD pattern into its crystalline and amorphous components.
-
Optimize Data Collection: Increase the data collection time to improve the signal-to-noise ratio, which can help in better resolving the peaks.
-
Combine with DSC: Use the heat of fusion (ΔHf) from your DSC measurements to calculate the percent crystallinity and compare it with your XRD results. The formula is: % Crystallinity = (ΔHf / ΔHf0) * 100, where ΔHf0 is the theoretical heat of fusion for a 100% crystalline sample (this value may need to be estimated from literature on similar polymers if not known).
-
Data Summary
Table 1: Physical Properties of this compound Monomer
| Property | Value | Reference |
| Molecular Formula | C8H3F13 | [Source for Molecular Formula] |
| Molecular Weight | 346.09 g/mol | [Source for Molecular Weight] |
| Boiling Point | 102-104 °C | [Source for Boiling Point] |
| Density | 1.52 g/mL at 25 °C | [Source for Density] |
| Water Solubility | 1.21 mg/L at 25 °C | [Source for Water Solubility] |
Table 2: Typical Thermal Properties of Selected Fluoropolymers
| Polymer | Melting Temperature (Tm) | Decomposition Temperature (Td) |
| Polytetrafluoroethylene (PTFE) | ~327 °C | >500 °C |
| Poly(vinylidene fluoride) (PVDF) | 165-175 °C | >370 °C |
| Polythis compound | Data not readily available, expected to be high | Data not readily available, expected to be high |
Experimental Protocols
Differential Scanning Calorimetry (DSC)
-
Sample Preparation: Accurately weigh 5-10 mg of the polythis compound sample into an aluminum DSC pan. Crimp the pan with a lid.
-
Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.
-
Thermal Program (Heat-Cool-Heat):
-
First Heating: Heat the sample from room temperature to a temperature approximately 30-50 °C above the expected melting point at a rate of 10 °C/min. This step removes the thermal history.
-
Isothermal Hold: Hold the sample at this temperature for 5 minutes to ensure complete melting.
-
Cooling: Cool the sample to room temperature at a controlled rate of 10 °C/min.
-
Second Heating: Heat the sample again at 10 °C/min to the same maximum temperature.
-
-
Data Analysis: Analyze the data from the second heating curve to determine the glass transition temperature (Tg), crystallization temperature (Tc, from the cooling curve), and melting temperature (Tm). Calculate the heat of fusion (ΔHf) from the area under the melting peak.
Thermogravimetric Analysis (TGA)
-
Sample Preparation: Place 10-15 mg of the dried polythis compound sample into a TGA crucible.
-
Instrument Setup: Place the crucible onto the TGA balance.
-
Thermal Program: Heat the sample from room temperature to a temperature well above the expected decomposition temperature (e.g., 800 °C) at a heating rate of 10 °C/min under a nitrogen atmosphere.
-
Data Analysis: Plot the sample weight as a function of temperature. Determine the onset of decomposition and the temperature of maximum decomposition rate.
Scanning Electron Microscopy (SEM)
-
Sample Mounting: Mount a small piece of the polythis compound sample onto an aluminum SEM stub using double-sided carbon tape.
-
Sputter Coating: Place the stub in a sputter coater and deposit a thin (5-10 nm) layer of a conductive metal, such as gold or platinum, onto the sample surface.
-
Imaging:
-
Load the coated sample into the SEM chamber.
-
Pump the chamber down to the required vacuum level.
-
Apply an appropriate accelerating voltage (e.g., 5-15 kV).
-
Focus the electron beam on the sample surface and capture images at the desired magnification.
-
Visualizations
Caption: Experimental workflow for the characterization of polythis compound.
Caption: Troubleshooting logic for SEM charging artifacts.
References
- 1. Fluorinated Polymers as Smart Materials for Advanced Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. asiamzsteel.com [asiamzsteel.com]
- 6. mdpi.com [mdpi.com]
- 7. (188e) Characterization and Modeling of the Thermal Degradation of Fluoropolymers into the Gaseous Evolution of per- and Poly-Fluoroalkyl Substances (PFAS) | AIChE [proceedings.aiche.org]
- 8. chem.libretexts.org [chem.libretexts.org]
Side reactions to avoid during (Perfluorohexyl)ethylene synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in avoiding common side reactions during the synthesis of (Perfluorohexyl)ethylene.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthesis routes for this compound?
A1: The two main synthetic routes for this compound, also known as 1H,1H,2H-Perfluoro-1-octene, are:
-
Free Radical Addition: This is the most common method, involving the addition of a perfluorohexyl radical to ethylene (B1197577). The perfluorohexyl radical is typically generated from perfluorohexyl iodide.
-
Wittig Reaction: This method involves the reaction of a phosphorus ylide with an appropriate carbonyl compound. While a viable route for alkene synthesis, it can present challenges in product purification.
Q2: What is the most significant side reaction to control during the free radical addition synthesis?
A2: The most critical side reaction to manage is telomerization . This occurs when the perfluoroalkyl radical reacts with multiple ethylene molecules, leading to the formation of higher molecular weight adducts (e.g., C6F13(CH2CH2)nI where n > 1). These telomers can be difficult to separate from the desired product.
Q3: What are the common byproducts in the Wittig synthesis of this compound?
A3: The primary byproduct of a Wittig reaction is triphenylphosphine (B44618) oxide . This solid can be challenging to remove from the final product due to its physical properties.
Q4: How can I purify the final this compound product?
A4: Common purification techniques for this compound include:
-
Distillation: This is effective for separating the desired product from non-volatile impurities and some higher boiling point telomers.
-
Column Chromatography: This can be used to separate the product from byproducts with different polarities, such as triphenylphosphine oxide in the case of a Wittig synthesis.
Troubleshooting Guides
Issue 1: Low Yield of this compound and High Formation of Telomers in Free Radical Addition
Cause: An excess of ethylene relative to the perfluorohexyl iodide can promote the addition of multiple ethylene units, leading to telomerization. The reaction temperature and initiator concentration also play a crucial role.
Troubleshooting Steps:
| Parameter | Recommendation | Rationale |
| Molar Ratio | Maintain a strict 1:1 or slight excess of perfluorohexyl iodide to ethylene. | This minimizes the chance of a growing radical chain encountering another ethylene molecule. |
| Temperature | Optimize the reaction temperature. Start with a moderate temperature and adjust based on conversion and selectivity. | Higher temperatures can increase the rate of propagation (telomerization) relative to the desired 1:1 addition. |
| Initiator | Use the optimal concentration of a suitable radical initiator (e.g., AIBN, benzoyl peroxide). | Too high a concentration can lead to uncontrolled polymerization and side reactions. |
| Ethylene Feed | Introduce ethylene to the reaction mixture gradually. | This helps to maintain a low, steady concentration of ethylene, disfavoring telomerization. |
Issue 2: Difficulty in Removing Triphenylphosphine Oxide from Wittig Reaction Product
Cause: Triphenylphosphine oxide is a common and often stubborn byproduct of the Wittig reaction. Its polarity and solubility can make it difficult to separate from the desired alkene.
Troubleshooting Steps:
| Method | Protocol | Expected Outcome |
| Crystallization | If the this compound is a solid at low temperatures, attempt recrystallization from a suitable solvent. | Triphenylphosphine oxide may have different solubility and remain in the mother liquor. |
| Column Chromatography | Use silica (B1680970) gel chromatography with a non-polar eluent system (e.g., hexanes or a mixture of hexanes and a slightly more polar solvent). | The less polar this compound should elute before the more polar triphenylphosphine oxide. |
| Extraction | Perform a liquid-liquid extraction. The choice of solvents will depend on the specific properties of the product and byproduct. | A carefully selected solvent system can selectively dissolve one component over the other. |
Experimental Protocols
General Protocol for Free Radical Addition:
-
Reactor Setup: A high-pressure reactor equipped with a stirrer, thermocouple, pressure gauge, and inlets for gas and liquid is required. The reactor should be thoroughly dried and purged with an inert gas (e.g., nitrogen or argon).
-
Charging Reactants: Perfluorohexyl iodide and a suitable solvent (if necessary) are charged into the reactor.
-
Initiator Addition: A radical initiator (e.g., AIBN) is added. The amount should be carefully calculated based on the desired reaction rate.
-
Ethylene Introduction: The reactor is pressurized with ethylene. The pressure should be carefully controlled and monitored throughout the reaction.
-
Reaction: The mixture is heated to the desired temperature with constant stirring. The reaction progress can be monitored by taking aliquots and analyzing them by Gas Chromatography (GC).
-
Work-up: After the reaction is complete, the reactor is cooled, and the excess pressure is carefully released. The crude product is then subjected to purification.
Visualizations
Caption: Logical relationship between the desired synthesis and the primary side reaction.
Caption: A simplified experimental workflow for this compound synthesis.
Improving the molecular weight control of poly(Perfluorohexyl)ethylene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in controlling the molecular weight of poly(perfluorohexyl)ethylene.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for controlling the molecular weight of polythis compound?
A1: The molecular weight of polythis compound can be primarily controlled using controlled radical polymerization techniques. Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is a particularly effective method for achieving a desired molecular weight and a narrow molecular weight distribution (low polydispersity index, PDI).[1] Other methods include adjusting the initiator concentration and using conventional chain transfer agents (CTAs).
Q2: How does the initiator concentration affect the molecular weight of the polymer?
A2: In general, for free radical polymerization, increasing the initiator concentration leads to a lower average molecular weight of the resulting polymer.[2] This is because a higher initiator concentration generates more radical species, leading to the formation of a larger number of shorter polymer chains. Conversely, a lower initiator concentration will result in fewer, longer polymer chains and thus a higher average molecular weight.
Q3: What role do chain transfer agents (CTAs) play in controlling molecular weight?
A3: Chain transfer agents are crucial for controlling the molecular weight in RAFT polymerization.[3] They reversibly react with the growing polymer chains, creating a dynamic equilibrium that allows for controlled chain growth. The ratio of monomer to CTA is a key parameter in determining the final molecular weight of the polymer. In conventional free radical polymerization, CTAs can also be used to reduce the molecular weight by terminating a growing chain and initiating a new one.
Q4: What are some common initiators used for the polymerization of fluorinated alkenes?
A4: Common initiators for the radical polymerization of fluorinated alkenes are typically azo compounds, such as azobisisobutyronitrile (AIBN), or peroxides, like benzoyl peroxide. The choice of initiator can depend on the polymerization temperature and the solvent used.
Q5: What is a typical polydispersity index (PDI) for polythis compound synthesized by controlled methods?
A5: While specific data for polythis compound is not widely published, controlled radical polymerization techniques like RAFT can typically achieve polymers with a low polydispersity index (PDI), often in the range of 1.1 to 1.5.[4] Conventional free radical polymerization without a CTA will generally result in a much broader PDI, often greater than 2.0.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Broad Molecular Weight Distribution (High PDI) | 1. Inefficient chain transfer in RAFT polymerization. 2. Presence of impurities that interfere with the polymerization. 3. Uncontrolled conventional radical polymerization. | 1. Ensure the chosen RAFT agent is suitable for fluorinated monomers and optimize the reaction conditions (temperature, solvent). 2. Purify the monomer and solvent before use to remove inhibitors or other impurities. 3. Implement a controlled polymerization technique like RAFT or use a conventional CTA. |
| Polymerization is too fast or uncontrolled | 1. High initiator concentration. 2. High reaction temperature. | 1. Reduce the initiator concentration. 2. Lower the polymerization temperature. |
| Low or no polymer yield | 1. Inactive initiator. 2. Presence of a polymerization inhibitor. 3. Insufficient reaction time or temperature. | 1. Check the age and storage conditions of the initiator. 2. Ensure the monomer is free of inhibitors (e.g., by passing it through a column of basic alumina). 3. Increase the reaction time or temperature, while monitoring for uncontrolled polymerization. |
| Inconsistent molecular weight between batches | 1. Variations in the purity of reagents. 2. Inconsistent reaction setup and conditions. | 1. Use reagents from the same batch with verified purity. 2. Ensure precise control over temperature, stirring rate, and reagent addition. |
Data Presentation
Table 1: Effect of Initiator Concentration on Molecular Weight
This table illustrates the expected inverse relationship between initiator concentration and the number-average molecular weight (Mn) and weight-average molecular weight (Mw) of polythis compound in a conventional free radical polymerization. The polydispersity index (PDI = Mw/Mn) is also shown.
| Initiator (AIBN) Concentration (mol%) | Mn ( g/mol ) | Mw ( g/mol ) | PDI |
| 0.1 | 150,000 | 330,000 | 2.2 |
| 0.5 | 80,000 | 184,000 | 2.3 |
| 1.0 | 45,000 | 108,000 | 2.4 |
| 2.0 | 25,000 | 62,500 | 2.5 |
Note: This data is representative and illustrates a general trend. Actual results may vary based on specific experimental conditions.
Table 2: Molecular Weight Control using RAFT Polymerization
This table shows the theoretical and experimental molecular weights and PDI values that can be achieved with RAFT polymerization by varying the monomer-to-CTA ratio.
| [Monomer]:[CTA] Ratio | Theoretical Mn ( g/mol ) | Experimental Mn ( g/mol ) | PDI |
| 100:1 | 34,600 | 33,000 | 1.15 |
| 200:1 | 69,200 | 65,000 | 1.18 |
| 500:1 | 173,000 | 165,000 | 1.25 |
| 1000:1 | 346,000 | 330,000 | 1.35 |
Note: This data is representative and illustrates a general trend. Actual results may vary based on specific experimental conditions.
Experimental Protocols
Protocol 1: Conventional Free Radical Polymerization of this compound
This protocol describes a general procedure for the conventional free radical polymerization of this compound.
-
Reagents and Materials:
-
This compound (monomer)
-
Azobisisobutyronitrile (AIBN) (initiator)
-
Anhydrous solvent (e.g., hexafluorobenzene (B1203771) or a suitable fluorinated solvent)
-
Nitrogen or Argon gas for inert atmosphere
-
Schlenk flask and condenser
-
Magnetic stirrer and heating mantle
-
-
Procedure:
-
Purify the this compound monomer by passing it through a short column of basic alumina (B75360) to remove any inhibitor.
-
In a Schlenk flask equipped with a magnetic stir bar, add the desired amount of AIBN initiator.
-
Add the purified monomer and anhydrous solvent to the flask. The monomer concentration is typically in the range of 1-2 M.
-
Seal the flask and degas the solution by three freeze-pump-thaw cycles.
-
Backfill the flask with nitrogen or argon to maintain an inert atmosphere.
-
Place the flask in a preheated oil bath at the desired temperature (typically 60-80 °C for AIBN).
-
Stir the reaction mixture for the desired period (e.g., 6-24 hours).
-
Terminate the polymerization by cooling the reaction mixture to room temperature and exposing it to air.
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Precipitate the polymer by pouring the reaction mixture into a non-solvent (e.g., methanol).
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Filter and dry the polymer under vacuum to a constant weight.
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Characterize the polymer's molecular weight and PDI using Gel Permeation Chromatography (GPC).
-
Protocol 2: RAFT Polymerization of this compound
This protocol provides a general method for the controlled polymerization of this compound using RAFT.
-
Reagents and Materials:
-
This compound (monomer)
-
A suitable RAFT agent (e.g., a trithiocarbonate (B1256668) or dithiobenzoate compatible with fluorinated monomers)
-
Azobisisobutyronitrile (AIBN) (initiator)
-
Anhydrous solvent (e.g., hexafluorobenzene)
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Nitrogen or Argon gas
-
Schlenk flask and condenser
-
Magnetic stirrer and heating mantle
-
-
Procedure:
-
Follow the same purification procedure for the monomer as in Protocol 1.
-
In a Schlenk flask, combine the RAFT agent, AIBN, purified monomer, and anhydrous solvent. The ratio of [Monomer]:[CTA]:[Initiator] is critical for controlling the molecular weight and should be carefully calculated based on the target degree of polymerization. A typical ratio might be[5]::[0.1].
-
Degas the solution using at least three freeze-pump-thaw cycles.
-
Backfill with an inert gas.
-
Immerse the flask in a preheated oil bath at the appropriate temperature for the chosen initiator (e.g., 60-70 °C for AIBN).
-
Allow the polymerization to proceed for the desired time, taking aliquots periodically to monitor conversion and molecular weight evolution via GPC.
-
Quench the reaction by cooling and exposing to air.
-
Isolate the polymer by precipitation in a suitable non-solvent.
-
Dry the polymer under vacuum.
-
Analyze the molecular weight and PDI of the final polymer by GPC.
-
Visualizations
Caption: A generalized experimental workflow for the synthesis of polythis compound.
Caption: Relationships between key parameters and polymer properties.
References
- 1. Achieving molecular weight distribution shape control and broad dispersities using RAFT polymerizations - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Robust and Operationally Simple Synthesis of Poly(bis(2,2,2-trifluoroethoxy) phosphazene) with Controlled Molecular Weight, Low PDI, and High Conversion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The effect of fluorination on chain transfer reactions in the radical polymerization of oligo ethylene glycol ethenesulfonate monomers - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
Purification strategies for removing impurities from (Perfluorohexyl)ethylene
Welcome to the technical support center for the purification of (Perfluorohexyl)ethylene. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: Common impurities in crude this compound, which is often synthesized via a radical addition of perfluorohexyl iodide to ethylene, can include:
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Unreacted Starting Materials: Residual perfluorohexyl iodide and unreacted ethylene.
-
Solvents: Solvents used during the synthesis, such as ethyl acetate (B1210297) or hexane.[1]
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Isomeric Byproducts: Formation of structural isomers during the synthesis process.
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Higher Molecular Weight Adducts: Oligomerization or secondary reaction products.
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Acidic Impurities: Traces of acids, such as hydrogen fluoride (B91410) (HF), that may form from side reactions or decomposition.[1]
Q2: Which purification techniques are most effective for this compound?
A2: The most effective purification techniques for this compound are fractional distillation, preparative gas chromatography (GC), and preparative high-performance liquid chromatography (HPLC). Liquid-liquid extraction can also be employed to remove specific types of impurities like catalysts or acidic residues.[1] The choice of method depends on the nature of the impurities and the required final purity.
Q3: What are the key physical properties of this compound to consider during purification?
A3: Key physical properties that are important for planning the purification of this compound are summarized in the table below.
| Property | Value |
| Molecular Formula | C₈H₃F₁₃ |
| Molecular Weight | 346.09 g/mol |
| Boiling Point | 102-104 °C (at atmospheric pressure) |
| Density | 1.52 g/mL at 25 °C |
| Refractive Index | n20/D 1.295 |
Q4: How can I analyze the purity of this compound after purification?
A4: The purity of this compound can be effectively determined using the following analytical techniques:
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Gas Chromatography-Mass Spectrometry (GC-MS): To separate and identify volatile impurities.[2]
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹⁹F NMR are powerful tools for identifying and quantifying both fluorinated and non-fluorinated impurities.[3]
-
Gas Chromatography with Flame Ionization Detection (GC-FID): For quantitative analysis of the main component and impurities.[4]
Troubleshooting Guides
This section provides solutions to specific issues you may encounter during the purification of this compound.
Fractional Distillation
Issue: Poor separation of the product from an impurity with a close boiling point.
-
Possible Cause: Insufficient column efficiency (not enough theoretical plates).[5]
-
Solution:
-
Use a longer fractionating column or a column with a more efficient packing material (e.g., structured packing instead of Raschig rings).
-
Increase the reflux ratio by reducing the take-off rate of the distillate. This increases the number of vaporization-condensation cycles.
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Perform the distillation under reduced pressure (vacuum distillation). This can sometimes increase the difference in boiling points between components.[6]
-
Issue: The temperature fluctuates at the distillation head.
-
Possible Cause 1: Uneven boiling in the distillation flask.[5]
-
Solution: Use boiling chips or a magnetic stirrer to ensure smooth and even boiling.[5]
-
Possible Cause 2: Formation of an azeotrope with a residual solvent or impurity.[5]
-
Solution: If an azeotrope is suspected, an alternative purification method like preparative chromatography may be necessary.
Preparative High-Performance Liquid Chromatography (HPLC)
Issue: Poor peak shape (tailing or fronting).
-
Possible Cause 1: Column overload.[7]
-
Solution: Reduce the injection volume or the concentration of the sample.[7]
-
Possible Cause 2: Secondary interactions between the analyte and the stationary phase.
-
Solution:
-
Modify the mobile phase by adding a small amount of an acid (e.g., trifluoroacetic acid) to suppress silanol (B1196071) interactions on silica-based columns.
-
Switch to a different column chemistry, such as a fluorinated stationary phase, which can offer different selectivity for fluorinated compounds.[3]
-
Issue: Co-elution of the product with an impurity.
-
Possible Cause: Insufficient resolution between the product and the impurity under the current chromatographic conditions.
-
Solution:
-
Optimize the mobile phase gradient. A shallower gradient can improve the separation of closely eluting compounds.
-
Change the organic modifier in the mobile phase (e.g., from acetonitrile (B52724) to methanol (B129727) or vice-versa) to alter selectivity.
-
Consider using a different stationary phase (e.g., a pentafluorophenyl (PFP) column) which can provide unique interactions and improved separation of isomers.[2]
-
Liquid-Liquid Extraction
Issue: Formation of a stable emulsion at the interface between the organic and aqueous layers.
-
Possible Cause: The surfactant-like properties of fluorinated compounds can lead to the formation of stable emulsions.[1]
-
Solution:
-
Add a small amount of a saturated brine solution, which can help to break the emulsion by increasing the ionic strength of the aqueous phase.
-
Gently swirl or rock the separatory funnel instead of vigorous shaking.
-
Allow the mixture to stand for an extended period to allow for phase separation.
-
Experimental Protocols
Fractional Vacuum Distillation
This protocol describes a general procedure for the purification of this compound by fractional vacuum distillation.
Apparatus:
-
Round-bottom flask
-
Fractionating column (e.g., Vigreux or packed column)
-
Distillation head with a condenser and collection flasks
-
Vacuum pump and pressure gauge
-
Heating mantle with a magnetic stirrer
-
Thermometer or temperature probe
Procedure:
-
Assemble the fractional distillation apparatus. Ensure all glassware is dry and joints are properly sealed with vacuum grease.
-
Place the crude this compound and a magnetic stir bar into the round-bottom flask.
-
Connect the apparatus to a vacuum pump and slowly reduce the pressure to the desired level.
-
Begin heating the distillation flask while stirring.
-
Observe the vapor rising up the fractionating column. Adjust the heating rate to maintain a slow and steady distillation (approximately 1-2 drops per second).[5]
-
Collect any initial low-boiling fractions in a separate flask.
-
When the temperature at the distillation head stabilizes at the expected boiling point of this compound at the applied pressure, switch to a clean collection flask to collect the purified product.
-
Continue distillation until most of the product has been collected, but do not distill to dryness.
-
Turn off the heating, allow the apparatus to cool, and then slowly and carefully release the vacuum before disassembling.
Quantitative Data (Illustrative):
| Parameter | Before Purification | After Purification |
| Purity (by GC) | ~90% | >99% |
| Key Impurity 1 | ~5% | <0.5% |
| Key Impurity 2 | ~3% | <0.5% |
| Yield | - | ~85% |
Note: The actual yield and final purity will depend on the composition of the crude material and the efficiency of the distillation setup.
Preparative HPLC
This protocol provides a starting point for developing a preparative HPLC method for the purification of this compound.
Instrumentation:
-
Preparative HPLC system with a gradient pump and a UV detector
-
Appropriate preparative column (e.g., C18, C8, or a fluorinated phase)
-
Fraction collector
Method Development (Analytical Scale):
-
Start with an analytical HPLC system and a corresponding analytical column (e.g., C18, 4.6 x 250 mm, 5 µm).
-
Screen different mobile phase compositions. A common starting point for fluorinated compounds is a gradient of acetonitrile/water or methanol/water.[5] The use of a fluorinated eluent like trifluoroethanol can sometimes improve separation.[5]
-
Optimize the gradient, flow rate, and column temperature to achieve baseline separation of this compound from its impurities.
Scale-Up to Preparative Scale:
-
Once an optimized analytical method is developed, scale it up to a preparative column with the same stationary phase.
-
The flow rate and injection volume are scaled up proportionally to the cross-sectional area of the preparative column.
-
Dissolve the crude this compound in a minimal amount of the initial mobile phase.
-
Perform injections onto the preparative HPLC system.
-
Collect the fractions corresponding to the peak of the purified product.
-
Combine the pure fractions and remove the mobile phase solvents, for example, by liquid-liquid extraction with a low-boiling organic solvent followed by careful evaporation.
Quantitative Data (Illustrative):
| Parameter | Before Purification | After Purification |
| Purity (by HPLC) | ~95% | >99.5% |
| Isomeric Impurity | ~3% | <0.2% |
| Other Impurities | ~2% | <0.3% |
| Recovery | - | >90% |
Note: Recovery and final purity are dependent on the loading amount and the resolution achieved.
Experimental Workflows
Caption: Workflow for the purification of this compound by fractional distillation.
Caption: Workflow for the purification of this compound by preparative HPLC.
Caption: A simplified troubleshooting decision tree for purification issues.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound | C8H3F13 | CID 91384 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Clearing the undergrowth: detection and quantification of low level impurities using 19F NMR - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. agilent.com [agilent.com]
- 5. benchchem.com [benchchem.com]
- 6. How To [chem.rochester.edu]
- 7. benchchem.com [benchchem.com]
Common experimental errors in handling (Perfluorohexyl)ethylene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (Perfluorohexyl)ethylene. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound?
A1: this compound is a highly flammable liquid and vapor.[1][2][3] It can cause skin and serious eye irritation.[2][3] Inhalation may lead to respiratory tract irritation, with symptoms like coughing, headache, and nausea.[1] It is also crucial to prevent its release into the environment as fluorinated hydrocarbons are known to be persistent.[1]
Q2: What are the recommended storage conditions for this compound?
A2: To ensure its stability, this compound should be stored in a tightly closed container in a cool, dry, and well-ventilated area, away from heat, sparks, and open flames.[1][2][4] It is recommended to store it under an inert atmosphere.[1]
Q3: What materials are incompatible with this compound?
A3: this compound is incompatible with strong oxidizing agents, acids, and alcohols.[1] It can also react with anhydrous bases, including organometallic reagents like butyllithium.[1]
Troubleshooting Guide
Issue 1: Poor Solubility or Phase Separation in Reaction Mixture
Q: My reaction involving this compound is showing poor solubility or phase separation. What could be the cause and how can I fix it?
A: this compound is insoluble in water and has limited solubility in some common organic solvents.[1][5] The issue likely stems from an inappropriate solvent system.
Troubleshooting Steps:
-
Solvent Selection: this compound is slightly soluble in chloroform (B151607) and methanol.[5] Consider using fluorinated solvents or performing solvent screening to find a suitable medium that can dissolve all reactants.
-
Co-solvent System: If a single solvent is not effective, a co-solvent system might be necessary. Carefully select a co-solvent that is miscible with your primary solvent and helps to solubilize this compound.
-
Phase-Transfer Catalyst: If the reaction involves an aqueous phase, a phase-transfer catalyst may be required to facilitate the reaction between reactants in different phases.
Issue 2: Unexpected Side Products or Low Yield
Q: My reaction is producing unexpected side products or resulting in a low yield. What are the potential causes related to this compound?
A: This could be due to the reactivity of this compound with incompatible substances present in the reaction mixture or improper reaction conditions.
Troubleshooting Workflow:
References
Technical Support Center: Enhancing the Stability of (Perfluorohexyl)ethylene-Based Coatings
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the stability of (Perfluorohexyl)ethylene-based coatings in experimental settings.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the application and testing of this compound-based coatings.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Poor Adhesion/Delamination | Inadequate substrate cleaning and preparation. | Ensure rigorous cleaning of the substrate to remove contaminants like dust, oils, and particles.[1] Employ methods such as ultrasonic baths with appropriate solvents (e.g., acetone (B3395972), isopropanol) and plasma cleaning for optimal surface preparation.[1] |
| Low surface energy of the substrate. | Use adhesion promoters like silane (B1218182) coupling agents (e.g., A-174 silane) to improve the bond strength, especially on metallic substrates.[1] | |
| Improper curing temperature or time. | Optimize curing parameters. For fluorinated ethylene (B1197577) propylene (B89431) (FEP) coatings, a common analog, curing temperatures can be around 400°C.[2] The optimal curing time will depend on the coating thickness and substrate. | |
| Cracking of the Coating | High internal stress in the coating. | Avoid overly thick coatings, as they are more prone to cracking.[1] Optimize the deposition parameters to minimize stress. |
| Mismatch in the coefficient of thermal expansion between the coating and the substrate. | Select a substrate with a coefficient of thermal expansion closer to that of the this compound-based coating, if possible. | |
| Environmental stress cracking (ESC). | Carefully consider the operating temperature range and potential exposure to harsh chemicals.[1] | |
| Pinholes and Bubbles in the Coating | Trapped air or moisture in the substrate or coating solution. | Thoroughly degas components and the coating solution before application.[1] |
| Contamination of the coating solution. | Filter the coating solution to remove any particulate matter. | |
| Improper application technique (e.g., spin coating speed too high). | Optimize spin coating parameters, including spin speed and acceleration, to ensure a uniform and defect-free film. | |
| Inconsistent Coating Thickness | Uneven distribution of the coating solution. | Optimize the placement and fixturing of the substrate within the coating chamber for uniform vapor distribution during deposition methods.[1] For spin coating, ensure the substrate is centered and the solution is dispensed evenly. |
| Variations in process parameters. | Implement regular calibration and maintenance of coating equipment to ensure consistent process parameters.[1] | |
| Reduced Hydrophobicity/Oleophobicity | Surface contamination after coating. | Handle coated substrates in a clean environment and store them properly to avoid contamination. |
| Degradation of the coating due to environmental factors (e.g., UV exposure, chemical attack). | Refer to the stability data for the specific environmental conditions. Consider the use of UV stabilizers in the formulation if prolonged UV exposure is expected. |
Frequently Asked Questions (FAQs)
1. What are the typical causes of this compound-based coating instability?
This compound-based coatings, like other fluoropolymers, can degrade under various environmental stresses. The primary causes of instability include:
-
Thermal Degradation: High temperatures can lead to the breakdown of the polymer chains.
-
Chemical Attack: While generally resistant, certain aggressive chemicals can cause swelling, dissolution, or degradation of the coating.
-
UV Radiation: Prolonged exposure to ultraviolet (UV) radiation can cause photo-oxidative degradation, leading to chain scission and a decrease in performance.[3]
-
Mechanical Wear: Abrasion and physical stress can lead to the removal or damage of the coating.[4]
-
Poor Adhesion: Inadequate bonding to the substrate can result in delamination and coating failure.
2. How can I improve the adhesion of my this compound-based coating to the substrate?
Improving adhesion is critical for coating stability. Key strategies include:
-
Thorough Substrate Cleaning: All contaminants must be removed from the substrate surface.
-
Surface Roughening: Techniques like sandblasting can increase the surface area and provide mechanical interlocking for the coating.[5]
-
Use of Adhesion Promoters: Silane-based adhesion promoters can form a chemical bridge between the substrate and the fluoropolymer coating, significantly enhancing bond strength.[6]
3. What are the optimal curing parameters for this compound-based coatings?
The optimal curing temperature and time depend on the specific formulation, coating thickness, and substrate material. For fluorinated ethylene propylene (FEP), a similar fluoropolymer, curing temperatures can reach up to 400°C.[2] It is crucial to consult the manufacturer's datasheet for the specific this compound product being used. Insufficient curing can lead to poor mechanical properties and reduced stability, while excessive heat can cause degradation.
4. How does the thickness of the coating affect its stability?
Coating thickness plays a significant role in stability. While a thicker coating may offer a better barrier against chemical permeation, excessively thick coatings can be more prone to cracking due to higher internal stresses.[1] The optimal thickness is a balance between providing adequate protection and maintaining mechanical integrity.
5. What is the expected chemical resistance of this compound-based coatings?
This compound-based coatings are expected to exhibit excellent chemical resistance, a characteristic feature of fluoropolymers. They are generally resistant to a wide range of chemicals, including acids, bases, and organic solvents.[7] However, prolonged exposure to certain highly corrosive agents or high temperatures can still lead to degradation. It is always recommended to perform specific chemical compatibility tests for the intended application.
Data Presentation
Table 1: Comparative Stability of Fluoropolymer Coatings under Accelerated Weathering
| Coating Type | Test Condition | Duration (hours) | Observation |
| Fluoropolymer Topcoat | Fluorescent UV-Condensation Cycle | 1000 | Little to no surface degradation. |
| Polyurethane Topcoat | Fluorescent UV-Condensation Cycle | 1000 | Steady degradation observed. |
| Fluoropolymer Topcoat | Outdoor Exposure (Marine Environment) | 10 years | Superior protective performance compared to other systems. |
Table 2: Wear Resistance of Different Fluoropolymer Coatings
| Coating Type | Abrasive Wear Test (Brown Corundum) | Observation |
| PFA | High | Best performance among the tested fluoropolymers.[4] |
| FEP | Moderate | Good performance.[4] |
| PTFE | Low | Least recommended for abrasive wear applications.[4] |
Experimental Protocols
1. Protocol for Surface Preparation and Coating Application (Spin Coating)
This protocol provides a general guideline for applying this compound-based coatings onto a substrate using a spin coater.
-
Materials:
-
This compound-based coating solution
-
Substrate (e.g., silicon wafer, glass slide)
-
Solvents for cleaning (e.g., acetone, isopropanol)
-
Nitrogen gas for drying
-
Spin coater
-
Hot plate or oven for curing
-
-
Procedure:
-
Substrate Cleaning:
-
Sonnicate the substrate in acetone for 15 minutes.
-
Rinse with isopropanol.
-
Dry the substrate under a stream of nitrogen gas.
-
Optional: For enhanced adhesion, treat the substrate with oxygen plasma for 5-10 minutes.
-
-
Coating Application:
-
Place the cleaned substrate on the spin coater chuck and ensure it is centered.
-
Dispense a sufficient amount of the this compound-based coating solution onto the center of the substrate.
-
Spin the substrate at a predetermined speed (e.g., 1000-4000 rpm) for a specific duration (e.g., 30-60 seconds) to achieve the desired thickness. The optimal parameters will need to be determined experimentally.
-
-
Curing:
-
Carefully transfer the coated substrate to a hot plate or into an oven.
-
Cure the coating at the recommended temperature and for the specified duration. This step is critical for achieving good adhesion and stability.
-
-
2. Protocol for Accelerated Weathering Test
This protocol outlines a general procedure for evaluating the stability of this compound-based coatings under simulated environmental conditions.
-
Apparatus:
-
Accelerated weathering tester (e.g., QUV)
-
Coated substrates
-
-
Procedure:
-
Mount the coated substrates in the sample holders of the accelerated weathering tester.
-
Set the test parameters according to standard methods (e.g., ASTM G154). A typical cycle might involve alternating periods of UV exposure and moisture condensation.
-
UV Exposure: 8 hours at a controlled temperature (e.g., 60°C).
-
Condensation: 4 hours at a controlled temperature (e.g., 50°C).
-
-
Run the test for a predetermined duration (e.g., 1000 hours).
-
Periodically remove samples and evaluate for signs of degradation, such as changes in color, gloss, adhesion (using a cross-hatch adhesion test), and hydrophobicity (via contact angle measurements).
-
Mandatory Visualization
Caption: Experimental workflow for enhancing and evaluating the stability of coatings.
Caption: Logical workflow for troubleshooting common coating stability issues.
References
- 1. Analysis of Wear Phenomena Produced by Erosion with Abrasive Particles against Fluoropolymeric Coatings [helvia.uco.es]
- 2. fluoroprecision.co.uk [fluoroprecision.co.uk]
- 3. researchgate.net [researchgate.net]
- 4. Analysis of Wear Phenomena Produced by Erosion with Abrasive Particles against Fluoropolymeric Coatings - PMC [pmc.ncbi.nlm.nih.gov]
- 5. FAQ - PTFE Coatings [ptfecoatings.com]
- 6. brewerscience.com [brewerscience.com]
- 7. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of (Perfluorohexyl)ethylene and Other Fluorinated Olefins for Advanced Applications
For researchers, scientists, and drug development professionals, the selection of appropriate fluorinated building blocks is critical for designing materials and molecules with tailored properties. This guide provides an objective comparison of (Perfluorohexyl)ethylene with other fluorinated olefins, focusing on their performance in polymerization, surface modification, and thermal stability, supported by experimental data and detailed protocols.
This compound, also known as 1H,1H,2H-Tridecafluoro-1-octene, is a versatile fluorinated monomer valued for its ability to impart desirable properties such as high hydrophobicity, chemical resistance, and thermal stability to polymers and surfaces.[1][2] Its performance is often benchmarked against other fluorinated olefins, particularly those with varying perfluoroalkyl chain lengths.
Physical and Chemical Properties
A fundamental comparison begins with the intrinsic properties of the monomers themselves. This compound is a colorless liquid with a molecular weight of 346.09 g/mol .[2][3] A table comparing its key physical properties with a shorter-chain analogue, (Perfluorobutyl)ethylene, is presented below.
| Property | This compound | (Perfluorobutyl)ethylene |
| CAS Number | 25291-17-2[2] | 19430-93-4 |
| Molecular Formula | C8H3F13[2] | C6H3F9 |
| Molecular Weight ( g/mol ) | 346.09[2] | 246.06 |
| Boiling Point (°C) | 102-104[1][3] | 59-60 |
| Density (g/mL at 25°C) | 1.52[1][3] | 1.41 |
| Refractive Index (n20/D) | 1.295[4] | ~1.30 |
Performance in Polymerization
Fluorinated olefins are key monomers in the synthesis of fluoropolymers, which are prized for their unique material properties.[5][6] The reactivity of the olefin and the characteristics of the resulting polymer are highly dependent on the nature of the perfluoroalkyl substituent.
Copolymerization Reactivity
Experimental Protocol: Determination of Monomer Reactivity Ratios
A common method for determining monomer reactivity ratios is the Fineman-Ross method.[7][8]
-
Polymerization: A series of copolymerizations are carried out with varying initial molar ratios of the two monomers (M1 and M2). The reactions are stopped at low conversions (<10%).
-
Copolymer Isolation and Analysis: The resulting copolymers are isolated, purified, and their compositions are determined using techniques such as 1H NMR, 19F NMR, or elemental analysis.
-
Data Analysis: The molar ratios of the monomers in the feed (f = [M1]/[M2]) and in the copolymer (F = d[M1]/d[M2]) are calculated. The Fineman-Ross equation is then applied: G = H * r₁ - r₂ , where G = F(f-1)/f and H = F²/f.
-
Graphical Method: A plot of G versus H yields a straight line with a slope of r₁ and a y-intercept of -r₂.[7]
Surface Properties of Modified Materials
A primary application of this compound is in surface modification to create hydrophobic and oleophobic surfaces.[1] The length of the perfluoroalkyl chain plays a crucial role in determining the surface energy of the resulting polymer or coating. Generally, a higher fluorine concentration at the surface leads to lower surface energy.[9]
Comparative Wettability
The hydrophobicity of a surface is quantified by measuring the water contact angle. A higher contact angle indicates greater hydrophobicity. While direct comparative data for surfaces modified with this compound versus other specific fluoro-olefins is scarce, studies on fluorinated polymers show a clear trend of increasing water contact angle with increasing fluorine content and side-chain length.[9][10] For instance, polytetrafluoroethylene (PTFE), a fully fluorinated polymer, exhibits a water contact angle of approximately 108-112°.[11][12] It is expected that polymers derived from this compound would exhibit high water contact angles due to the dense packing of the perfluorohexyl groups at the surface.
| Polymer/Surface | Water Contact Angle (°) | Reference |
| Polytetrafluoroethylene (PTFE) | 108-112 | [11][12] |
| Poly(vinylidene fluoride) (PVDF) | ~80-90 | |
| Poly(vinyl fluoride) (PVF) | ~75-85 | |
| FEP (Fluorinated ethylene (B1197577) propylene) | ~110 | [11] |
| Hypothetical Poly(this compound) Surface | >110 |
Experimental Protocol: Sessile Drop Contact Angle Measurement
The sessile drop method is a standard technique for determining the contact angle of a liquid on a solid surface.[13][14]
-
Surface Preparation: The substrate to be coated is thoroughly cleaned and dried. The fluorinated olefin is then applied to the surface, for example, by dip-coating, spin-coating, or plasma deposition, followed by any necessary curing steps.
-
Droplet Deposition: A small droplet of deionized water (typically a few microliters) is gently deposited onto the modified surface using a precision syringe.
-
Image Capture: A high-resolution camera with a telecentric lens captures a profile image of the droplet on the surface.
-
Angle Measurement: Image analysis software is used to determine the angle formed at the three-phase (solid-liquid-vapor) contact point. The advancing and receding contact angles are often measured to characterize contact angle hysteresis.[13][14]
Thermal Stability
Fluoropolymers are known for their exceptional thermal stability. The decomposition temperature of a polymer is a key indicator of its performance at elevated temperatures. The thermal stability of fluoropolymers is generally high due to the strength of the carbon-fluorine bond.[5]
| Polymer | Decomposition Temperature (approx. onset, °C) |
| Polytetrafluoroethylene (PTFE) | 500-550[15][16] |
| Poly(vinylidene fluoride) (PVDF) | 400-500[15] |
| Poly(vinyl chloride) (PVC) | 200-300[16] |
Applications in Drug Development
In the pharmaceutical industry, the incorporation of fluorine into drug candidates is a common strategy to improve metabolic stability, binding affinity, and lipophilicity.[20] Fluorinated building blocks like this compound can be used as intermediates in the synthesis of complex fluorinated molecules.[1] The perfluorohexyl group can impart a high degree of lipophilicity to a molecule, which can be advantageous for crossing biological membranes.
Conclusion
This compound is a valuable fluorinated olefin that offers high performance in applications requiring hydrophobicity, chemical resistance, and thermal stability. While direct quantitative comparisons with other fluorinated olefins are not always readily available in the literature, the general trends observed in fluoropolymer science suggest that the longer perfluorohexyl chain of this compound should lead to enhanced surface-repellent properties compared to its shorter-chain counterparts. The choice between this compound and other fluorinated olefins will ultimately depend on the specific performance requirements of the intended application, as well as considerations of cost and processing. Further research providing direct, side-by-side comparisons of these monomers under identical experimental conditions would be highly beneficial to the scientific community.
References
- 1. anfolspzoo.pl [anfolspzoo.pl]
- 2. This compound | C8H3F13 | CID 91384 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | 25291-17-2 [chemicalbook.com]
- 4. jnfuturechemical.com [jnfuturechemical.com]
- 5. fluoropolymerpartnership.com [fluoropolymerpartnership.com]
- 6. fluoropolymers.eu [fluoropolymers.eu]
- 7. benchchem.com [benchchem.com]
- 8. Determination of Reactivity Ratios from Binary Copolymerization Using the k-Nearest Neighbor Non-Parametric Regression - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Effect of Chemical Activation on Surface Properties of Poly(tetrafluoroethylene-co-hexafluoropropylene) Film [mdpi.com]
- 12. Nanoscale Water Contact Angle on Polytetrafluoroethylene Surfaces Characterized by Molecular Dynamics-Atomic Force Microscopy Imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. research.aalto.fi [research.aalto.fi]
- 14. Surface-wetting characterization using contact-angle measurements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Thermal decomposition of fluoropolymers: Stability, decomposition products, and possible PFAS release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pslc.ws [pslc.ws]
- 17. researchgate.net [researchgate.net]
- 18. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 19. Design and synthesis of novel poly (aryl ether ketones) containing trifluoromethyl and trifluoromethoxy groups - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
A Comparative Guide to Validating the Purity of Synthesized (Perfluorohexyl)ethylene
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methods for validating the purity of synthesized (Perfluorohexyl)ethylene (3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluoro-1-octene). Ensuring the purity of this fluorinated building block is critical for its application in pharmaceutical synthesis, materials science, and other high-stakes research and development areas. This document outlines key analytical techniques, presenting their methodologies, comparative data, and potential applications in quality control.
Introduction to this compound and the Importance of Purity
This compound is a valuable intermediate in organic synthesis, prized for its ability to introduce a perfluorohexyl moiety into target molecules. The presence of impurities, such as unreacted starting materials, byproducts from side reactions like dimerization, or residual solvents, can significantly impact the outcome of subsequent reactions, the properties of the final product, and the safety of its use in drug development. Therefore, rigorous purity assessment is a non-negotiable aspect of its synthesis and application.
Comparison of Key Analytical Techniques
The selection of an appropriate analytical technique for purity validation depends on the specific requirements of the analysis, including the need for quantitative or qualitative data, the expected impurities, and the available instrumentation. This guide focuses on three primary methods: Quantitative ¹⁹F Nuclear Magnetic Resonance (qNMR), Gas Chromatography-Mass Spectrometry (GC-MS), and Combustion Ion Chromatography (CIC) for Total Organic Fluorine (TOF) analysis.
Data Presentation: A Comparative Overview
The following table summarizes the key performance characteristics of each technique for the analysis of this compound.
| Feature | Quantitative ¹⁹F NMR (qNMR) | Gas Chromatography-Mass Spectrometry (GC-MS) | Combustion Ion Chromatography (CIC) |
| Principle | Measures the nuclear magnetic resonance of the ¹⁹F nucleus. | Separates volatile compounds based on their boiling points and interactions with a stationary phase, followed by mass-based detection. | Decomposes the sample by combustion to convert all organic fluorine to hydrogen fluoride (B91410) (HF), which is then quantified by ion chromatography. |
| Information Provided | Absolute purity, structural information, identification and quantification of fluorine-containing impurities. | Separation and identification of volatile impurities, semi-quantitative or quantitative analysis with appropriate standards. | Total organic fluorine content, a measure of overall fluorinated organic material. |
| Sample Throughput | Moderate | High | Moderate |
| Selectivity | Highly selective for fluorine-containing compounds. | High for volatile and thermally stable compounds. | Measures all combustible organic fluorine. |
| Quantitation | Absolute quantitation against an internal standard.[1][2] | Requires calibration with standards for accurate quantitation. | Provides a total fluorine value, not specific to the parent compound. |
| Common Impurities Detected | Fluorinated side-products, isomers, and degradation products. | Residual solvents, volatile starting materials, and non-fluorinated byproducts. | Not specific for individual impurities. |
| Typical Limit of Detection | ~0.1 mol% | pg to ng range[3] | ppm (mg/kg or mg/L)[4] |
Experimental Protocols
Detailed methodologies for each of the discussed analytical techniques are provided below. These protocols are intended as a starting point and may require optimization based on the specific instrumentation and sample characteristics.
Quantitative ¹⁹F Nuclear Magnetic Resonance (qNMR)
Objective: To determine the absolute purity of this compound and quantify fluorine-containing impurities.
Instrumentation: High-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a fluorine probe.
Materials:
-
Synthesized this compound sample
-
High-purity internal standard (e.g., 3,5-bis(trifluoromethyl)benzoic acid)
-
Deuterated solvent (e.g., CDCl₃ or Acetone-d₆)
-
Class A volumetric glassware
-
Analytical balance
Procedure:
-
Sample Preparation:
-
Accurately weigh a known amount of the this compound sample into a vial.
-
Accurately weigh a known amount of the internal standard and add it to the same vial.
-
Dissolve the mixture in a precise volume of the deuterated solvent.
-
Transfer an appropriate amount of the solution to an NMR tube.
-
-
NMR Acquisition:
-
Acquire the ¹⁹F NMR spectrum. Key parameters to consider for quantitative analysis include:
-
Pulse Angle: Use a 90° pulse.
-
Relaxation Delay (d1): Set to at least 5 times the longest T₁ relaxation time of the signals of interest to ensure full relaxation.[5]
-
Number of Scans: Sufficient scans to achieve a good signal-to-noise ratio.
-
Decoupling: Inverse-gated decoupling can be used to suppress ¹H-¹⁹F coupling while maintaining the Nuclear Overhauser Effect (NOE).[5]
-
-
-
Data Analysis:
-
Integrate the signals corresponding to the this compound and the internal standard.
-
Calculate the purity using the following formula: Purity (%) = (I_sample / N_sample) * (N_IS / I_IS) * (M_sample / W_sample) * (W_IS / M_IS) * Purity_IS Where:
-
I = Integral value
-
N = Number of fluorine nuclei for the signal
-
M = Molar mass
-
W = Weight
-
Purity_IS = Purity of the internal standard
-
-
Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To identify and quantify volatile impurities in the synthesized this compound.
Instrumentation: Gas chromatograph coupled to a mass spectrometer (e.g., quadrupole or time-of-flight).
Materials:
-
Synthesized this compound sample
-
High-purity solvent for dilution (e.g., ethyl acetate (B1210297) or dichloromethane)
-
Reference standards for expected impurities (if available)
Procedure:
-
Sample Preparation:
-
Prepare a dilute solution of the this compound sample in the chosen solvent. The concentration should be optimized to avoid column overloading.
-
-
GC-MS Analysis:
-
Inject the sample into the GC-MS system. Typical parameters for volatile fluorinated compounds include:[6][7]
-
Injector Temperature: 250 °C
-
Column: A low- to mid-polarity column (e.g., 5% phenyl-methylpolysiloxane).
-
Oven Temperature Program: Start at a low temperature (e.g., 40 °C) and ramp up to a higher temperature (e.g., 280 °C) to elute all components.
-
Carrier Gas: Helium at a constant flow rate.
-
MS Ionization Mode: Electron Ionization (EI) is common. Field Ionization (FI) can be useful for preserving the molecular ion of fluorinated compounds.[8]
-
Mass Scan Range: A wide range (e.g., m/z 40-500) to detect a variety of potential impurities.
-
-
-
Data Analysis:
-
Identify peaks in the chromatogram by comparing their mass spectra to spectral libraries (e.g., NIST) and, if available, to the retention times and mass spectra of reference standards.
-
Quantify impurities by creating a calibration curve with known concentrations of standards or by using the relative peak area percentage as a semi-quantitative estimation.
-
Combustion Ion Chromatography (CIC) for Total Organic Fluorine (TOF)
Objective: To determine the total amount of organic fluorine in the this compound sample.
Instrumentation: Combustion unit coupled to an ion chromatograph.
Materials:
-
Synthesized this compound sample
-
Combustion boats
-
Absorption solution (e.g., deionized water)
-
Fluoride standard solutions for calibration
Procedure:
-
Sample Preparation:
-
Accurately weigh a small amount of the liquid this compound sample into a combustion boat.
-
-
Combustion and Absorption:
-
Introduce the sample boat into the combustion furnace, where it is heated to a high temperature (e.g., 900-1100 °C) in the presence of oxygen and steam.[9]
-
The organic fluorine is converted to hydrogen fluoride (HF) gas.
-
The gas stream is passed through an absorption solution, where the HF is trapped and dissolves to form fluoride ions.
-
-
Ion Chromatography Analysis:
-
Inject the absorption solution into the ion chromatograph.
-
Separate the fluoride ions from other anions using an appropriate anion-exchange column.
-
Detect the fluoride ions using a conductivity detector.
-
-
Data Analysis:
-
Quantify the fluoride concentration by comparing the peak area to a calibration curve prepared from fluoride standard solutions.
-
Calculate the total organic fluorine content in the original sample based on the initial sample weight and the measured fluoride concentration.
-
Mandatory Visualizations
The following diagrams illustrate the logical workflows and relationships described in this guide.
References
- 1. benchchem.com [benchchem.com]
- 2. acgpubs.org [acgpubs.org]
- 3. Recent developments in methods for analysis of perfluorinated persistent pollutants - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comprehensive Screening of Per- and Polyfluoroalkyl Substances (PFAS) in Food Contact Materials: Utilizing Combustion Ion Chromatography for Total Organic Fluorine (TOF) Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 19Flourine NMR [chem.ch.huji.ac.il]
- 6. an.shimadzu.com [an.shimadzu.com]
- 7. ssi.shimadzu.com [ssi.shimadzu.com]
- 8. Detection of molecular ions of fluorine compounds by GC/FI-TOFMS | Applications Notes | JEOL Ltd. [jeol.com]
- 9. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
Comparative study of different catalysts for (Perfluorohexyl)ethylene polymerization
A Comparative Guide to Catalysts for (Perfluorohexyl)ethylene Polymerization
For researchers, scientists, and drug development professionals engaged in the synthesis of fluorinated polymers, the choice of catalyst is a critical factor influencing polymer properties and reaction efficiency. This guide provides a comparative analysis of different catalyst systems for the polymerization of this compound, a monomer of significant interest for producing materials with low surface energy, high thermal stability, and chemical resistance. Due to the specialized nature of this monomer, direct comparative studies across all major catalyst classes are limited. This guide, therefore, draws upon data from studies on this compound where available, and supplements this with data from the broader field of fluorinated olefin polymerization to provide a comprehensive overview.
Overview of Catalyst Systems
The polymerization of this compound can be achieved using various catalyst systems, each with distinct characteristics. The primary classes of catalysts include Ziegler-Natta, metallocene, and late-transition metal catalysts.
Ziegler-Natta Catalysts: These are traditional multi-site catalysts, typically composed of a transition metal halide (e.g., TiCl₄) and an organoaluminum co-catalyst (e.g., triethylaluminum).[1][2] They are known for producing polymers with high molecular weight.[3] However, their multi-site nature can lead to broader molecular weight distributions.[4]
Metallocene Catalysts: These are single-site catalysts consisting of a transition metal (e.g., Zr, Hf) sandwiched between cyclopentadienyl-based ligands.[5][6] They offer excellent control over polymer architecture, leading to narrow molecular weight distributions and uniform comonomer incorporation.[5][7] Activation of metallocene catalysts is typically achieved with a co-catalyst such as methylaluminoxane (B55162) (MAO).[8]
Late-Transition Metal Catalysts: This class of catalysts, often based on metals like Ni, Pd, Fe, and Co, has gained attention for its tolerance to functional groups, which is a significant advantage when polymerizing polar monomers.[9][10] The ligand structure plays a crucial role in determining the catalyst's activity and the resulting polymer's properties.[11][12]
Comparative Performance Data
The following tables summarize key performance indicators for different catalyst types in the polymerization of fluorinated olefins. Data for this compound is included where available; in other cases, data for representative fluorinated olefins are presented to illustrate the expected performance.
Table 1: Ziegler-Natta Catalyst Performance in Fluorinated Olefin Polymerization
| Catalyst System | Monomer | Activity (kg polymer / mol catalyst · h) | Molecular Weight (Mw, g/mol ) | Polydispersity Index (PDI) | Reference |
| TiCl₄ / MgCl₂ / AlEt₃ | Ethylene (for comparison) | High | High (e.g., >1,000,000) | Broad (>5) | [3][13] |
| Data for this compound with Ziegler-Natta catalysts is not readily available in the reviewed literature. |
Table 2: Metallocene Catalyst Performance in Fluorinated Olefin Polymerization
| Catalyst System | Monomer | Activity (kg polymer / mol catalyst · h) | Molecular Weight (Mw, g/mol ) | Polydispersity Index (PDI) | Reference |
| rac-Et(Ind)₂ZrCl₂ / MAO | Ethylene (for comparison) | Very High | 200,000 - 500,000 | Narrow (~2) | [6] |
| Fluorinated Metallocene / MAO | Olefins | Not specified | Not specified | Controllable | [14] |
| Specific quantitative data for this compound polymerization with metallocene catalysts is limited in the public domain. |
Table 3: Late-Transition Metal Catalyst Performance in Fluorinated Olefin Polymerization
| Catalyst System | Monomer | Activity (kg polymer / mol catalyst · h) | Molecular Weight (Mw, g/mol ) | Polydispersity Index (PDI) | Reference |
| [(α-Diimine)Ni(II)]⁺ | Ethylene (for comparison) | High | 10,000 - 100,000 | Narrow to Broad | [9] |
| [(Salicylaldimine)Ni(II)] | Ethylene (for comparison) | Moderate to High | Variable | Variable | |
| Direct comparative data for this compound polymerization using late-transition metal catalysts is an active area of research. |
Experimental Protocols
The following are generalized experimental protocols for the polymerization of this compound based on standard procedures for olefin polymerization. Researchers should optimize these conditions for their specific catalyst and experimental setup.
General Slurry-Phase Polymerization Protocol
-
Reactor Preparation: A high-pressure stainless-steel reactor is thoroughly dried under vacuum and purged with inert gas (e.g., Argon or Nitrogen).
-
Solvent and Monomer Addition: Anhydrous and deoxygenated solvent (e.g., toluene (B28343) or heptane) is added to the reactor, followed by the desired amount of this compound monomer.
-
Co-catalyst and Catalyst Injection: The co-catalyst (e.g., MAO or an organoaluminum compound) is injected into the reactor. The solution is brought to the desired reaction temperature. The catalyst, dissolved in a small amount of solvent, is then injected to initiate polymerization.
-
Polymerization: The reaction is allowed to proceed for a predetermined time under constant monomer pressure and temperature with vigorous stirring.
-
Termination and Polymer Recovery: The polymerization is terminated by adding a quenching agent (e.g., acidified methanol). The resulting polymer is precipitated, filtered, washed extensively with methanol, and dried under vacuum to a constant weight.
Characterization of the Resulting Polymer
-
Molecular Weight and Polydispersity: Determined by high-temperature gel permeation chromatography (GPC).
-
Thermal Properties: Analyzed using differential scanning calorimetry (DSC) to determine melting temperature (Tm) and glass transition temperature (Tg).
-
Crystallinity: Assessed by X-ray diffraction (XRD).
-
Microstructure: Investigated using ¹⁹F and ¹H NMR spectroscopy.
Visualizing Catalytic Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate a typical experimental workflow and a simplified catalytic cycle for olefin polymerization.
Caption: Experimental workflow for this compound polymerization.
Caption: Simplified catalytic cycle for olefin polymerization.
Conclusion
The selection of a suitable catalyst for this compound polymerization depends on the desired polymer properties. While Ziegler-Natta catalysts are capable of producing high molecular weight polymers, metallocene and late-transition metal catalysts offer greater control over the polymer architecture and potential for functional group tolerance. Further research is needed to generate comprehensive comparative data for the polymerization of this compound with these catalyst systems to enable more precise material design. The protocols and diagrams provided in this guide serve as a foundational resource for researchers entering this specialized field.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. The production of high efficiency Ziegler–Natta catalyst with dual active sites nature using cyclohexyl chloride as promoter with super activity and produced superior polyethylene with controllable molecular weight distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. poj.ippi.ac.ir [poj.ippi.ac.ir]
- 6. ac1.hhu.de [ac1.hhu.de]
- 7. researchgate.net [researchgate.net]
- 8. sid.ir [sid.ir]
- 9. mdpi.com [mdpi.com]
- 10. Late transition metal catalyzed α-olefin polymerization and copolymerization with polar monomers - Materials Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 11. mdpi.com [mdpi.com]
- 12. Designing late-transition metal catalysts for olefin insertion polymerization and copolymerization - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 13. The production of high efficiency Ziegler-Natta catalyst with dual active sites nature using cyclohexyl chloride as promoter with super activity and produced superior polyethylene with controllable molecular weight distribution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. CN102627707B - Fluorinated ligand-containing metallocene catalyst and preparation method thereof - Google Patents [patents.google.com]
Performance Showdown: (Perfluorohexyl)ethylene-Based Polymers vs. Traditional Fluoropolymers
A Comparative Guide for Researchers and Drug Development Professionals
In the landscape of high-performance materials, fluoropolymers are prized for their exceptional thermal stability, chemical inertness, and unique surface properties. This guide provides a detailed comparison of a polymer synthesized from (Perfluorohexyl)ethylene monomer with established fluoropolymers such as Polytetrafluoroethylene (PTFE), Perfluoroalkoxy Alkane (PFA), Fluorinated Ethylene Propylene (FEP), and Ethylene Tetrafluoroethylene (ETFE). This objective analysis, supported by available experimental data and informed estimations for poly(this compound), is designed to assist researchers, scientists, and drug development professionals in making informed material selection decisions.
Executive Summary
Quantitative Performance Comparison
The following table summarizes key performance indicators for poly(this compound) and other common fluoropolymers. It is important to note that the values for poly(this compound) are estimations based on the influence of perfluoroalkyl side chains on polymer properties and require experimental validation.
| Property | Poly(this compound) (Estimated) | PTFE (Polytetrafluoroethylene) | PFA (Perfluoroalkoxy Alkane) | FEP (Fluorinated Ethylene Propylene) | ETFE (Ethylene Tetrafluoroethylene) | Test Method (Typical) |
| Mechanical Properties | ||||||
| Tensile Strength (MPa) | 20 - 30 | 17 - 28 | 28 - 31 | 21 - 31 | 42 - 50 | ASTM D638 |
| Young's Modulus (GPa) | 0.6 - 1.0 | 0.5 | 0.7 | 0.5 | 1.0 - 1.4 | ASTM D638 |
| Elongation at Break (%) | 150 - 250 | 200 - 400 | 300 | 300 | 200 - 300 | ASTM D638 |
| Thermal Properties | ||||||
| Melting Point (°C) | ~200 - 220 | 327 | 305 | 260 | 270 | ASTM D3418 (DSC) |
| Max. Continuous Service Temp. (°C) | ~150 | 260 | 260 | 200 | 150 | UL 746B |
| Thermal Degradation Onset (°C) | >350 | >500 | >500 | ~400 | ~380 | ASTM E1131 (TGA) |
| Surface Properties | ||||||
| Water Contact Angle (°) | >115 | 108 - 112 | ~115 | 110 - 114 | 92 - 96 | ASTM D7334 |
| Chemical Resistance | ||||||
| Resistance to Strong Acids | Excellent | Excellent | Excellent | Excellent | Excellent | ASTM D543 |
| Resistance to Strong Bases | Excellent | Excellent | Excellent | Excellent | Good | ASTM D543 |
| Resistance to Organic Solvents | Excellent | Excellent | Excellent | Excellent | Good | ASTM D543 |
Experimental Protocols
To ensure a rigorous and standardized comparison, the following experimental methodologies are proposed for the characterization of this compound-based polymers.
Synthesis of Poly(this compound)
Objective: To synthesize a homopolymer of this compound via free-radical polymerization.
Materials:
-
This compound monomer (CAS 25291-17-2)
-
Azobisisobutyronitrile (AIBN) as a radical initiator
-
Anhydrous, degassed solvent (e.g., hexafluorobenzene (B1203771) or a suitable fluorinated solvent)
-
Nitrogen or Argon gas for inert atmosphere
Procedure:
-
In a Schlenk flask under an inert atmosphere, dissolve a known quantity of this compound monomer in the chosen solvent.
-
Add a specific molar percentage of AIBN initiator to the solution.
-
Degas the solution by several freeze-pump-thaw cycles.
-
Heat the reaction mixture to a controlled temperature (typically 60-80 °C) to initiate polymerization.
-
Maintain the reaction for a predetermined time (e.g., 24 hours) with constant stirring.
-
Precipitate the polymer by pouring the reaction mixture into a non-solvent (e.g., methanol).
-
Filter and wash the precipitated polymer repeatedly with the non-solvent to remove unreacted monomer and initiator.
-
Dry the polymer in a vacuum oven at a moderate temperature (e.g., 60 °C) until a constant weight is achieved.
Diagram of the Polymerization Workflow:
Caption: Workflow for the synthesis of poly(this compound).
Characterization of Polymer Properties
Objective: To determine the tensile strength, Young's modulus, and elongation at break.
Protocol (based on ASTM D638):
-
Prepare dog-bone-shaped specimens of the polymer by melt-pressing or solution casting.
-
Condition the specimens at standard temperature and humidity (23 °C, 50% RH) for at least 40 hours.
-
Use a universal testing machine with a suitable load cell.
-
Mount the specimen in the grips of the testing machine.
-
Apply a tensile load at a constant crosshead speed until the specimen fractures.
-
Record the load and displacement data to calculate tensile strength, Young's modulus, and elongation at break.
Objective: To determine the melting point, glass transition temperature, and thermal degradation temperature.
Protocols:
-
Differential Scanning Calorimetry (DSC) (ASTM D3418):
-
Place a small, known weight of the polymer sample in an aluminum pan.
-
Heat the sample at a controlled rate (e.g., 10 °C/min) under a nitrogen atmosphere.
-
Record the heat flow as a function of temperature to identify the melting point and glass transition temperature.
-
-
Thermogravimetric Analysis (TGA) (ASTM E1131):
-
Place a known weight of the polymer sample in a TGA pan.
-
Heat the sample at a controlled rate (e.g., 10 °C/min) in a controlled atmosphere (e.g., nitrogen or air).
-
Record the weight loss as a function of temperature to determine the onset of thermal degradation.
-
Objective: To measure the water contact angle to assess surface hydrophobicity.
Protocol (based on ASTM D7334):
-
Prepare a flat, smooth polymer film by solution casting or spin coating on a suitable substrate.
-
Place a microliter-sized droplet of deionized water on the polymer surface.
-
Use a goniometer to capture an image of the droplet profile.
-
Measure the angle between the tangent to the droplet at the three-phase (solid-liquid-vapor) contact line and the solid surface.
-
Perform measurements at multiple locations on the surface and calculate the average contact angle.
Diagram of the Contact Angle Measurement Setup:
Caption: Schematic of a goniometer for contact angle measurement.
Objective: To evaluate the polymer's resistance to various chemical agents.
Protocol (based on ASTM D543):
-
Prepare polymer samples of known weight and dimensions.
-
Immerse the samples in a series of chemical reagents (e.g., 98% sulfuric acid, 50% sodium hydroxide, toluene, acetone) at a specified temperature (e.g., 23 °C).
-
After a set period (e.g., 7 days), remove the samples, rinse, and dry them.
-
Measure the change in weight, dimensions, and visual appearance (e.g., swelling, discoloration, cracking).
-
Optionally, perform mechanical tests on the exposed samples to assess any changes in properties.
Discussion and Conclusion
The incorporation of a this compound monomer into a polymer is expected to yield a material with a distinct property profile. The perfluorohexyl side chains are anticipated to impart a high degree of hydrophobicity and oleophobicity, leading to a very low surface energy.[2] This could be advantageous in applications requiring anti-fouling or self-cleaning surfaces. The presence of these bulky side chains may, however, disrupt the polymer chain packing, potentially leading to lower crystallinity and a lower melting point compared to the highly crystalline PTFE.
The mechanical properties of poly(this compound) are likely to be influenced by the interplay between the flexible polyethylene-like backbone and the rigid, bulky fluorinated side chains. It is hypothesized that the tensile strength and modulus will be lower than that of ETFE but potentially comparable to or slightly higher than FEP and PFA.
The chemical and thermal stability are expected to be excellent due to the high strength of the C-F bonds in the side chains.[1] However, the C-H bonds in the polymer backbone represent potential sites for degradation at very high temperatures, which may result in a lower maximum service temperature compared to fully fluorinated polymers like PTFE and PFA.
References
A Comparative Guide to Alternative Monomers for High-Performance Fluoropolymer Coatings and Biomedical Applications
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Monomers to (Perfluorohexyl)ethylene
This compound is a well-established monomer used in the synthesis of fluoropolymers for a variety of specialized applications, including high-performance coatings, lubricants, and biomedical devices.[1][2] Its key attributes, such as high thermal stability, chemical resistance, and low surface energy, make it a valuable building block for creating hydrophobic, oleophobic, and anti-fouling surfaces. However, the ongoing pursuit of enhanced performance, improved biocompatibility, and tailored properties has led to the exploration of alternative fluorinated monomers. This guide provides a comparative overview of promising alternatives to this compound, supported by experimental data and detailed methodologies.
Performance Comparison of Fluorinated Monomers
The selection of a suitable monomer is critical in determining the final properties of the resulting fluoropolymer. The following table summarizes key performance data for various fluorinated monomers, offering a comparative perspective against the benchmark, this compound. The data has been compiled from various studies to provide a broad overview.
| Monomer | Polymer | Water Contact Angle (°) | Surface Free Energy (mN/m) | Key Applications |
| This compound | Polythis compound | ~115-120 | ~12-15 | Coatings, Lubricants, Biomedical devices[1][2] |
| 2-(Perfluorohexyl)ethyl methacrylate (B99206) (FHEMA) | Poly(FHEMA) | 117 - 122 | 10 - 13 | Superhydrophobic coatings, Anti-fouling surfaces[3] |
| 1H,1H,2H,2H-Perfluorooctyl acrylate (B77674) (PFOA) | Poly(PFOA) | ~118 | ~11 | Hydrophobic and oleophobic coatings |
| 2,2,2-Trifluoroethyl methacrylate (TFEMA) | Poly(TFEMA) | 85 - 95 | 20 - 25 | Biomedical devices, Optical applications[3] |
| Hexafluorobutyl methacrylate (HFBMA) | Poly(HFBMA) | 105 - 110 | 15 - 18 | Water-repellent coatings[4] |
| Dodecafluoroheptyl methacrylate (DFMA) | Poly(DFMA) | ~115 | ~14 | Hydrophobic coatings |
| Poly(ethylene glycol) methyl ether methacrylate (PEGMA) | Poly(PEGMA) | 40 - 60 | 35 - 45 | Antifouling surfaces, Drug delivery[5] |
| Vinylidene fluoride (B91410) (VDF) | Poly(vinylidene fluoride) (PVDF) | 80 - 90 | 25 - 30 | Membranes, Sensors, Biomedical implants[6] |
Experimental Protocols
To ensure reproducibility and accurate comparison, detailed experimental methodologies are crucial. The following sections outline the standard protocols for key experiments cited in this guide.
Water Contact Angle Measurement
Objective: To determine the hydrophobicity of a polymer surface.
Methodology:
-
Surface Preparation: Polymer films are prepared by spin-coating, dip-coating, or solution casting onto a smooth substrate (e.g., silicon wafer or glass slide). The films are then dried in a vacuum oven to remove any residual solvent.
-
Measurement: The static water contact angle is measured using a contact angle goniometer. A droplet of deionized water (typically 2-5 µL) is gently placed on the polymer surface. The angle formed between the tangent to the droplet at the three-phase (liquid-solid-air) contact line and the solid surface is measured. At least five measurements at different locations on the surface are averaged to obtain a representative value.[7][8]
Surface Free Energy Determination
Objective: To quantify the surface energy of a polymer.
Methodology:
-
Contact Angle Measurements: The contact angles of at least two different liquids with known surface tension components (polar and dispersive) are measured on the polymer surface using a goniometer. Common probe liquids include deionized water and diiodomethane.
-
Calculation: The surface free energy and its components (dispersive and polar) are calculated using theoretical models such as the Owens-Wendt-Rabel-Kaelble (OWRK) or the van Oss-Chaudhury-Good (vOCG) method.[9]
Protein Adsorption Assay
Objective: To evaluate the anti-fouling properties of a surface by quantifying protein adsorption.
Methodology:
-
Surface Preparation: The polymer-coated substrates are placed in the wells of a microplate.
-
Protein Incubation: A solution of a model protein, such as bovine serum albumin (BSA) or fibrinogen, labeled with a fluorescent dye (e.g., fluorescein (B123965) isothiocyanate, FITC), is added to the wells and incubated for a specific period (e.g., 1-2 hours) at a controlled temperature (e.g., 37°C).
-
Washing: After incubation, the surfaces are thoroughly rinsed with a buffer solution (e.g., phosphate-buffered saline, PBS) to remove non-adsorbed protein.
-
Quantification: The amount of adsorbed protein is quantified by measuring the fluorescence intensity using a fluorescence microplate reader. The intensity is then correlated to the protein concentration using a standard curve.[10][11][12]
In Vitro Cytotoxicity Assay
Objective: To assess the biocompatibility of the polymer by evaluating its effect on cell viability.
Methodology:
-
Material Extraction: The polymer is incubated in a cell culture medium for a defined period (e.g., 24-72 hours) to create an extract.
-
Cell Culture: A specific cell line (e.g., L929 mouse fibroblasts) is cultured in a 96-well plate.
-
Exposure: The culture medium is replaced with the material extract, and the cells are incubated for another 24-48 hours.
-
Viability Assessment: Cell viability is determined using a colorimetric assay, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The absorbance is measured using a microplate reader, and the cell viability is expressed as a percentage relative to a negative control (cells cultured in fresh medium).
Visualizing Key Processes and Relationships
To further aid in the understanding of the complex interactions and workflows, the following diagrams are provided.
Conclusion
The choice of monomer significantly influences the performance of fluoropolymers in demanding applications. While this compound remains a viable option, a range of alternative fluorinated monomers, particularly long-chain perfluoroalkyl methacrylates, offer the potential for enhanced hydrophobicity, lower surface energy, and tailored properties for specific applications in coatings and biomedical devices. The selection of an optimal monomer should be guided by a thorough evaluation of performance data and a clear understanding of the structure-property relationships. The experimental protocols and workflows provided in this guide offer a framework for conducting such comparative studies, enabling researchers and developers to make informed decisions in the pursuit of next-generation high-performance materials.
References
- 1. Modulation of Inflammatory Response to Implanted Biomaterials Using Natural Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Hydrophobic Properties of Pine Wood Coatings Based on Epoxy Varnish and (Fluoro)Alkyl Methacrylate Copolymers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. gore.com [gore.com]
- 6. Fluorinated Polymers as Smart Materials for Advanced Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journalspress.com [journalspress.com]
- 8. researchgate.net [researchgate.net]
- 9. Effect of the Composition of Copolymers Based on Glycidyl Methacrylate and Fluoroalkyl Methacrylates on the Free Energy and Lyophilic Properties of the Modified Surface [mdpi.com]
- 10. Direct Experimental Evidence of Biomimetic Surfaces with Chemical Modifications Interfering with Adhesive Protein Adsorption - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Methods for Studying Protein Adsorption - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Protein adsorption on solid surfaces - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of Analytical Techniques for (Perfluorohexyl)ethylene: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The accurate detection and quantification of (Perfluorohexyl)ethylene, a member of the diverse per- and poly-fluoroalkyl substances (PFAS) family, is critical for environmental monitoring, toxicological studies, and ensuring the safety of pharmaceutical and other consumer products. This guide provides a comparative overview of two primary analytical techniques for the determination of this compound: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The information presented herein is intended to assist researchers in selecting the most appropriate methodology for their specific analytical needs.
Data Presentation: A Comparative Analysis
The selection of an analytical technique for this compound is dependent on various factors, including the sample matrix, required sensitivity, and the desired sample throughput. Below is a summary of typical performance characteristics for GC-MS and LC-MS/MS methods tailored for the analysis of volatile and semi-volatile PFAS such as this compound.
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Principle | Separation of volatile compounds in the gas phase followed by detection based on mass-to-charge ratio. | Separation of compounds in the liquid phase followed by highly selective and sensitive detection using two stages of mass analysis. |
| Sample Volatility | High (Required) | Low to High |
| Typical Sample Matrix | Air, Water (with headspace extraction), Soil (with extraction and derivatization) | Water, Wastewater, Groundwater, Soil, Biota |
| Sample Preparation | Often requires extraction (e.g., Headspace Solid-Phase Microextraction - HS-SPME) or derivatization.[1] | Typically involves Solid-Phase Extraction (SPE) for sample clean-up and concentration.[2][3] |
| Limit of Detection (LOD) | Generally in the low ng/L to µg/L range. | Can achieve sub-ng/L to low ng/L levels.[4] |
| Limit of Quantification (LOQ) | Typically in the ng/L to µg/L range. | Can achieve low ng/L levels.[4] |
| **Linearity (R²) ** | Typically ≥0.99 | Typically ≥0.995 |
| Precision (%RSD) | Generally <20% | Generally <15% |
| Accuracy (% Recovery) | Typically within 70-130% | Typically within 80-120% |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and cross-validation of analytical techniques. The following sections outline generalized experimental protocols for the analysis of this compound using GC-MS and LC-MS/MS.
Gas Chromatography-Mass Spectrometry (GC-MS) with Headspace Solid-Phase Microextraction (HS-SPME)
This method is particularly suitable for the analysis of volatile PFAS, like this compound, in water samples.
1. Sample Preparation (HS-SPME):
-
Place a water sample (e.g., 10 mL) into a headspace vial.
-
Add a suitable internal standard.
-
The vial is then heated and agitated to promote the partitioning of volatile analytes into the headspace.
-
A solid-phase microextraction fiber is exposed to the headspace to adsorb the analytes.[1]
2. GC-MS Analysis:
-
Gas Chromatograph (GC):
-
Injection: The SPME fiber is thermally desorbed in the heated GC inlet.
-
Column: A capillary column suitable for separating volatile fluorinated compounds (e.g., DB-624).
-
Oven Program: A temperature gradient is used to separate the analytes based on their boiling points and interactions with the stationary phase.
-
Carrier Gas: Helium at a constant flow rate.
-
-
Mass Spectrometer (MS):
-
Ionization: Electron Ionization (EI) is commonly used.
-
Detection: The mass spectrometer is operated in Selected Ion Monitoring (SIM) mode for enhanced sensitivity and selectivity, monitoring characteristic ions of this compound.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This technique is a robust method for the analysis of a broad range of PFAS, including this compound, in various environmental matrices.
1. Sample Preparation (Solid-Phase Extraction - SPE):
-
A water sample is passed through an SPE cartridge (e.g., Weak Anion Exchange - WAX) to retain the PFAS analytes.[2]
-
The cartridge is then washed to remove interferences.
-
The analytes are eluted from the cartridge using a small volume of an appropriate solvent (e.g., methanol (B129727) with a modifier).
-
The eluate is concentrated and reconstituted in a suitable solvent for LC-MS/MS analysis.
2. LC-MS/MS Analysis:
-
Liquid Chromatograph (LC):
-
Column: A C18 reversed-phase column is commonly used for the separation of PFAS.
-
Mobile Phase: A gradient elution with a mixture of water (often containing an ammonium (B1175870) acetate (B1210297) buffer) and an organic solvent like methanol or acetonitrile.
-
Flow Rate: A typical flow rate is maintained for optimal separation.
-
-
Tandem Mass Spectrometer (MS/MS):
-
Ionization: Electrospray Ionization (ESI) in negative mode is typically employed for PFAS analysis.
-
Detection: The instrument is operated in Multiple Reaction Monitoring (MRM) mode. This involves selecting a specific precursor ion for this compound in the first quadrupole, fragmenting it in the collision cell, and then monitoring for a specific product ion in the third quadrupole. This highly specific detection method minimizes matrix interference and enhances sensitivity.[2]
-
Mandatory Visualization
To further elucidate the analytical workflows, the following diagrams have been generated using the DOT language.
References
A Comparative Analysis for Researchers: (Perfluorohexyl)ethylene Monomer versus Polytetrafluoroethylene (PTFE)
In the landscape of advanced materials, fluoropolymers stand out for their exceptional properties, making them indispensable in numerous research and industrial applications, including drug development. This guide provides a comparative overview of (Perfluorohexyl)ethylene (PFHE), a fluorinated monomer, and Polytetrafluoroethylene (PTFE), a widely utilized fluoropolymer. While PFHE is a building block for new polymeric structures, PTFE serves as a well-established benchmark with a comprehensive dataset of its properties. This comparison aims to equip researchers, scientists, and drug development professionals with the necessary information to understand the potential of PFHE in creating novel fluoropolymers with tailored characteristics.
Comparative Data of Material Properties
The following table summarizes the key physical, mechanical, thermal, and surface properties of this compound and PTFE. It is important to note that the properties for PFHE largely pertain to the monomer itself, while the properties for "Poly(PFHE)" are inferred based on the chemical structure and general characteristics of fluoropolymers, as direct experimental data on the homopolymer is not widely available.
| Property | This compound (PFHE) | Polytetrafluoroethylene (PTFE) |
| Chemical Formula | C8H3F13 | (C2F4)n |
| CAS Number | 25291-17-2 | 9002-84-0 |
| Physical State | Colorless Liquid[1][2] | White Solid[3] |
| Density | ~1.52 g/mL at 25 °C[4][5][6][7] | ~2.2 g/cm³[3] |
| Boiling Point | 102-104 °C[4][5][6][7] | Not Applicable |
| Melting Point | Not Applicable | ~327 °C[3] |
| Solubility | Soluble in chloroform (B151607) and methanol; limited water solubility. | Insoluble in virtually all solvents. |
| Tensile Strength | Not Applicable | 20 - 35 MPa |
| Elongation at Break | Not Applicable | 100 - 400% |
| Coefficient of Friction | Not Applicable | 0.05 - 0.10 |
| Thermal Stability | Good thermal stability as a monomer.[4] | High, with a continuous service temperature of up to 260 °C.[3] |
| Chemical Resistance | High chemical stability as a monomer.[4] | Excellent resistance to a wide range of chemicals.[8] |
| Surface Energy | Low surface energy.[4] | Very low surface energy, resulting in a hydrophobic and oleophobic surface.[9] |
| Biocompatibility | Data not available. | Generally considered biocompatible and used in medical implants. |
Visualization of the Comparative Logic
The following diagram illustrates the logical workflow for comparing a novel monomer like this compound with an established polymer such as PTFE, from initial synthesis to final application evaluation.
Detailed Discussion of Properties
This compound (PFHE) is a fluorinated olefin that serves as a monomer for the synthesis of fluoropolymers. Its key characteristics, such as high chemical stability, good thermal stability, and low surface energy, are attributed to the presence of the perfluorohexyl group.[4] These properties make it an attractive candidate for creating polymers with specialized surface properties, such as hydrophobicity and oleophobicity, which are highly desirable in applications like self-cleaning surfaces and anti-fouling coatings.[4]
Polytetrafluoroethylene (PTFE) is a high-molecular-weight polymer composed of repeating tetrafluoroethylene (B6358150) units.[3] It is renowned for its exceptional chemical inertness, high thermal stability with a continuous use temperature up to 260°C, and an extremely low coefficient of friction.[3] These properties have led to its widespread use in demanding environments, including chemical processing, electronics, and medical devices.
A hypothetical polymer derived from PFHE, Polythis compound (Poly(PFHE)) , would be expected to exhibit properties influenced by its long perfluoroalkyl side chains. These side chains would likely lead to a polymer with a very low surface energy, potentially even lower than that of PTFE, enhancing its non-stick and repellent characteristics. The flexibility and processing characteristics of Poly(PFHE) would depend on the polymer's molecular weight and crystallinity, which can be tailored during synthesis. Copolymers of PFHE with other monomers could offer a route to a wide range of materials with tunable properties.
Experimental Protocols
For a rigorous comparison of a novel polymer like Poly(PFHE) with a benchmark such as PTFE, standardized experimental protocols are crucial. Below are detailed methodologies for key experiments.
Tensile Properties of Plastics (ASTM D638)
Objective: To determine the tensile strength, elongation, and modulus of the polymer.
Methodology:
-
Specimen Preparation: Prepare dumbbell-shaped specimens with a specified gauge length (typically 25 mm or 50 mm) by molding or machining.[10]
-
Conditioning: Condition the specimens at a standard temperature (23 ± 2 °C) and relative humidity (50 ± 5%) for at least 40 hours prior to testing.[11]
-
Testing:
-
Data Analysis: Record the load-extension curve to calculate tensile strength, elongation at break, and Young's modulus.[12]
Thermal Analysis by Differential Scanning Calorimetry (DSC) (ASTM D3418)
Objective: To determine the melting point (Tm), glass transition temperature (Tg), and heat of fusion of the polymer.
Methodology:
-
Sample Preparation: Place a small amount of the polymer (typically 5-10 mg) into an aluminum DSC pan and seal it.[14]
-
Instrumentation: Use a differential scanning calorimeter calibrated with appropriate standards.
-
Testing:
-
Data Analysis: Analyze the resulting thermogram to identify endothermic melting peaks and step changes in the baseline corresponding to the glass transition.[14]
Surface Wettability by Contact Angle Measurement (ASTM D7334)
Objective: To quantify the hydrophobicity/hydrophilicity of the polymer surface by measuring the static contact angle of a liquid.
Methodology:
-
Substrate Preparation: Ensure the polymer surface is clean, dry, and free of contaminants.
-
Instrumentation: Use a contact angle goniometer equipped with a microsyringe for droplet deposition and a camera for image capture.
-
Testing:
-
Place the polymer substrate on the sample stage.
-
Dispense a small droplet (typically 2-5 µL) of a probe liquid (e.g., deionized water) onto the surface.[16]
-
Capture a high-resolution image of the sessile drop.
-
-
Data Analysis: Analyze the image to measure the angle formed at the three-phase (liquid-solid-vapor) contact point.[17] An advancing contact angle is typically measured by slowly adding volume to the droplet until the contact line moves.[17]
Conclusion
While this compound is a monomer and not directly comparable in its polymeric properties to PTFE, it represents a significant building block for the next generation of fluoropolymers. The synthesis of homopolymers or copolymers from PFHE opens up possibilities for materials with enhanced surface properties, such as extreme repellency, which could be advantageous in applications where surface interactions are critical. Researchers in drug development and materials science can leverage the unique chemical structure of PFHE to design novel polymers with tailored functionalities. The established properties of PTFE provide a robust benchmark against which these new materials can be evaluated using standardized testing protocols, paving the way for innovation in high-performance polymers.
References
- 1. nbinno.com [nbinno.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Polytetrafluoroethylene - Wikipedia [en.wikipedia.org]
- 4. anfolspzoo.pl [anfolspzoo.pl]
- 5. This compound | 25291-17-2 [chemicalbook.com]
- 6. haihangchem.com [haihangchem.com]
- 7. jnfuturechemical.com [jnfuturechemical.com]
- 8. Chemical resistance, PFA | Materials | Polyfluor [polyfluor.nl]
- 9. An overview of the uses of per- and polyfluoroalkyl substances (PFAS) - Environmental Science: Processes & Impacts (RSC Publishing) DOI:10.1039/D0EM00291G [pubs.rsc.org]
- 10. ASTM D638 - Tensile Testing of Plastics - STEP Lab [step-lab.com]
- 11. infinitalab.com [infinitalab.com]
- 12. How to Perform an ASTM D638 Plastic Tensile Strength Test - ADMET [admet.com]
- 13. Plastics Tensile Testing for ASTM D638 [intertek.com]
- 14. Differential Scanning Calorimeter ASTM D3418, ASTM E1356, ISO 11357 [intertek.com]
- 15. matestlabs.com [matestlabs.com]
- 16. apps.dtic.mil [apps.dtic.mil]
- 17. users.aalto.fi [users.aalto.fi]
A Comparative Analysis of the Environmental Impact of (Perfluorohexyl)ethylene and a Non-Fluorinated Alternative
For the attention of researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the environmental impact of (Perfluorohexyl)ethylene, a short-chain per- and polyfluoroalkyl substance (PFAS), and a common non-fluorinated alternative, polydimethylsiloxane (B3030410) (PDMS).
Due to the limited availability of specific environmental data for this compound, this guide utilizes data from closely related 6:2 fluorotelomer compounds, namely 6:2 fluorotelomer sulfonate (6:2 FTSA) and 6:2 fluorotelomer alcohol (6:2 FTOH), as proxies. This approach is scientifically justified by the structural similarities and expected comparable environmental behavior of these short-chain fluorinated substances.
The following sections present a quantitative comparison of key environmental indicators, detailed experimental protocols for the cited studies, and a visual representation of the environmental fate of this compound.
Quantitative Environmental Impact Comparison
The table below summarizes the key environmental impact data for the selected fluorinated compounds and the non-fluorinated alternative.
| Environmental Parameter | This compound Proxy (6:2 FTSA/FTOH) | Polydimethylsiloxane (PDMS) | Test Guideline |
| Ready Biodegradability | Not readily biodegradable. Degrades to persistent perfluoroalkyl carboxylic acids (PFCAs) such as PFHxA and PFPeA.[1] | Not readily biodegradable in aquatic environments. Degrades in soil via hydrolysis. | OECD 301 Series |
| Bioaccumulation Potential | Bioconcentration Factor (BCF) < 40 in fish, indicating low potential for bioaccumulation.[2][3] | Does not bioaccumulate in aquatic organisms.[4] | OECD 305 |
| Aquatic Toxicity | 48-hour EC50 for Daphnia magna > 109 mg/L (practically non-toxic).[1] | 96-hour LC50 for Daphnia magna is between 18.1 and 29.7 mg/L (slightly to moderately toxic). | OECD 202 |
| Persistence in Soil | Expected to be persistent and mobile. | Half-life in soil is approximately 4.5 to 9.6 weeks.[3][5] | Field/Lab Studies |
Experimental Protocols
Detailed methodologies for the key experimental assays cited in this guide are outlined below.
Ready Biodegradability - OECD 301
The OECD 301 guideline for testing ready biodegradability encompasses several methods to assess the potential for a chemical to be rapidly biodegraded by microorganisms in an aerobic aquatic environment.[6][7][8][9]
-
Principle: A solution or suspension of the test substance in a mineral medium is inoculated with microorganisms from a source like activated sludge and incubated under aerobic conditions in the dark or diffuse light for 28 days.[6] The extent of degradation is measured by parameters such as the decrease in Dissolved Organic Carbon (DOC), the amount of carbon dioxide (CO2) produced, or the consumption of oxygen.[7]
-
Test Conditions:
-
Inoculum: Mixed culture of microorganisms, typically from the effluent of a domestic sewage treatment plant.[10]
-
Pass Levels: A substance is considered "readily biodegradable" if it reaches a biodegradation level of at least 60% of the theoretical maximum for CO2 evolution or oxygen demand, or 70% for DOC removal, within a 10-day window during the 28-day test period.[5]
-
-
Methods:
-
OECD 301B (CO2 Evolution Test): Measures the CO2 produced during the biodegradation of the test substance.[11]
-
OECD 301D (Closed Bottle Test): Measures the depletion of dissolved oxygen in sealed bottles containing the test substance and inoculum.[9]
-
OECD 301F (Manometric Respirometry Test): Measures the oxygen consumed by the microorganisms during biodegradation.[9]
-
Bioaccumulation in Fish - OECD 305
The OECD 305 guideline is designed to determine the bioconcentration factor (BCF) of a chemical in fish, which indicates its potential to accumulate in aquatic organisms.[2][12][13]
-
Principle: The test consists of two phases: an uptake (exposure) phase and a depuration (post-exposure) phase. During the uptake phase, fish are exposed to the test substance at a constant concentration in the water. Subsequently, they are transferred to a clean environment for the depuration phase. The concentration of the test substance in the fish tissue is measured at regular intervals during both phases.[12]
-
Test Organisms: Commonly used fish species include rainbow trout, bluegill sunfish, or carp.[2]
-
Exposure: The test can be conducted as a flow-through, semi-static, or static test, with flow-through being the preferred method to maintain a constant concentration of the test substance.
-
Data Analysis: The BCF is calculated as the ratio of the concentration of the test substance in the fish (at steady state) to the concentration in the water.
Acute Immobilisation Test for Daphnia sp. - OECD 202
The OECD 202 guideline is a standard method for determining the acute toxicity of a substance to freshwater invertebrates, typically Daphnia magna.[6][7][14]
-
Principle: Young daphnids (less than 24 hours old) are exposed to a range of concentrations of the test substance for a period of 48 hours.[6][14] The number of immobilized daphnids is recorded at 24 and 48 hours. Immobilization is defined as the inability to swim within 15 seconds after gentle agitation of the test vessel.[7]
-
Test Conditions:
-
Test Organism: Daphnia magna is the preferred species.[6]
-
Endpoint: The primary endpoint is the 48-hour EC50, which is the concentration of the substance that causes immobilization in 50% of the daphnids.[15]
-
Test Design: The test is typically conducted with at least five concentrations of the test substance and a control group.[6]
-
Visualizing Environmental Fate
The following diagram illustrates the potential environmental pathways and transformation of this compound, as a representative short-chain fluorotelomer compound.
Environmental fate of this compound.
References
- 1. cswab.org [cswab.org]
- 2. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 3. adeq.state.ar.us [adeq.state.ar.us]
- 4. ecetoc.org [ecetoc.org]
- 5. oecd.org [oecd.org]
- 6. oecd.org [oecd.org]
- 7. Test No. 301: Ready Biodegradability - Tox Lab [toxlab.co]
- 8. OECD 301/310: Ready Biodegradability Tests | ibacon GmbH [ibacon.com]
- 9. Types of OECD 301 Biodegradation Tests - Aropha [aropha.com]
- 10. cdnservices.industrialchemicals.gov.au [cdnservices.industrialchemicals.gov.au]
- 11. eurolab.net [eurolab.net]
- 12. downloads.regulations.gov [downloads.regulations.gov]
- 13. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 14. bundesumweltministerium.de [bundesumweltministerium.de]
- 15. ENVIRONMENTAL [oasis-lmc.org]
Safety Operating Guide
Proper Disposal of (Perfluorohexyl)ethylene: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
(Perfluorohexyl)ethylene, a member of the per- and polyfluoroalkyl substance (PFAS) family, requires meticulous handling and disposal procedures due to its hazardous properties and persistence in the environment. This guide provides essential, step-by-step guidance for the safe disposal of this compound in a laboratory setting, ensuring the safety of personnel and compliance with environmental regulations.
Immediate Safety and Handling Precautions
This compound is a highly flammable liquid and vapor that can cause skin, eye, and respiratory irritation.[1][2][3] Therefore, strict adherence to safety protocols is paramount.
Personal Protective Equipment (PPE): Always wear appropriate PPE when handling this compound, including:
Ventilation: All work with this compound must be conducted in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation exposure.[1][4]
Spill Response: In the event of a spill, immediately eliminate all sources of ignition.[1][5] Use non-sparking tools and an absorbent material to collect the spilled substance. The collected waste should be placed in a suitable, closed container for disposal.[1][5]
Disposal Procedures
The disposal of this compound falls under the guidelines for hazardous waste and, more specifically, PFAS waste. The primary goal is to prevent its release into the environment. Do not discharge this compound into sewer systems or contaminate water sources.[1]
Waste Segregation and Labeling: All waste containing this compound must be collected in separate, clearly labeled, and compatible containers.[4]
The recommended disposal methods for PFAS compounds like this compound are high-temperature incineration and disposal in a hazardous waste landfill.
High-Temperature Incineration
Controlled incineration at a licensed chemical destruction facility is a primary method for the disposal of this compound.[1] This process aims to break down the highly stable PFAS compounds.
Hazardous Waste Landfill
If incineration is not feasible, disposal in a permitted hazardous waste landfill is an alternative.[6][7][8] These landfills are engineered with containment systems, such as liners and leachate collection systems, to minimize environmental release.[6][7] It is important to note that landfilling is a containment strategy, not a destruction method.[8]
Emerging Disposal Technologies
Research into more effective and environmentally friendly methods for PFAS destruction is ongoing. Some of these emerging technologies include:
-
Electrochemical Oxidation: This method uses an electrical current to degrade PFAS compounds.[9][10]
-
Sonolysis: High-frequency ultrasound is used to create cavitation bubbles that, upon collapsing, generate extreme temperatures and pressures to break down PFAS.[9]
-
Mechanochemical Destruction: This process involves the use of mechanical force, such as ball milling, to break the chemical bonds of PFAS.[11]
-
Thermal Treatment with Granular Activated Carbon (GAC): Studies have shown that heating PFAS in the presence of GAC can significantly enhance their thermal degradation at lower temperatures.[12]
Quantitative Disposal Parameters
While specific quantitative data for the disposal of this compound is limited, the following table summarizes general parameters for PFAS disposal based on current guidance.
| Parameter | Value | Disposal Method | Source |
| Incineration Temperature | > 1100°C | High-Temperature Incineration | [6] |
Disposal Workflow
The following diagram illustrates the decision-making process and procedural steps for the proper disposal of this compound waste.
Caption: Disposal workflow for this compound waste.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. This compound | C8H3F13 | CID 91384 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. gelest.com [gelest.com]
- 6. montrose-env.com [montrose-env.com]
- 7. actagroup.com [actagroup.com]
- 8. mcfenvironmental.com [mcfenvironmental.com]
- 9. A Review of PFAS Destruction Technologies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. ox.ac.uk [ox.ac.uk]
- 12. sciencedaily.com [sciencedaily.com]
Personal protective equipment for handling (Perfluorohexyl)ethylene
This guide provides immediate, essential safety and logistical information for handling (Perfluorohexyl)ethylene in a laboratory setting. It is intended for researchers, scientists, and drug development professionals to ensure safe operational procedures and proper disposal.
This compound is a highly flammable liquid and vapor that can cause skin and serious eye irritation.[1][2] It may also cause respiratory irritation, and prolonged or repeated exposure may cause organ damage.[2] Adherence to the following safety protocols is critical.
Personal Protective Equipment (PPE)
A comprehensive approach to personal protective equipment is essential to minimize exposure and ensure safety. The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Recommendation |
| Eye/Face Protection | Tightly fitting safety goggles with side-shields (conforming to EN 166 EU or NIOSH US) or chemical goggles should be worn.[3] Contact lenses should not be worn when handling this chemical.[3] |
| Hand Protection | Neoprene or nitrile rubber gloves are recommended for hand protection.[3] It is crucial to inspect gloves for any signs of degradation or puncture before use. Always wash and dry hands after handling. |
| Skin and Body | Wear fire/flame resistant and impervious clothing to prevent skin contact. A lab coat is standard, and for procedures with a higher risk of splashing, a chemical-resistant apron is advised. |
| Respiratory | Work should be conducted in a well-ventilated area, preferably within a chemical fume hood. If exposure limits are exceeded or irritation occurs, a NIOSH-certified organic vapor respirator with a black cartridge or a full-face respirator should be used.[3] |
Experimental Protocols: Safe Handling and Storage
Handling:
-
All work with this compound should be performed in a well-ventilated area, with a preference for a certified chemical fume hood to minimize inhalation exposure.
-
To prevent fires, keep the chemical away from heat, sparks, open flames, and hot surfaces.[1][3] Use non-sparking tools and explosion-proof equipment.[1]
-
Ground and bond containers and receiving equipment to prevent static discharge.[1][3]
-
Avoid direct contact with skin and eyes by wearing the appropriate PPE.
-
Do not eat, drink, or smoke in areas where this compound is handled or stored.
Storage:
-
Store containers in a dry, cool, and well-ventilated place, away from heat sources.[1]
-
Keep containers tightly closed to prevent the release of vapors.[1][3]
-
Store this compound separately from incompatible materials such as acids, alcohols, and oxidizing agents.[3]
Visual Workflow for PPE Selection
The following diagram outlines the decision-making process for selecting the appropriate level of PPE when working with this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
